Cy3.5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C39H42N2O14S4 |
|---|---|
Peso molecular |
891.0 g/mol |
Nombre IUPAC |
2-[3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |
InChI |
InChI=1S/C39H42N2O14S4/c1-6-40-29-16-14-25-27(19-23(56(44,45)46)21-31(25)58(50,51)52)36(29)38(2,3)33(40)11-10-12-34-39(4,5)37-28-20-24(57(47,48)49)22-32(59(53,54)55)26(28)15-17-30(37)41(34)18-9-7-8-13-35(42)43/h10-12,14-17,19-22H,6-9,13,18H2,1-5H3,(H4-,42,43,44,45,46,47,48,49,50,51,52,53,54,55) |
Clave InChI |
SMRJSACRIKPVSW-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Cy3.5 Dye: A Comprehensive Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the spectral properties, applications, and experimental protocols for the Cy3.5 dye, a versatile fluorophore in the cyanine (B1664457) family. Designed for professionals in research and drug development, this document offers detailed technical information to optimize the use of this compound in various fluorescence-based assays.
Core Spectral and Photophysical Properties
This compound is an orange-red fluorescent dye known for its brightness and photostability, making it a reliable choice for demanding fluorescence applications.[1] Its distinct spectral characteristics, positioned between Cy3 and Cy5, allow for effective use in multiplexing experiments.[2]
The core spectral properties of this compound are summarized in the table below, providing a quick reference for experimental setup and filter selection.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~579 - 581 nm | [1][3][4] |
| Maximum Emission Wavelength (λem) | ~591 - 596 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | ~116,000 cm-1M-1 | [5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.35 | [5][6] |
| Stokes Shift | ~12 - 15 nm | [1] |
Note: The exact spectral characteristics can vary slightly depending on the solvent, pH, and conjugation to a biomolecule.
Available Chemistries and Molecular Weights
This compound is commercially available in various reactive forms to facilitate the labeling of different biomolecules. The choice of reactive group depends on the target functional group on the biomolecule of interest. The molecular weights of common this compound derivatives are listed below.
| This compound Derivative | Target Functional Group | Molecular Weight ( g/mol ) | Reference(s) |
| This compound NHS ester | Primary Amines (-NH2) | ~741.6 | [1] |
| This compound Maleimide | Sulfhydryls (-SH) | ~1113.38 | [7] |
| This compound Carboxylic Acid | - | ~593.20 | [1] |
| This compound Azide | Alkynes (for Click Chemistry) | ~717.38 | [1] |
| This compound DBCO | Azides (for Copper-Free Click Chemistry) | ~944.97 | [1] |
| This compound Dimethyl | Non-reactive control | ~493.08 | [1] |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound dye.
Protein Labeling with this compound NHS Ester
N-hydroxysuccinimidyl (NHS) esters are one of the most common reactive groups used for labeling proteins and other biomolecules containing primary amines.[8] The reaction forms a stable amide bond between the dye and the protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO3), pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer such as PBS. Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.
-
Adjust the pH of the protein solution to 8.3-8.5 using 1 M Sodium Bicarbonate. This is crucial for efficient conjugation.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Calculate the required amount of this compound NHS ester. A molar excess of 8-20 fold of dye to protein is a good starting point.
-
Slowly add the dissolved this compound NHS ester to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.
-
Collect the fractions containing the labeled protein. The first colored fractions will contain the conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~581 nm (for this compound).
-
Calculate the DOL using the following formula: DOL = (A581 / εthis compound) / ((A280 - (A581 × CF280)) / εprotein)
-
Where CF280 is the correction factor for the dye's absorbance at 280 nm.
-
-
Immunofluorescence Staining for Microscopy
This protocol outlines a general procedure for using a this compound-conjugated secondary antibody for immunofluorescence microscopy.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody
-
This compound-conjugated Secondary Antibody
-
Mounting Medium with DAPI
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature (if targeting intracellular antigens).
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the this compound-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and this compound (Excitation: ~581 nm, Emission: ~596 nm).
-
Fluorescent Western Blotting
This protocol describes the use of a this compound-conjugated secondary antibody for the detection of proteins in a Western blot.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody
-
This compound-conjugated Secondary Antibody
-
Fluorescence imaging system
Procedure:
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the this compound-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Imaging:
-
Image the blot using a fluorescence imaging system equipped with an appropriate laser or light source and emission filter for this compound.
-
Visualizations
The following diagrams illustrate key processes involving this compound dye.
Caption: General workflow for fluorescently labeling a biomolecule with a reactive this compound dye.
Caption: Chemical reaction between a this compound NHS ester and a primary amine on a protein.
References
- 1. interchim.fr [interchim.fr]
- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. research.pasteur.fr [research.pasteur.fr]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Cy3.5: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent dye Cy3.5, focusing on its core spectral properties and its application in various experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize fluorescence-based techniques.
Core Spectral Properties of this compound
This compound is a bright, orange-red fluorescent dye known for its high photostability and quantum yield, making it a robust tool for fluorescence imaging and other fluorescence-based assays.[1] The spectral characteristics of this compound can vary slightly depending on the solvent, pH, and conjugation to a biomolecule. Below is a summary of its key spectral properties as reported by various suppliers.
Quantitative Data Summary
| Spectral Property | Wavelength (nm) | Source |
| Absorbance/Excitation Maximum | ~581 | AxisPharm[1] |
| 579 | AAT Bioquest, FluoroFinder[2][3] | |
| 591 | Lumiprobe[4] | |
| Emission Maximum | ~596 | AxisPharm[1] |
| 591 | AAT Bioquest, FluoroFinder[2][3] | |
| 604 | Lumiprobe[4][5] | |
| Stokes Shift | ~15 | AxisPharm[1] |
Note: The Stokes shift is the difference in the maximum wavelength of absorption and the maximum wavelength of emission.
The fluorescence of this compound is generally pH-insensitive between pH 4 and 10, and its sharp spectral peaks reduce overlap in multiplexing assays.[1][5]
Principles of Fluorescence: The Jablonski Diagram
The process of fluorescence, where a molecule absorbs light at one wavelength and emits it at a longer wavelength, can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.
Caption: Jablonski diagram illustrating fluorescence.
Experimental Protocols
This compound is a versatile dye used in a variety of applications, including fluorescence microscopy, flow cytometry, and Western blotting.[1] Below are generalized protocols for common applications.
Immunofluorescence (IF) Staining
Immunofluorescence is a technique used to visualize a specific protein or antigen in cells or tissues by binding a specific antibody that is chemically conjugated with a fluorescent dye.
Workflow for Indirect Immunofluorescence:
Caption: Indirect Immunofluorescence Workflow.
Detailed Methodology:
-
Sample Preparation: Cells can be grown on coverslips or tissue sections can be mounted on slides.
-
Fixation: The sample is treated with a fixative (e.g., 4% paraformaldehyde in PBS) to preserve the cellular structure. This is typically done for 10-15 minutes at room temperature.
-
Permeabilization: If the target antigen is intracellular, the cell membrane is permeabilized using a detergent (e.g., 0.1-0.5% Triton X-100 in PBS) for about 10-15 minutes.
-
Blocking: To prevent non-specific binding of antibodies, the sample is incubated in a blocking solution (e.g., 1-5% BSA or normal serum from the host species of the secondary antibody in PBS) for at least 1 hour at room temperature.[6]
-
Primary Antibody Incubation: The sample is incubated with the primary antibody, which is specific to the target antigen, diluted in blocking buffer. Incubation is typically carried out for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: The sample is washed several times with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove any unbound primary antibody.
-
Secondary Antibody Incubation: The sample is incubated with a this compound-conjugated secondary antibody that specifically binds to the primary antibody. This incubation should be done in the dark for 1 hour at room temperature to protect the fluorophore from photobleaching.
-
Washing: The sample is washed again to remove any unbound secondary antibody.
-
Mounting: A mounting medium, preferably with an anti-fade reagent, is applied to the sample, which is then covered with a coverslip.
-
Imaging: The sample is visualized using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~580 nm, Emission: ~600 nm).
Protein Labeling
This compound can be conjugated to proteins, such as antibodies, for use in various assays. The most common reactive forms of this compound for protein labeling are NHS esters, which react with primary amines, and maleimides, which react with sulfhydryl groups.
General Protocol for Labeling IgG with this compound NHS Ester:
-
Protein Preparation: The protein solution (e.g., IgG) should be in an amine-free buffer (like PBS) at a concentration of 1-10 mg/mL. The pH of the buffer should be adjusted to 8.0-9.0 for optimal labeling of primary amines.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Reaction: Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
Important Considerations:
-
Photostability: While this compound is relatively photostable, it is still important to minimize its exposure to light to prevent photobleaching.[1]
-
Storage: this compound and its conjugates should be stored at -20°C or -80°C, protected from light and moisture.[5]
-
Purity of Reagents: The purity of the protein and the absence of any amine-containing buffers (for NHS ester reactions) are crucial for efficient labeling.
This guide provides a foundational understanding of this compound and its applications. For specific experimental designs, it is always recommended to consult the manufacturer's instructions for the particular this compound product being used and to optimize protocols for the specific experimental system.
References
A Technical Guide to the Quantum Yield of Cy3.5 Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cy3.5 fluorophore, a member of the cyanine (B1664457) dye family, is a valuable tool in biological research and drug development due to its bright orange-red fluorescence and high photostability.[1] A critical parameter for any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for sensitive detection in various applications. This guide provides an in-depth overview of the quantum yield of this compound, factors influencing it, and a detailed protocol for its measurement.
Photophysical Properties of this compound
This compound exhibits distinct spectral properties that make it suitable for a range of fluorescence-based assays.[1] Its absorption and emission maxima are located in the orange-red region of the visible spectrum, which helps to minimize background fluorescence from biological samples.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~579-581 nm | [1][2][3] |
| Emission Maximum | ~591-596 nm | [1][2][3] |
| Stokes Shift | ~15 nm | [1] |
| Quantum Yield (Φ) | ~0.15 | [4] |
Note: The exact spectral properties can vary depending on the solvent and local environment.
Factors Influencing the Quantum Yield of this compound
The quantum yield of this compound is not an intrinsic constant but is highly sensitive to its molecular environment. Understanding these factors is crucial for accurate data interpretation and experimental design.
Solvent Polarity and Viscosity
The polarity and viscosity of the solvent can significantly impact the quantum yield of cyanine dyes. In non-viscous aqueous solutions, the quantum yield of cyanine dyes like Cy3 can be relatively low due to non-radiative decay pathways such as cis-trans isomerization.[5][6][7] Increasing the viscosity of the medium can restrict these non-radiative decay processes, leading to an enhancement in fluorescence quantum yield.[7]
Bioconjugation
Covalent attachment of this compound to biomolecules such as proteins and nucleic acids can dramatically alter its quantum yield. This effect is complex and can result in either quenching or enhancement of fluorescence.
-
Protein Conjugation: The conjugation of this compound to proteins like antibodies can lead to a significant enhancement in its fluorescence.[8] This is in contrast to other cyanine dyes like Cy5, which often exhibit quenching upon conjugation.[8] The local environment on the protein surface can restrict the rotational freedom of the dye, thus increasing its quantum yield.[8]
-
Nucleic Acid Conjugation: When conjugated to DNA, the quantum yield of cyanine dyes can be influenced by the dye's position and the local DNA structure. For instance, the quantum yield of Cy3 is highest when attached to the 5' terminus of single-stranded DNA and decreases when annealed to form a duplex.[9][10]
Proximity to Other Fluorophores (FRET)
When this compound is in close proximity to another suitable fluorophore, Förster Resonance Energy Transfer (FRET) can occur. In FRET, the excited-state energy of the donor fluorophore (e.g., this compound) is non-radiatively transferred to an acceptor fluorophore. This process provides a sensitive measure of intermolecular distances and is widely used to study biomolecular interactions. The efficiency of FRET is dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation.
Experimental Protocol: Measurement of this compound Quantum Yield
The relative quantum yield of this compound can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Principle
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.
-
n_s and n_r are the refractive indices of the sample and reference solutions.
To minimize errors, a series of dilute solutions of both the sample and the reference are prepared, and the integrated fluorescence intensity is plotted against absorbance. The gradient of this plot is then used in the calculation.
Materials and Equipment
-
This compound dye
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrophotometer (UV-Vis)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biological applications, or ethanol)
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a stock solution of the quantum yield standard in its recommended solvent.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the this compound sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
-
-
Absorbance Measurements:
-
Using the spectrophotometer, measure the absorbance spectrum of each dilution of the this compound sample and the standard.
-
Record the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard and should ideally be at the absorption maximum of the sample.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, measure the fluorescence emission spectrum of each dilution.
-
Set the excitation wavelength to the value used for the absorbance measurements.
-
Record the emission spectrum over the entire emission range of the fluorophore.
-
It is critical to keep the instrument settings (e.g., excitation and emission slit widths) constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.
-
Determine the gradient (slope) of the resulting linear plots for both the sample (Grad_s) and the reference (Grad_r).
-
Calculate the quantum yield of this compound using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
-
Visualizations
Förster Resonance Energy Transfer (FRET) with this compound
The following diagram illustrates the principle of FRET between a this compound donor and a Cy5.5 acceptor, a pair that has been used to study nucleic acids and nucleosomes.[7]
Caption: FRET between this compound (donor) and Cy5.5 (acceptor).
Experimental Workflow for Protein Labeling and Quantum Yield Determination
This diagram outlines the key steps involved in labeling a protein with this compound and subsequently measuring its quantum yield.
Caption: Workflow for this compound protein conjugation and quantum yield analysis.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. agilent.com [agilent.com]
- 6. Multipair Förster Resonance Energy Transfer via Spectrally Resolved Single-Molecule Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Molecule Characterization of this compound -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. xobi.net [xobi.net]
Cy3.5: A Technical Guide to Photostability Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photostability and spectral characteristics of the cyanine (B1664457) dye, Cy3.5. Understanding these properties is critical for the successful design and execution of fluorescence-based assays in research and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the factors influencing the photostability of this widely used fluorophore.
Core Photophysical and Spectral Properties of this compound
This compound is a fluorescent dye known for its bright orange-red emission, making it a valuable tool in various applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1] Its performance, however, is intrinsically linked to its photophysical properties, which are summarized below.
| Property | Value | Notes |
| Maximum Excitation Wavelength (λex) | ~579-581 nm | [1][2][3][4] |
| Maximum Emission Wavelength (λem) | ~591-596 nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | ~116,000 cm-1M-1 | [5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.35 | Varies with environment and conjugation.[4][5][6] |
| Fluorescence Lifetime (τ) | ~0.5 ns | In Phosphate Buffered Saline (PBS).[7] |
| Stokes Shift | ~15 nm | [1] |
Understanding and Enhancing this compound Photostability
Photobleaching, the irreversible photodegradation of a fluorophore, is a significant limitation in fluorescence imaging and quantitative studies.[8][9] This process occurs when the fluorophore, in its excited triplet state, reacts with other molecules, often molecular oxygen, leading to its destruction.[10][11] Several factors can influence the rate of photobleaching and strategies can be employed to enhance the photostability of this compound.
Key factors affecting this compound photostability include:
-
Excitation Light Intensity: Higher laser power accelerates photobleaching.[12]
-
Oxygen Concentration: The presence of molecular oxygen is a primary driver of photobleaching.[11]
-
Local Chemical Environment: The viscosity of the medium and the presence of oxidizing or reducing agents can impact photostability.[13] The proximity to metallic surfaces, such as silver nanoparticles, has also been shown to increase the photostability of cyanine dyes.[12]
-
Triplet State Quenchers: The use of antifade reagents, which act as triplet state quenchers (TSQs), can significantly reduce photobleaching by returning the fluorophore from the long-lived triplet state to the singlet ground state.[14]
The following diagram illustrates the key factors that can influence the photostability of this compound.
Caption: Factors influencing this compound photostability and its electronic state transitions.
Experimental Protocols for Assessing Photostability
To quantitatively assess the photostability of this compound in a specific experimental context, a controlled photobleaching experiment can be performed.
Objective:
To measure the rate of photobleaching of this compound under continuous illumination.
Materials:
-
Fluorescence microscope equipped with a suitable laser line for this compound excitation (e.g., 561 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
This compound-labeled sample (e.g., antibodies, oligonucleotides) mounted on a microscope slide.
-
Image acquisition and analysis software.
-
(Optional) Antifade mounting media.
-
(Optional) Neutral density filters.
Experimental Workflow:
The following diagram outlines a typical workflow for a photobleaching experiment.
Caption: Workflow for a typical photobleaching experiment.
Detailed Procedure:
-
Sample Preparation: Prepare the this compound-labeled sample on a microscope slide. If testing the effect of antifade reagents, mount the sample in the appropriate medium.
-
Microscope Setup:
-
Place the slide on the microscope stage and bring the sample into focus using transmitted light to minimize initial photobleaching.[15]
-
Switch to fluorescence illumination and identify a region of interest (ROI) with clear this compound signal.
-
Set the image acquisition parameters:
-
Excitation Intensity: Use a fixed laser power throughout the experiment. Neutral density filters can be used to control the intensity.[15]
-
Exposure Time: Choose an exposure time that provides a good signal-to-noise ratio without saturating the detector.
-
Time Interval: Set the interval between image acquisitions (e.g., every 1-5 seconds).
-
-
-
Time-Lapse Acquisition: Start the time-lapse acquisition to continuously illuminate the sample and capture a series of images over time until the fluorescence signal has significantly decayed.[8]
-
Image Analysis:
-
Use image analysis software to measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI intensity.
-
-
Data Plotting and Analysis:
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting curve represents the photobleaching rate of this compound under the specific experimental conditions. This data can be used to compare the photostability of this compound in different environments or with different antifade reagents.[15]
-
By following these protocols and considering the factors outlined in this guide, researchers can optimize their experimental design to mitigate the effects of photobleaching and ensure the acquisition of high-quality, reliable fluorescence data with this compound.
References
- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 4. Cyanine - Wikipedia [en.wikipedia.org]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 11. arxiv.org [arxiv.org]
- 12. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omichem.com [omichem.com]
- 14. Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
Cy3.5 Dye: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and storage of Cy3.5 dye, a widely used orange-fluorescent dye in various biological research applications. Understanding the optimal handling and storage conditions for this fluorophore is critical for ensuring experimental reproducibility and maximizing its performance in labeling and imaging studies.
Core Properties of this compound Dye
Cyanine 3.5 (this compound) is a synthetic indocyanine dye characterized by its bright fluorescence and notable photostability. It is spectrally positioned between Cy3 and Cy5, making it a valuable tool for multiplexing experiments. As a "fat-soluble" or non-sulfonated dye, its solubility characteristics are a key consideration for its use in aqueous biological systems.[] To enhance its utility in such environments, a sulfonated version is also available, which exhibits significantly different solubility properties.
Quantitative Solubility Data
The solubility of this compound is highly dependent on its chemical form (non-sulfonated vs. sulfonated) and the solvent used. Non-sulfonated this compound dyes are generally hydrophobic and require organic solvents for dissolution.
| Solvent | Non-Sulfonated this compound | Sulfonated this compound |
| Dimethyl Sulfoxide (DMSO) | >63 mg/mL (for an alkyne derivative)[2] | Good |
| Dimethylformamide (DMF) | Soluble[] | Good |
| Acetonitrile | Soluble[] | Good |
| Methanol | Soluble[] | Good |
| Chloroform | Soluble[] | Poor |
| Water | Insoluble/Poor[][2] | Highly Soluble[] |
Table 1: Solubility of this compound Dye in Common Solvents. This table summarizes the known solubility characteristics of both non-sulfonated and sulfonated forms of this compound dye in various solvents.
Storage and Stability
Proper storage of this compound dye is crucial for maintaining its fluorescent properties and reactivity over time. Recommendations differ for the dye in its solid form versus in solution.
Solid Form
| Storage Condition | Recommendation | Shelf Life |
| Temperature | -20°C[3][4] | 12 to 24 months[3][4] |
| Light | In the dark[3][4] | N/A |
| Atmosphere | Desiccated[3] | N/A |
Table 2: Recommended Storage Conditions for Solid this compound Dye. This table provides the optimal conditions for storing this compound dye in its solid, powdered form to ensure long-term stability.
In Solution
The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. For non-sulfonated this compound dissolved in anhydrous organic solvents like DMSO or DMF, the following storage conditions are recommended.
| Storage Condition | Recommendation | Duration |
| Temperature | -20°C | Up to 2 weeks is commonly cited; however, for critical applications, preparing fresh solutions is recommended. |
| Light | In the dark | N/A |
| Freeze-Thaw Cycles | Avoid | N/A |
Table 3: Recommended Storage Conditions for this compound Dye in Solution. This table outlines the best practices for storing solutions of this compound dye to maintain its integrity for experimental use.
A study on antibody microarrays demonstrated that signals from Cy3 (a closely related dye) are stable for at least 30 days when the slides are stored in an airtight container at -20°C.[5]
Experimental Protocols
Protocol 1: Preparation of a this compound NHS Ester Stock Solution in DMSO
This protocol describes the preparation of a stock solution of a reactive form of this compound dye, an N-hydroxysuccinimide (NHS) ester, which is commonly used for labeling primary amines on proteins and other biomolecules.
Materials:
-
This compound NHS Ester (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound NHS ester to warm to room temperature to prevent moisture condensation.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL or 10 mM).
-
Dissolution: Vortex the vial for a few minutes until the dye is completely dissolved. A brief centrifugation can help to collect the solution at the bottom of the vial.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C in a light-proof container.
Protocol 2: General Handling and Storage of this compound Dye
This protocol provides general guidelines for the proper handling and storage of this compound dye to ensure its stability and performance.
Materials:
-
This compound dye (solid or in solution)
-
Appropriate personal protective equipment (gloves, lab coat, safety glasses)
-
Light-proof storage containers
-
Desiccator (for solid dye)
Procedure:
-
Protection from Light: this compound is a fluorescent dye and is susceptible to photobleaching. Always handle the dye in a subdued light environment and store it in light-proof containers.
-
Moisture Prevention: For solid forms of the dye, especially reactive esters like NHS esters, it is critical to prevent exposure to moisture, which can cause hydrolysis. Store the solid dye in a desiccator. When preparing solutions, use anhydrous solvents.
-
Temperature Control: Store both solid and dissolved dye at the recommended temperature of -20°C to minimize degradation.
-
Solvent Choice: For non-sulfonated this compound, use high-quality, anhydrous organic solvents like DMSO or DMF for preparing stock solutions. For sulfonated this compound, high-purity water can be used.
-
Avoid Contamination: Use clean, dedicated labware when handling the dye to prevent contamination that could quench its fluorescence or interfere with labeling reactions.
Mandatory Visualizations
This compound Dye Handling and Storage Workflow
This diagram illustrates the recommended workflow for handling and storing this compound dye, from receiving the solid product to preparing and storing stock solutions for experimental use. Following this workflow helps to maintain the integrity and performance of the dye.
References
An In-depth Technical Guide to the Core Principles of Cy3.5 Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental principles governing the fluorescence of Cyanine (B1664457) 3.5 (Cy3.5), a widely used orange-red fluorescent dye. It covers the photophysical basis of its fluorescence, its key spectral characteristics, and practical considerations for its application in biological research.
Core Principle of Fluorescence: The Jablonski Diagram
The fluorescence of this compound, like all fluorophores, is governed by the process of absorbing and emitting light energy, which can be visually represented by a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[1][2][3][4]
The process unfolds in three key stages:
-
Excitation (Absorption): A this compound molecule in its stable ground state (S₀) absorbs a photon of light. This absorption is extremely fast, occurring on a femtosecond (10⁻¹⁵ s) timescale.[2] The energy of the absorbed photon elevates an electron to a higher energy, excited singlet state (typically S₁ or S₂). The molecule is promoted to one of the various vibrational levels of these excited electronic states.
-
Non-Radiative Relaxation: Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). This process, known as internal conversion and vibrational relaxation, occurs without the emission of light and involves the dissipation of energy as heat to the surrounding environment.[1][2] This relaxation is much faster than the fluorescence emission itself.
-
Emission (Fluorescence): From the lowest vibrational level of the S₁ state, the electron returns to one of the vibrational levels of the ground state (S₀) by releasing its energy as a photon of light. This emission is the phenomenon of fluorescence. Because some energy is lost during the non-radiative relaxation step, the emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes Shift.[5]
Below is a graphical representation of the fluorescence mechanism.
Chemical Structure and Properties of this compound
This compound is a member of the cyanine dye family, which is characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings.[6][] This structure results in a large molar extinction coefficient and relatively high fluorescence quantum yield. The specific length of the polymethine chain and the substituents on the rings determine the dye's unique spectral properties.[6] this compound is known for its bright orange-red fluorescence and good photostability, making it a reliable choice for various imaging applications.[5]
Quantitative Spectroscopic Data
The performance of a fluorophore is defined by several key parameters. The values for this compound are summarized below. Note that exact values can vary slightly depending on the solvent, pH, and conjugation state (i.e., free dye vs. protein-bound).
| Parameter | Value | Description |
| Excitation Maximum (λex) | ~579 - 581 nm[5][8][9] | The wavelength of light at which the dye most efficiently absorbs energy to become excited. |
| Emission Maximum (λem) | ~591 - 596 nm[5][8][9] | The wavelength of light at which the dye emits the most intense fluorescence after excitation. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[10] | A measure of how strongly the dye absorbs light at its excitation maximum. A higher value indicates greater light absorption. |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.35[10][11][12] | The ratio of photons emitted to photons absorbed. This represents the efficiency of the fluorescence process. |
| Stokes Shift | ~10 - 15 nm[5] | The difference in wavelength between the excitation and emission maxima. A larger Stokes shift is often desirable to minimize spectral overlap. |
Factors Influencing Fluorescence
-
Environment: The fluorescence of cyanine dyes can be sensitive to the local environment. Covalent attachment to proteins has been shown to cause an enhancement in the fluorescence of this compound.[13][14]
-
Photostability: this compound exhibits good resistance to photobleaching (fading upon prolonged light exposure), which ensures more consistent signal during long-term imaging experiments.[5] Proximity to metallic silver particles has been shown to further increase the photostability of cyanine dyes.[15]
-
Quenching: High labeling densities on proteins can sometimes lead to self-quenching, where adjacent dye molecules interact and reduce the overall fluorescence output. However, this compound is less prone to this effect compared to dyes like Cy5.[13][14]
Experimental Applications and Protocols
This compound is a versatile dye used in a multitude of fluorescence-based assays, including fluorescence microscopy, immunocytochemistry, flow cytometry, and nucleic acid labeling.[5][16] It is commonly supplied with reactive groups like N-hydroxysuccinimide (NHS) esters or maleimides to facilitate covalent labeling of biomolecules.
Workflow: Antibody Labeling and Immunofluorescence
A primary application for this compound is in immunofluorescence (IF), where it is conjugated to antibodies to detect specific antigens within cells or tissues.[17] The general workflow involves labeling a primary or secondary antibody, which is then used to stain a biological sample.
Detailed Protocol: Labeling IgG Antibodies with this compound Maleimide
This protocol is adapted for labeling Immunoglobulin G (IgG) antibodies, which have disulfide bonds that can be reduced to generate free thiol (-SH) groups for reaction with a maleimide-functionalized dye.
Materials:
-
IgG antibody solution (1-10 mg/mL in a buffer free of ammonium (B1175870) salts or free amino acids).
-
This compound Maleimide.
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Purification column (e.g., Sephadex G-25 spin column).
Methodology:
-
Antibody Preparation:
-
If the antibody buffer contains impurities like BSA or gelatin, the antibody must be purified first.
-
The recommended antibody concentration is between 1-10 mg/mL.[18]
-
-
Reduction of Antibody Disulfide Bonds:
-
Prepare a fresh stock solution of DTT (e.g., 1 M in deionized water).
-
Add the DTT stock solution to the antibody solution to a final concentration of ~20 mM.
-
Incubate for 30-40 minutes at room temperature to reduce the disulfide bonds, exposing thiol groups.[19]
-
Remove the excess DTT using a desalting spin column according to the manufacturer's instructions.
-
-
Preparation of Dye Stock Solution:
-
Dissolve the this compound Maleimide in anhydrous DMSO to a concentration of 10 mg/mL.[19] This should be done immediately before use.
-
-
Conjugation Reaction:
-
Determine the optimal molar ratio of dye to antibody. A starting ratio of 10:1 (dye:antibody) is common.[19]
-
Add the calculated volume of the this compound Maleimide stock solution to the reduced antibody solution.
-
Mix gently and allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[18][19]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography spin column (e.g., Sephadex G-25).
-
Centrifuge the column according to the manufacturer's protocol to elute the purified this compound-antibody conjugate.
-
-
Storage:
Visualizing a Signaling Pathway Component
This compound-labeled antibodies are critical tools for visualizing the localization and expression levels of specific proteins within cellular signaling pathways. For instance, they can be used to detect a phosphorylated kinase, a transmembrane receptor, or a nuclear transcription factor.
References
- 1. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 2. edinst.com [edinst.com]
- 3. horiba.com [horiba.com]
- 4. ossila.com [ossila.com]
- 5. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 6. omichem.com [omichem.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 10. Cyanine 3.5 monosuccinimidyl ester [equivalent to this compound® NHS ester] | AAT Bioquest [aatbio.com]
- 11. glenresearch.com [glenresearch.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xobi.net [xobi.net]
- 15. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Immunofluorescence Technique | Rockland [rockland.com]
- 18. broadpharm.com [broadpharm.com]
- 19. docs.aatbio.com [docs.aatbio.com]
The Versatility of Cy3.5: A Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Cyanine (B1664457) 3.5 (Cy3.5), a bright, orange-red fluorescent dye, has established itself as a valuable tool in molecular biology. Its robust photophysical properties and versatile conjugation chemistry make it suitable for a wide array of applications, from high-resolution imaging to quantitative cellular analysis. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their experimental design and execution.
Core Properties of this compound
This compound is a member of the cyanine dye family, known for their high molar extinction coefficients and good photostability.[1] Its spectral characteristics make it compatible with common laser lines and filter sets, ensuring its broad applicability in standard laboratory instrumentation. A key feature of this compound is the enhancement of its fluorescence upon conjugation to biomolecules, particularly proteins, which can lead to improved signal-to-noise ratios in various assays.[2][3]
Quantitative Spectroscopic Data
The performance of any fluorophore is defined by its quantitative spectroscopic properties. The following tables summarize the key parameters for this compound, providing a quick reference for experimental setup and data analysis.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~579-588 nm | [4][5][6] |
| Emission Maximum (λem) | ~591-604 nm | [4][5][6] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1][5] |
| Quantum Yield (Φ) | ~0.15 | [7][8] |
Table 1: Key Spectroscopic Properties of this compound.
| Application | Recommended Laser Line | Common Filter Set |
| Fluorescence Microscopy | 561 nm | TRITC/Cy3 |
| Flow Cytometry | 561 nm | PE-Texas Red channel (approx. 610/20 BP) |
Table 2: Common Instrumentation Settings for this compound Detection.
Biomolecule Conjugation: Labeling Proteins and Nucleic Acids
The utility of this compound lies in its ability to be covalently attached to biomolecules of interest. This is typically achieved through reactive derivatives of the dye that target specific functional groups on proteins or nucleic acids. The two most common derivatives are N-hydroxysuccinimide (NHS) esters for labeling primary amines and maleimides for labeling free sulfhydryl groups.
Amine-Reactive Labeling with this compound NHS Ester
This compound NHS ester is a highly efficient reagent for labeling primary amines (-NH₂) found in proteins (at the N-terminus and on lysine (B10760008) residues) and amine-modified oligonucleotides. The reaction forms a stable amide bond.
Materials:
-
Antibody (or other protein) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Vortexer and centrifuge
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the antibody in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be dialyzed against an amine-free buffer prior to labeling.
-
-
Prepare the Dye Solution:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.
-
-
Calculate the Amount of Dye:
-
The optimal molar ratio of dye to protein for labeling can vary. A common starting point is a 10:1 to 20:1 molar excess of dye.
-
Calculation:
-
Moles of protein = (grams of protein) / (molecular weight of protein in g/mol )
-
Required moles of dye = Molar excess × Moles of protein
-
Required volume of dye solution = (Required moles of dye × MW of dye) / (Concentration of dye solution)
-
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the calculated amount of the this compound NHS ester solution.
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Purification of the Conjugate:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect the colored fractions corresponding to the labeled protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of this compound (~581 nm).
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Sulfhydryl-Reactive Labeling with this compound Maleimide (B117702)
This compound maleimide is used to label free sulfhydryl groups (-SH), which are present in cysteine residues of proteins. This reaction is highly specific and forms a stable thioether bond.
Materials:
-
Protein solution containing free sulfhydryl groups
-
This compound maleimide
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., DTT or TCEP), if necessary
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in a reaction buffer at a concentration of 1-5 mg/mL. The buffer should be free of thiol-containing reagents.
-
If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a 10-fold molar excess of DTT for 30 minutes at room temperature.
-
Crucially, remove the reducing agent (e.g., using a desalting column) before adding the maleimide dye, as it will compete for the dye.
-
-
Prepare the Dye Solution:
-
Prepare a 10 mg/mL stock solution of this compound maleimide in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound maleimide solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Purify the labeled protein from unreacted dye using a gel filtration column as described for NHS ester labeling.
-
-
Characterization and Storage:
-
Characterize the conjugate and store as described for the NHS ester conjugate.
-
Key Applications in Molecular Biology
Fluorescence Microscopy
This compound is an excellent choice for fluorescence microscopy, including immunofluorescence (IF) and fluorescence in situ hybridization (FISH), due to its brightness and photostability.
Materials:
-
Cells grown on coverslips or tissue sections on slides
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS)
-
Primary antibody (unlabeled)
-
This compound-conjugated secondary antibody
-
Antifade mounting medium with DAPI
Procedure:
-
Sample Preparation and Fixation:
-
Rinse cells/tissue briefly in PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the sample with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in blocking buffer.
-
Incubate the sample with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslip onto a microscope slide using antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Image using a fluorescence microscope equipped with appropriate filters for DAPI and this compound (e.g., a TRITC/Cy3 filter set).
-
To optimize signal-to-noise, adjust exposure time and gain settings.[9]
-
Materials:
-
This compound-labeled DNA or RNA probe
-
Cells or tissue on slides
-
Hybridization buffer
-
Wash buffers (e.g., SSC buffers of varying stringency)
-
Ethanol (B145695) series (70%, 85%, 100%)
-
Antifade mounting medium with DAPI
Procedure:
-
Sample Preparation:
-
Fix and permeabilize cells/tissue as required for the specific application.
-
Dehydrate the sample through an ethanol series and air dry.
-
-
Denaturation:
-
Apply the this compound-labeled probe in hybridization buffer to the sample.
-
Cover with a coverslip and seal.
-
Denature the sample and probe by heating on a hot plate (e.g., 75°C for 5 minutes).
-
-
Hybridization:
-
Transfer the slides to a humidified chamber and incubate overnight at a temperature optimized for the probe sequence (e.g., 37°C).
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Perform a series of stringent washes to remove unbound and non-specifically bound probe. This typically involves washes with decreasing concentrations of SSC buffer and increasing temperatures.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount with antifade mounting medium.
-
-
Imaging:
-
Visualize the specific hybridization signal using a fluorescence microscope with appropriate filter sets.
-
Flow Cytometry
The bright fluorescence of this compound makes it well-suited for flow cytometry, allowing for the identification and quantification of cell populations based on the expression of specific surface or intracellular markers.
Materials:
-
Single-cell suspension
-
FACS buffer (e.g., PBS with 2% FBS)
-
This compound-conjugated primary antibody
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and wash with cold FACS buffer.
-
Resuspend the cells to a concentration of 1x10⁷ cells/mL.
-
-
Blocking (Optional but Recommended):
-
To prevent non-specific binding to Fc receptors, incubate cells with an Fc block reagent for 10-15 minutes on ice.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1x10⁶ cells) into FACS tubes.
-
Add the pre-titrated optimal amount of this compound-conjugated antibody.
-
Vortex gently and incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer equipped with a laser that can excite this compound (e.g., 561 nm).
-
Compensation: When using this compound in a multicolor panel, it is crucial to perform compensation to correct for spectral overlap with other fluorophores (e.g., PE).[10][11] Use single-stained controls for each fluorophore to set the compensation matrix.
-
Förster Resonance Energy Transfer (FRET)
This compound can serve as an excellent donor fluorophore in FRET-based assays, which are used to study molecular interactions and conformational changes. When paired with a suitable acceptor, such as Cy5, FRET provides a sensitive measure of intermolecular distances on the nanometer scale.[12]
The efficiency of FRET (E) is highly dependent on the distance (r) between the donor and acceptor, as described by the Förster equation:
E = 1 / (1 + (r/R₀)⁶)
Where R₀ is the Förster distance, the distance at which FRET efficiency is 50%. For the this compound-Cy5 pair, the R₀ is approximately 5-6 nm.[12]
-
Labeling: Covalently label one interacting partner with the donor (this compound) and the other with the acceptor (Cy5).
-
Interaction: Allow the labeled molecules to interact.
-
Excitation: Excite the donor fluorophore (this compound) at its excitation maximum.
-
Detection: Measure the fluorescence emission of both the donor and the acceptor.
-
Analysis: An increase in acceptor emission upon donor excitation and a corresponding decrease (quenching) of the donor emission indicates that FRET is occurring. The FRET efficiency can be calculated from these changes in fluorescence intensity.[13]
References
- 1. Extinction Coefficient [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. isogen-lifescience.com [isogen-lifescience.com]
- 6. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 7. Cyanine 3.5 monosuccinimidyl ester [equivalent to this compound® NHS ester] | AAT Bioquest [aatbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence resonance energy transfer | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Cy3.5 NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with Cy3.5 NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for modifying primary amino groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus, forming a stable amide bond.[1][2][3] this compound is a bright and photostable cyanine (B1664457) dye that fluoresces in the orange-red region of the visible spectrum, making it a suitable reporter molecule for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[4][5]
The following sections detail the necessary reagents, a step-by-step experimental protocol, methods for purifying the labeled protein, and instructions on how to determine the degree of labeling.
Materials and Reagents
| Reagent | Storage Conditions |
| This compound NHS Ester | Store at -20°C, desiccated and protected from light.[4] Reconstituted stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to two weeks.[6][7] |
| Protein of Interest | Store according to the manufacturer's recommendations. The protein solution must be free of primary amine-containing buffers (e.g., Tris, glycine) and sodium azide.[8][9] |
| Labeling Buffer | 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[1][10] |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Room temperature. Ensure DMF is amine-free.[1][10] |
| Purification Column | Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis equipment.[7] |
| Storage Buffer | Phosphate-buffered saline (PBS) or other suitable buffer for the purified protein. |
Spectral Properties of this compound
| Parameter | Value |
| Maximum Excitation Wavelength (λex) | ~591 nm[5] |
| Maximum Emission Wavelength (λem) | ~604 nm[5] |
| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹[5] |
| Quantum Yield (Φ) | 0.35[5] |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound NHS ester protein labeling.
Detailed Protocol
Preparation of Protein and Dye
-
Protein Preparation: The protein solution must be in an amine-free buffer at a concentration of 2-10 mg/mL for optimal labeling.[11] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), a buffer exchange must be performed using dialysis or a desalting column against the labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).[8][12]
-
This compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13][14] Vortex briefly to ensure the dye is fully dissolved.[15]
Labeling Reaction
The optimal molar ratio of dye to protein for labeling can vary and may need to be determined experimentally. A starting point of a 5:1 to 20:1 molar ratio of dye to protein is recommended.[11]
-
While gently stirring the protein solution, slowly add the calculated volume of the this compound NHS ester stock solution.[15]
-
Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[1]
| Parameter | Recommended Condition |
| pH | 8.3 - 8.5[1][10] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (start with ~10:1)[11][15] |
| Incubation Temperature | Room Temperature or 4°C[1] |
| Incubation Time | 1-4 hours at room temperature or overnight at 4°C[1][8] |
Purification of the Labeled Protein
It is crucial to remove the unreacted this compound NHS ester and any reaction byproducts from the labeled protein. This is typically achieved using size-exclusion chromatography.
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS).[13]
-
Apply the reaction mixture to the column.
-
The first colored fraction to elute from the column will be the this compound-labeled protein.[11] Smaller molecules like the unconjugated dye will elute later.
-
Collect the fractions containing the labeled protein.
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[16]
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of this compound (~591 nm, Amax).[5]
-
Calculate the molar concentration of the protein and the dye using the following equations. A correction factor (CF) is needed for the absorbance of the dye at 280 nm.
-
Corrected A280 = A280 - (Amax × CF280)
-
The CF for cyanine dyes is often around 0.08, but should be determined experimentally or obtained from the dye manufacturer if possible.[8]
-
-
Protein Concentration (M) = Corrected A280 / εprotein
-
Where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M) = Amax / εdye
-
Where εdye for this compound is 116,000 M⁻¹cm⁻¹.[5]
-
-
Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)[16]
-
An optimal DOL is typically between 2 and 4 for antibodies to avoid issues like self-quenching of the fluorophore or loss of protein function.[2][12]
Storage of Labeled Protein
Store the purified, labeled protein in a suitable buffer at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[9] Protect the conjugate from light.[7]
References
- 1. interchim.fr [interchim.fr]
- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. genecopoeia.com [genecopoeia.com]
- 14. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes and Protocols: Cy3.5 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of antibodies with the fluorescent dye Cy3.5. This compound is a bright and photostable cyanine (B1664457) dye that is widely used in various biological applications, including immunofluorescence microscopy, flow cytometry, and Western blotting. Successful antibody conjugation is critical for the performance of these assays, and this guide outlines the necessary steps for achieving optimal labeling.
The protocols described herein are based on the two most common reactive chemistries for antibody labeling: N-hydroxysuccinimide (NHS) ester and maleimide (B117702). This compound NHS esters react with primary amines (e.g., on lysine (B10760008) residues) on the antibody, while this compound maleimide reacts with free sulfhydryl groups (e.g., from reduced cysteine residues). The choice of chemistry depends on the desired site of conjugation and the characteristics of the antibody.
Materials and Reagents
While specific kit components may vary, a typical this compound antibody conjugation kit will include the following:
-
Reactive this compound Dye: Either as an NHS ester or a maleimide derivative, provided in a lyophilized form.
-
Reaction Buffer: Typically a phosphate (B84403) or bicarbonate buffer with a specific pH to facilitate the conjugation reaction.
-
Purification Column: A spin desalting column or similar matrix for separating the labeled antibody from the unconjugated dye.
-
Quenching Agent: To stop the labeling reaction (often included in "rapid" kits).
-
Storage Buffer: For the final storage of the conjugated antibody.
Materials to be Supplied by the User:
-
Antibody to be labeled (at a recommended concentration of 0.5-2 mg/mL).[1][2][3]
-
Pipettes and tips
-
Microcentrifuge
-
Vortex mixer
-
Spectrophotometer (for determining the degree of labeling)
Spectroscopic Properties of this compound
The following table summarizes the key spectroscopic properties of this compound, which are essential for calculating the degree of labeling (DOL).
| Property | Value |
| Excitation Maximum (λmax) | ~591 nm[4][5] |
| Emission Maximum (λmax) | ~604 nm[4][5] |
| Molar Extinction Coefficient (ε) | ~116,000 M⁻¹cm⁻¹[4][5] |
| Quantum Yield | ~0.35[4][5] |
Experimental Protocols
Two primary protocols are detailed below, one for NHS ester chemistry and one for maleimide chemistry.
Protocol 1: this compound NHS Ester Antibody Conjugation
This protocol is suitable for labeling primary amine groups on the antibody.
1. Antibody Preparation:
-
The antibody should be in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) salts.[6] Common additives like BSA, glycine, and azide (B81097) can interfere with the labeling reaction and should be removed.[2]
-
The recommended antibody concentration is between 1-10 mg/mL.[7]
-
The buffer pH should be between 7.0 and 9.0 for optimal reaction with NHS esters.[8] A pH of 8.5-9.5 is often recommended.[6]
2. Dye Preparation:
-
Dissolve the lyophilized this compound NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4][5]
3. Conjugation Reaction:
-
The optimal molar ratio of dye to antibody can vary, but a starting point of a 10:1 molar excess of dye is common.[6] The ratio can be adjusted based on the antibody concentration and desired degree of labeling.[9][10]
-
Add the calculated amount of this compound NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Some "rapid" kits may have significantly shorter incubation times (e.g., 15 minutes).[1][3]
4. Purification:
-
Separate the this compound-conjugated antibody from the unreacted dye using a desalting spin column.[11]
-
Follow the manufacturer's instructions for the specific column being used. This typically involves hydrating the column, adding the reaction mixture, and centrifuging to collect the labeled antibody.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 591 nm (for this compound).
-
The DOL can be calculated using the following formula:
-
DOL = (A_dye × ε_Ab) / [(A_Ab - CF) × ε_dye]
-
Where:
-
A_dye is the absorbance at 591 nm.
-
A_Ab is the absorbance at 280 nm.
-
ε_Ab is the molar extinction coefficient of the antibody (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of this compound (116,000 M⁻¹cm⁻¹).
-
CF is a correction factor for the dye's absorbance at 280 nm (typically around 0.05-0.1 of its A_max).
-
-
Protocol 2: this compound Maleimide Antibody Conjugation
This protocol is used for labeling free sulfhydryl groups on the antibody. If the antibody does not have free sulfhydryls, they can be generated by reducing disulfide bonds.
1. Antibody Preparation and Reduction (Optional):
-
If the antibody requires reduction to generate free sulfhydryl groups, treat it with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[6][12]
-
A typical protocol involves incubating the antibody with a 20 mM final concentration of DTT for 30-40 minutes at room temperature.[6]
-
Remove the excess reducing agent using a desalting spin column before proceeding.
2. Dye Preparation:
-
Dissolve the lyophilized this compound maleimide in a small amount of anhydrous DMF or DMSO to create a stock solution.[6]
3. Conjugation Reaction:
-
The reaction should be carried out at a pH of 7.2-7.4.[6]
-
A common starting molar ratio of dye to antibody is 10:1.[6]
-
Add the calculated amount of this compound maleimide stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature (or 37°C), protected from light, with continuous rotation or shaking.[6]
4. Purification and DOL Calculation:
-
Purify the conjugate and calculate the DOL as described in Protocol 1.
Workflow Diagrams
Caption: Workflow for this compound NHS Ester Antibody Conjugation.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Lightning-Link Antibody Labeling Kits: Novus Biologicals [novusbio.com]
- 3. Cy3® Conjugation kit | Easy Cy3® Labelling (ab188287) | Lightning-Link® | Abcam [abcam.com]
- 4. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]
- 5. This compound NHS ester, 2231670-86-1 | BroadPharm [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 9. [PDF] Labeling of Antibodies with Cy3‐, this compound‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Labeling Oligonucleotides with Cy3.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. They are utilized in a wide array of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), microarray analysis, and fluorescence resonance energy transfer (FRET) studies. Cy3.5, a bright and photostable cyanine (B1664457) dye, is a popular choice for labeling oligonucleotides due to its spectral properties in the orange-red region of the spectrum.
This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with this compound NHS ester. The underlying chemistry involves the reaction of a primary amine on the oligonucleotide with the N-hydroxysuccinimide (NHS) ester of this compound, forming a stable amide bond. This method is robust and allows for the labeling of oligonucleotides at the 5', 3', or internal positions, provided an amino-modifier has been incorporated.
Signaling Pathway and Experimental Workflow
The fundamental principle of this compound labeling of oligonucleotides is a well-defined chemical reaction rather than a biological signaling pathway. The process involves the covalent attachment of the this compound fluorophore to an amine-modified oligonucleotide.
Figure 1. Workflow for labeling an amine-modified oligonucleotide with this compound NHS ester.
Quantitative Data Summary
The efficiency and success of the labeling reaction depend on several factors, including the concentration of reactants, reaction time, and pH. The following table summarizes key quantitative parameters for a typical labeling reaction.
| Parameter | Recommended Value/Range | Notes |
| Oligonucleotide Concentration | 1-5 mM | Higher concentrations can improve reaction kinetics. |
| This compound NHS Ester:Oligo Molar Ratio | 5:1 to 20:1 | A molar excess of the dye is necessary to drive the reaction to completion. |
| Labeling Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | The buffer should be free of primary amines (e.g., Tris). |
| pH of Labeling Buffer | 8.0 - 9.0 | Optimal for the reaction between the NHS ester and the primary amine.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Incubation Time | 2 - 4 hours (or overnight) | Longer incubation times can lead to higher labeling efficiency. |
| Purification Method | RP-HPLC or Ethanol Precipitation | HPLC provides higher purity. |
| Expected Labeling Efficiency | > 80% | Can be assessed by HPLC or spectrophotometry. |
| Degree of Labeling (DOL) | ~ 1.0 | For a singly modified oligonucleotide. |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (lyophilized)
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5
-
Nuclease-free water
-
For Purification:
-
Ethanol Precipitation: 3 M Sodium Acetate (pH 5.2), 100% Ethanol (cold), 70% Ethanol (cold)
-
RP-HPLC: Acetonitrile (HPLC grade), Triethylammonium Acetate (TEAA) buffer (or similar ion-pairing reagent)
-
Pre-Labeling Preparation
-
Oligonucleotide Reconstitution:
-
Centrifuge the tube containing the lyophilized amine-modified oligonucleotide to collect the pellet at the bottom.
-
Resuspend the oligonucleotide in the 0.1 M sodium bicarbonate buffer (pH 8.5) to achieve a final concentration of 1-5 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
This compound NHS Ester Solution Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the this compound NHS ester in anhydrous DMSO. This should be done immediately before use as the NHS ester is susceptible to hydrolysis.[2]
-
Vortex the vial until the dye is completely dissolved.
-
Labeling Reaction
-
In a microcentrifuge tube, combine the reconstituted amine-modified oligonucleotide and the freshly prepared this compound NHS ester solution. A typical molar ratio of dye to oligonucleotide is between 10:1 and 15:1.
-
Vortex the reaction mixture gently and then incubate at room temperature for 2-4 hours, or overnight, in the dark. Protect from light to prevent photobleaching of the this compound dye.[3]
Purification of the Labeled Oligonucleotide
It is crucial to remove the unreacted this compound dye and any unlabeled oligonucleotides from the final product. Two common methods are detailed below.
This method is quicker but may result in a less pure product compared to HPLC.
-
To the labeling reaction mixture, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).
-
Add 3 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the oligonucleotide.
-
Carefully decant the supernatant, which contains the majority of the unreacted dye.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Repeat the wash step.
-
After the final wash, carefully remove all of the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the purified this compound-labeled oligonucleotide in a desired volume of nuclease-free water or TE buffer.
RP-HPLC provides excellent separation of the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide, yielding a highly pure product.[1]
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water.
-
Buffer B: 0.1 M TEAA in 50% Acetonitrile.
-
-
Column: A C18 reverse-phase column is suitable for oligonucleotide purification.
-
Procedure:
-
Dilute the labeling reaction mixture with Buffer A.
-
Inject the diluted sample onto the HPLC column.
-
Elute the components using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 30 minutes).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and 581 nm (for this compound).
-
The unlabeled oligonucleotide will elute first, followed by the more hydrophobic this compound-labeled oligonucleotide. The free dye will typically elute last.
-
Collect the fractions corresponding to the peak that absorbs at both 260 nm and 581 nm.
-
Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide.
-
Characterization and Quality Control
Determination of Concentration and Degree of Labeling (DOL)
The concentration and the degree of labeling (DOL) of the purified oligonucleotide can be determined using UV/Vis spectrophotometry.
-
Measure the absorbance of the purified this compound-labeled oligonucleotide solution at 260 nm (A260) and 581 nm (A581).
-
Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl), incorporating a correction factor for the dye's absorbance at 260 nm.
Extinction Coefficients (ε):
-
This compound: 125,000 M-1cm-1 at 581 nm
-
Correction Factor (CF260) for this compound: The absorbance of this compound at 260 nm is approximately 0.08 of its absorbance at 581 nm. Therefore, CF260 = 0.08.
-
Oligonucleotide (ε260): This can be estimated based on the base composition (an approximation is 10,000 M-1cm-1 per base). For a more accurate value, use an online oligonucleotide properties calculator.
Calculations:
-
Concentration of Oligonucleotide (M):
-
Corrected A260 = A260 - (A581 x CF260)
-
[Oligo] = Corrected A260 / ε260
-
-
Concentration of this compound (M):
-
[this compound] = A581 / εthis compound
-
-
Degree of Labeling (DOL):
-
DOL = [this compound] / [Oligo]
-
For a singly labeled oligonucleotide, the ideal DOL is approximately 1.0.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling Efficiency | Hydrolyzed NHS Ester: The this compound NHS ester is moisture-sensitive. | Use fresh, anhydrous DMSO to dissolve the dye. Store the dye desiccated and protected from light.[2] |
| Incorrect Buffer pH: The pH of the labeling buffer is too low (amine is protonated) or too high (NHS ester hydrolyzes rapidly). | Ensure the labeling buffer is between pH 8.0 and 9.0.[1] | |
| Presence of Primary Amines in the Oligo Sample: Buffers like Tris or residual ammonium (B1175870) salts from synthesis can compete for the NHS ester. | Purify the amine-modified oligonucleotide before the labeling reaction (e.g., by ethanol precipitation). | |
| Inactive Amine on Oligonucleotide: The amino-modifier may have degraded. | Use a fresh batch of amine-modified oligonucleotide. | |
| Multiple Peaks in HPLC Profile | Incomplete Reaction: Both labeled and unlabeled oligonucleotides are present. | Increase the incubation time or the molar excess of the this compound NHS ester. |
| Oligonucleotide Degradation: The oligonucleotide may have degraded during synthesis or handling. | Verify the integrity of the starting oligonucleotide by PAGE or mass spectrometry. | |
| Secondary Structures: The oligonucleotide may form secondary structures that affect its elution profile. | Perform HPLC at an elevated temperature (e.g., 60°C) to denature secondary structures.[1] | |
| Low Recovery After Purification | Loss During Ethanol Precipitation: The oligonucleotide pellet may be loose or not visible. | Ensure complete precipitation by incubating at -20°C for a sufficient time. Be careful when decanting the supernatant. |
| Incomplete Elution from HPLC Column: The labeled oligonucleotide may be strongly retained. | Optimize the HPLC gradient to ensure complete elution. | |
| Inaccurate DOL Calculation | Contamination with Free Dye: Residual unreacted dye will lead to an overestimation of the DOL. | Ensure thorough purification of the labeled oligonucleotide. |
| Inaccurate Extinction Coefficients: The estimated oligonucleotide extinction coefficient may be incorrect. | Use an online tool to calculate a more precise extinction coefficient based on the oligonucleotide sequence. | |
| Sequence-Dependent Fluorescence Quenching: The fluorescence of this compound can be influenced by the adjacent nucleotide sequence.[4] | Be aware that the observed fluorescence intensity may not directly correlate with the labeling efficiency. The DOL calculation based on absorbance is a more reliable measure of conjugation. |
References
Cy3.5 for Fluorescence In Situ Hybridization (FISH): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. The choice of fluorophore is critical for the sensitivity and specificity of FISH assays. Cy3.5, a member of the cyanine (B1664457) dye family, is a bright and photostable orange-red fluorescent dye that serves as an excellent label for nucleic acid probes in FISH applications. Its spectral properties, situated between those of Cy3 and Cy5, offer a valuable option for multicolor imaging experiments. This document provides detailed application notes and protocols for the effective use of this compound-labeled probes in FISH.
Properties of this compound and Related Fluorophores
The selection of a fluorophore for FISH depends on its spectral characteristics, brightness (a product of its molar extinction coefficient and quantum yield), and photostability. Below is a comparison of this compound with the commonly used Cy3 and Cy5 dyes.
| Property | This compound | Cy3 | Cy5 |
| Excitation Maximum (nm) | ~581[1] | ~550 | ~650 |
| Emission Maximum (nm) | ~596[1] | ~570 | ~670 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 116,000[2] | 150,000 | 250,000 |
| Quantum Yield (Φ) | 0.15[2][3] | ~0.15 | ~0.27 |
| Color | Orange-Red[1] | Greenish-Yellow | Far-Red |
Note: The exact spectral properties can vary slightly depending on the conjugation partner and the local microenvironment.
Advantages of this compound in FISH
This compound offers several advantages for fluorescence in situ hybridization:
-
Bright and Photostable: this compound exhibits bright fluorescence and good resistance to photobleaching, allowing for robust signal detection and longer imaging times.[1]
-
Distinct Spectral Window: Its excitation and emission spectra fall between that of Cy3 and Cy5, making it a suitable candidate for multiplexing in multicolor FISH experiments, minimizing spectral overlap.
-
High Fluorescence Efficiency upon Conjugation: Studies have shown that Cy3 and dyes with similar properties, like this compound, maintain high fluorescence quantum yields when conjugated to proteins and nucleic acids, in contrast to Cy5 which can exhibit significant quenching.[4]
Experimental Protocols
Labeling of Oligonucleotide Probes with this compound
This protocol describes the labeling of amino-modified oligonucleotide probes with a this compound NHS ester.
Materials:
-
Amino-modified oligonucleotide probe
-
This compound NHS ester
-
Labeling Buffer (e.g., 0.1 M sodium carbonate, pH 8.5-9.0)
-
Nuclease-free water
-
Purification column (e.g., desalting column or HPLC)
Procedure:
-
Probe Preparation: Resuspend the amino-modified oligonucleotide probe in nuclease-free water to a concentration of 1-5 µg/µL.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the oligonucleotide probe with the labeling buffer.
-
Add the dissolved this compound NHS ester to the probe solution. The molar ratio of dye to probe may need to be optimized, but a 5-10 fold molar excess of the dye is a good starting point.
-
Mix well by vortexing and incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification: Purify the this compound-labeled probe from the unconjugated dye using a desalting column or reverse-phase HPLC.
-
Quantification: Determine the concentration and labeling efficiency of the purified probe by measuring the absorbance at 260 nm (for the nucleic acid) and ~581 nm (for this compound).
Fluorescence In Situ Hybridization (FISH) Protocol
This is a general protocol for FISH on adherent cells or tissue sections and should be optimized for your specific application.
Materials:
-
This compound-labeled probe
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash Buffers (e.g., 2x SSC, 0.1% NP-40; 0.4x SSC, 0.3% NP-40)
-
DAPI counterstain
-
Antifade mounting medium
-
Microscope slides with prepared cells or tissue sections
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the samples to allow probe entry (e.g., with Triton X-100 or proteinase K treatment). This step needs careful optimization to preserve morphology.
-
Dehydrate the samples through an ethanol (B145695) series (e.g., 70%, 85%, 100%).
-
-
Denaturation:
-
Apply the hybridization buffer containing the this compound-labeled probe to the sample on the slide.
-
Cover with a coverslip.
-
Denature the sample and probe by heating on a hot plate or in a thermal cycler at 75-85°C for 5-10 minutes.
-
-
Hybridization:
-
Transfer the slides to a humidified chamber and incubate overnight at 37°C to allow the probe to hybridize to the target sequence.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides with a series of increasingly stringent wash buffers to remove unbound and non-specifically bound probes. A typical wash series might be:
-
2x SSC with 0.1% NP-40 at room temperature.
-
0.4x SSC with 0.3% NP-40 at a higher temperature (e.g., 72°C), which is a critical step for stringency.
-
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~581 nm, Emission: ~596 nm) and DAPI.
-
Troubleshooting
A common issue in FISH is a weak or absent signal. Here are some troubleshooting strategies:
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Poor probe labeling efficiency | Verify labeling efficiency by spectrophotometry. Optimize the dye-to-probe ratio in the labeling reaction. |
| Insufficient probe concentration | Increase the concentration of the this compound-labeled probe in the hybridization buffer. | |
| Inadequate denaturation | Optimize denaturation temperature and time. Ensure the hot plate or thermal cycler is accurately calibrated. | |
| Poor probe penetration | Optimize the permeabilization step (e.g., adjust proteinase K concentration and incubation time). | |
| High Background | Non-specific probe binding | Increase the stringency of the post-hybridization washes (increase temperature or decrease salt concentration). |
| Incomplete removal of unbound probe | Increase the duration and number of post-hybridization washes. | |
| Autofluorescence of the sample | Use appropriate filters and consider treating the sample with an autofluorescence quenching agent. | |
| Photobleaching | Excessive exposure to excitation light | Minimize exposure time during focusing and image acquisition. Use an effective antifade mounting medium. |
Visualizations
Caption: A generalized workflow for a Fluorescence In Situ Hybridization (FISH) experiment using a this compound-labeled probe.
Caption: Workflow for labeling an amino-modified oligonucleotide probe with a this compound NHS ester.
References
- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Cyanine - Wikipedia [en.wikipedia.org]
- 4. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy3.5 in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cy3.5
This compound is a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family. Its photophysical properties, including high quantum yield and good photostability, make it a robust choice for immunofluorescence (IF) microscopy applications.[1] It is particularly useful for labeling proteins, peptides, and nucleic acids. The dye is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amine groups on proteins, such as the lysine (B10760008) residues on antibodies, to form stable covalent bonds. With an excitation maximum around 579-581 nm and an emission peak near 591-596 nm, this compound is well-suited for standard fluorescence microscopy setups, including those equipped with a 561 nm laser line or a TRITC filter set.[1][2][3][]
Data Presentation
Table 1: Photophysical Properties of this compound
This table summarizes the key quantitative spectral properties of the this compound fluorophore. These parameters are essential for selecting appropriate microscope hardware and for quantitative imaging studies.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~579 - 581 nm | [1][2][3] |
| Emission Maximum (λem) | ~591 - 604 nm | [1][2][5] |
| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | [5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.35 | [5][6][7] |
| Recommended Laser Line | 561 nm | [3] |
| Common Filter Set | TRITC / Cy3 | [] |
Table 2: Typical Signal-to-Noise Ratio (SNR) in Fluorescence Microscopy
The Signal-to-Noise Ratio (SNR) is a critical measure of image quality, reflecting how well the fluorescent signal can be distinguished from background noise.[8] Higher SNR values indicate clearer images. The following are typical SNR values achievable with different systems.
| Image Quality / Microscope Type | Typical SNR | Reference(s) |
| Low Signal / Quality Confocal | 5 - 10 | [8] |
| Average Quality Confocal | 15 - 20 | [8] |
| High Quality Confocal | > 30 | [8] |
| Good Quality Widefield | > 40 | [8] |
| Microscope with Cooled CCD Camera | 50 - 100 | [8] |
Experimental Protocols
Protocol 1: Conjugation of this compound NHS Ester to a Primary Antibody
This protocol details the method for covalently labeling an antibody with this compound NHS ester. It is critical to start with a purified antibody solution free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, glycine), as these will compete with the labeling reaction.[9][10]
Materials:
-
Purified antibody (2 mg/mL recommended)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column: Desalting spin column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to the Reaction Buffer using a spin column or dialysis. Adjust the final antibody concentration to at least 2 mg/mL.
-
Dye Preparation: Immediately before use, allow the vial of this compound NHS ester to warm completely to room temperature.[10] Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[9]
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution. A molar dye-to-antibody ratio between 10:1 and 15:1 is a good starting point for optimization.
-
While gently vortexing, add the calculated volume of this compound stock solution to the antibody solution.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.[9]
-
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification:
-
Storage: Store the purified this compound-conjugated antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (if compatible with the downstream application) and aliquot for storage at -20°C.[9]
Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for staining fixed and permeabilized cells using a primary antibody followed by a this compound-conjugated secondary antibody.
Materials:
-
Cultured cells grown on coverslips or in chamber slides
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.3% Triton X-100 in PBS[12]
-
Primary Antibody (unlabeled)
-
This compound-conjugated Secondary Antibody
-
Nuclear Stain (e.g., DAPI)
-
Anti-fade Mounting Medium
Procedure:
-
Cell Preparation: Rinse cells briefly with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.[13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: For intracellular targets, incubate cells with Permeabilization Buffer for 10 minutes.[14]
-
Washing: Repeat the wash step (Step 3).
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[13][15]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Aspirate the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[16]
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[16]
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the wash step (Step 8).
-
Nuclear Staining: If desired, incubate with a nuclear stain like DAPI for 5 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.[12] Seal the edges with nail polish and allow to dry.
-
Imaging: Image the sample using a fluorescence microscope equipped with appropriate filters for this compound (e.g., Ex: 561 nm, Em: 585-630 nm). Store slides in the dark at 4°C.[14]
Visualizations
Caption: Workflow for Indirect Immunofluorescence.
Caption: Example Signaling Pathway Visualization.
Troubleshooting
High-quality immunofluorescence data requires careful optimization. Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Weak or No Signal | - Low expression of the target protein.- Primary antibody is not suitable or inactive.- Incompatible primary and secondary antibodies.- Over-fixation masking the epitope.- Insufficient permeabilization.- Fluorophore photobleaching. | - Confirm protein expression via Western Blot.- Use a new, validated primary antibody.- Ensure the secondary antibody is raised against the primary's host species.- Perform antigen retrieval or reduce fixation time.- Optimize permeabilization time/reagent.- Use anti-fade mounting medium and minimize light exposure. | [12][14][17] |
| High Background | - Primary or secondary antibody concentration is too high.- Insufficient blocking.- Inadequate washing.- Sample autofluorescence.- Secondary antibody is cross-reacting. | - Titrate antibodies to find the optimal dilution.- Increase blocking time or try a different blocking agent.- Increase the number and duration of wash steps.- Image an unstained control; use longer wavelength dyes if possible.- Use a pre-adsorbed secondary antibody or an isotype control. | [12][13][15] |
| Non-specific Staining | - Hydrophobic interactions between antibody and sample.- Aggregates in antibody solutions.- Drying of the sample during staining. | - Adjust the ionic strength of the antibody diluent.- Centrifuge antibody solutions before use to pellet aggregates.- Keep the sample covered in liquid throughout the entire procedure. | [13][14][17] |
References
- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 2. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Cyanine - Wikipedia [en.wikipedia.org]
- 8. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. broadpharm.com [broadpharm.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 16. usbio.net [usbio.net]
- 17. hycultbiotech.com [hycultbiotech.com]
Application Notes and Protocols for Cy3.5 as a FRET Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cyanine3.5 (Cy3.5) as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. This document covers the essential photophysical properties of this compound, suitable acceptor partners, detailed protocols for single-molecule FRET (smFRET) and ensemble FRET, and data analysis workflows.
Introduction to this compound in FRET
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring nanometer-scale distances in biomolecules. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "molecular ruler."
This compound is an orange-red fluorescent dye that serves as an excellent FRET donor for several reasons:
-
Bright Fluorescence: It exhibits a high molar extinction coefficient and a good quantum yield, providing strong signals.
-
Photostability: this compound offers good resistance to photobleaching, enabling longer observation times, which is particularly crucial for single-molecule studies.
-
Spectral Positioning: Its emission spectrum, peaking around 596 nm, has excellent overlap with the excitation spectra of several common red and far-red acceptor dyes like Cy5, Alexa Fluor 647, and Cy5.5.
These characteristics make this compound a versatile tool for investigating a wide range of biological phenomena, including protein-protein interactions, protein conformational changes, and the structural dynamics of nucleic acids.
Photophysical Properties and FRET Pair Selection
A successful FRET experiment begins with the careful selection of a donor-acceptor pair. The tables below summarize the key quantitative data for this compound and its suitable FRET partners.
Table 1: Photophysical Properties of this compound Donor and Suitable Acceptors
| Property | This compound (Donor) | Cy5.5 (Acceptor) | Alexa Fluor 647 (Acceptor) |
| Excitation Maximum (λex) | ~581 nm[1] | ~675 nm[2] | ~650 nm[3][4] |
| Emission Maximum (λem) | ~596 nm[1] | ~694 nm[2] | ~665 nm[4][5] |
| Molar Extinction Coeff. (ε) | ~150,000 cm⁻¹M⁻¹[6] | ~250,000 cm⁻¹M⁻¹ | ~239,000 cm⁻¹M⁻¹[4] |
| Quantum Yield (Φ) | 0.15 - 0.35 (environment dependent)[2][7] | ~0.28[2] | ~0.33[4] |
| Fluorescence Lifetime (τ) | ~0.5 ns[8] | ~1.0 ns | ~1.0 ns |
Table 2: Characteristics of this compound FRET Pairs
| FRET Pair | Förster Radius (R₀)¹ | Typical Applications |
| This compound / Cy5.5 | ~50 - 60 Å (Estimated) | Single-molecule studies of nucleic acids and nucleosomes, high-contrast applications.[9][10] |
| This compound / Alexa Fluor 647 | ~50 - 60 Å (Estimated) | Protein-protein interactions, conformational studies, applications requiring high photostability. |
| This compound / Cy5 | ~50 - 60 Å (Estimated, based on Cy3/Cy5 R₀ of >50 Å)[11][12] | General FRET applications, widely used in nucleic acid and protein studies.[13][14] |
¹Note on Förster Radius (R₀): The Förster radius is the distance at which FRET efficiency is 50%. It is not a constant but is calculated based on the donor's quantum yield, the acceptor's extinction coefficient, and the spectral overlap between the donor's emission and the acceptor's absorption. The values provided are typical estimates for biomolecular studies. For precise distance measurements, R₀ should be determined under the specific experimental conditions used.
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of Proteins with this compound
This protocol describes the labeling of a purified protein via primary amines (lysine residues and the N-terminus) using this compound NHS ester.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Labeling Buffer: 100 mM sodium bicarbonate, pH 8.3
Procedure:
-
Protein Preparation: Dialyze the purified protein against 1X PBS, pH 7.4, to remove any amine-containing contaminants. Adjust the protein concentration to 1-5 mg/mL in the Labeling Buffer.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 10-fold molar excess of the reactive dye stock solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Removal of Unconjugated Dye: Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column (e.g., a spin column). Elute the labeled protein according to the manufacturer's instructions. The faster-migrating colored band corresponds to the labeled protein.
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 581 nm (for this compound).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of this compound at 280 nm (A₂₈₀,corr = A₂₈₀ - A₅₈₁ × CF₂₈₀, where CF₂₈₀ is the correction factor, typically ~0.22 for this compound).
-
Calculate the dye concentration using its molar extinction coefficient (ε₅₈₁ ≈ 150,000 cm⁻¹M⁻¹).
-
The degree of labeling is the molar ratio of the dye to the protein.
-
Protocol 2: Single-Molecule FRET (smFRET) of Labeled Nucleic Acids
This protocol is adapted from studies characterizing the this compound-Cy5.5 pair for investigating nucleic acid dynamics.[1][15] It utilizes Total Internal Reflection Fluorescence (TIRF) microscopy to visualize individual molecules.
Materials:
-
DNA or RNA oligonucleotides with internal amino-modifiers for dye conjugation.
-
This compound and Cy5.5 NHS esters.
-
Biotinylated oligonucleotides for surface immobilization.
-
Streptavidin-coated microscope slides and coverslips.
-
TIRF Microscope with a 561 nm laser for this compound excitation and dual-view emission optics.
-
EMCCD camera.
-
Imaging Buffer: Trolox-based oxygen scavenging system to enhance photostability.
Procedure:
-
Oligonucleotide Labeling and Purification:
-
Label amino-modified oligonucleotides with this compound-NHS and Cy5.5-NHS ester, respectively, following a similar procedure to the protein labeling protocol.
-
Purify the labeled oligonucleotides using HPLC to ensure high purity.
-
Anneal the donor-labeled, acceptor-labeled, and biotinylated strands to form the desired DNA/RNA construct.
-
-
Microscope Slide Preparation:
-
Assemble a flow chamber using a streptavidin-coated slide and a coverslip.
-
Incubate the chamber with a dilute solution of the biotinylated FRET construct (typically 50-100 pM) for 5-10 minutes to allow surface immobilization.
-
Wash the chamber with imaging buffer to remove unbound molecules.
-
-
Data Acquisition:
-
Place the slide on the TIRF microscope stage.
-
Illuminate the sample with the 561 nm laser.
-
Record movies of the donor (this compound) and acceptor (Cy5.5) fluorescence in their respective channels using the dual-view optics and EMCCD camera. Acquire data for several minutes or until most fluorophores have photobleached.[1]
-
-
Data Analysis:
-
Identify the positions of individual molecules that show both donor and acceptor signals.
-
Extract the fluorescence intensity time traces for the donor (I_D) and acceptor (I_A) for each molecule.
-
Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A).
-
Generate FRET efficiency histograms from multiple molecules to reveal the conformational states of the system.
-
Table 3: Example smFRET Data for this compound-Cy5.5 Labeled dsDNA
| dsDNA Construct (D-A Separation) | Mean FRET Efficiency (E) | Predominant State | Reference |
| 13 base pairs | High (~0.8) | Compact, high-FRET conformation | [15] |
| 19 base pairs | Mid (~0.5) | More extended, mid-FRET conformation | [15] |
Visualizations: Workflows and Applications
Diagram 1: General Experimental Workflow for smFRET
Caption: Workflow for a single-molecule FRET (smFRET) experiment.
Diagram 2: Probing Nucleosome Structure with this compound FRET
References
- 1. Single-Molecule Characterization of this compound -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mars workflow example for dynamic smFRET | Mars [duderstadt-lab.github.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Graphviz [graphviz.org]
- 7. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Complex Single Molecule FRET Time Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. individual.utoronto.ca [individual.utoronto.ca]
- 12. agilent.com [agilent.com]
- 13. sketchviz.com [sketchviz.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Single-Molecule FRET with Cy3.5
For Researchers, Scientists, and Drug Development Professionals
Introduction to Single-Molecule FRET with Cy3.5
Single-Molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that allows for the study of conformational dynamics and intermolecular interactions of biomolecules in real-time. By measuring the efficiency of energy transfer between a donor fluorophore and an acceptor fluorophore, smFRET provides distance information on the nanometer scale, making it an invaluable tool for elucidating complex biological processes.
The choice of fluorophores is critical for successful smFRET experiments. The cyanine (B1664457) dye this compound has emerged as a valuable donor fluorophore in the smFRET toolkit. Its photophysical properties, including a bright fluorescence signal and high photostability, make it well-suited for demanding single-molecule applications. This document provides detailed application notes and protocols for utilizing this compound in smFRET experiments, with a focus on its pairing with the acceptor dye Cy5.5.
Photophysical Properties of this compound and Common FRET Partners
A thorough understanding of the photophysical properties of the chosen FRET pair is essential for experimental design and data interpretation. The following tables summarize the key quantitative data for this compound and its commonly used FRET partner, Cy5.5.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~579-581 nm | [1][2] |
| Emission Maximum (λem) | ~591-596 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.15 - 0.35 | [4][5] |
| Fluorescence Lifetime (τ) | ~0.5 ns (in PBS) | [6] |
| Molecular Weight | ~608 g/mol | [7] |
Table 2: Photophysical Properties of the this compound-Cy5.5 FRET Pair
| Property | Value/Description | Reference |
| Donor (D) | This compound | |
| Acceptor (A) | Cy5.5 | |
| Förster Radius (R₀) | The Förster radius for the this compound-Cy5.5 pair is not explicitly reported in a single source but can be calculated using the donor's quantum yield, the acceptor's extinction coefficient, and the spectral overlap between the donor's emission and the acceptor's absorption. Based on the properties of similar cyanine dye pairs, the R₀ is expected to be in the range of 50-60 Å. | [8] |
| Photostability | The this compound-Cy5.5 pair has been shown to be photostable for approximately 5 minutes under continuous illumination in smFRET experiments. The mean photobleaching times have been measured to be around 9.3 minutes for this compound and 5.4 minutes for Cy5.5 under FRET conditions. | [9][10] |
Experimental Design and Workflow
A typical smFRET experiment involving this compound can be broken down into several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for a typical smFRET experiment.
Experimental Protocols
Labeling of Biomolecules with this compound
4.1.1. Protein Labeling with this compound-Maleimide
This protocol is adapted for labeling proteins with cysteine residues.
Materials:
-
Protein of interest with a single cysteine residue for site-specific labeling
-
This compound maleimide (B117702)
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO
Protocol:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to expose the cysteine, treat the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature.
-
Remove the DTT using a desalting column equilibrated with the reaction buffer. The final protein concentration should be in the range of 1-10 mg/mL.
-
-
Dye Preparation:
-
Dissolve the this compound maleimide in anhydrous DMSO to a final concentration of 10 mM. This stock solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound maleimide stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the labeling reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and ~581 nm (for this compound concentration).
-
The degree of labeling can be calculated using the Beer-Lambert law with the respective extinction coefficients.
-
4.1.2. Nucleic Acid Labeling with this compound-NHS Ester
This protocol is for labeling amino-modified DNA or RNA.
Materials:
-
Amino-modified oligonucleotide
-
This compound NHS ester
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
-
Ethanol (B145695) (ice-cold, 100%)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
Nuclease-free water
-
Anhydrous DMSO
Protocol:
-
Oligonucleotide Preparation:
-
Resuspend the amino-modified oligonucleotide in the labeling buffer to a concentration of 1 mM.
-
-
Dye Preparation:
-
Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the this compound NHS ester stock solution to the oligonucleotide solution.
-
Incubate the reaction for 4-6 hours at room temperature in the dark.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 3 volumes of ice-cold ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the DNA.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the labeled oligonucleotide in nuclease-free water or a suitable buffer.
-
Further purification can be performed using HPLC or gel electrophoresis if required.
-
smFRET Data Acquisition using Total Internal Reflection Fluorescence (TIRF) Microscopy
Instrumentation:
-
A prism-type or objective-type TIRF microscope.
-
A solid-state laser for donor excitation (e.g., 561 nm).
-
A high numerical aperture objective (e.g., 60x or 100x, NA > 1.4).
-
An electron-multiplying charge-coupled device (EMCCD) camera for sensitive detection.
-
Dichroic mirrors and emission filters to separate donor and acceptor fluorescence.
Protocol:
-
Surface Passivation:
-
Clean quartz slides and glass coverslips thoroughly.
-
Passivate the surface with a mixture of PEG and biotin-PEG to prevent non-specific binding of biomolecules.
-
-
Sample Immobilization:
-
Incubate the passivated surface with streptavidin.
-
Introduce the biotinylated and this compound/Cy5.5-labeled biomolecules at a low concentration (pM range) to achieve single-molecule density.
-
-
Imaging Buffer:
-
Use an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to enhance fluorophore photostability.[11]
-
-
Data Acquisition:
-
Illuminate the sample with the excitation laser in TIRF mode.
-
Record movies of the donor and acceptor fluorescence channels simultaneously on the EMCCD camera with a typical time resolution of 20-100 ms (B15284909) per frame.
-
Continue recording until most of the fluorophores have photobleached.
-
Data Analysis
The analysis of smFRET data involves several computational steps to extract meaningful biophysical information.
Caption: A logical pathway for the analysis of smFRET data.
Key Analysis Steps:
-
Trace Extraction: Individual single-molecule fluorescence intensity time traces for the donor (I_D) and acceptor (I_A) are extracted from the recorded movies.
-
Background Correction: Local background is subtracted from each trace.
-
FRET Efficiency Calculation: The FRET efficiency (E) is calculated for each time point using the formula: E = I_A / (γI_D + I_A), where γ is a correction factor that accounts for differences in detection efficiency and quantum yields of the two dyes. For simplicity, γ is often assumed to be 1, in which case the formula is E = I_A / (I_D + I_A).[12]
-
FRET Histograms: Histograms of FRET efficiency values from many single molecules are plotted to reveal the different conformational states of the biomolecule.
-
State Analysis: Hidden Markov Models (HMM) or simple thresholding methods are used to identify distinct FRET states and the transitions between them in individual time traces.
-
Kinetic Analysis: The dwell times in each FRET state are extracted to determine the kinetic rate constants of the conformational changes.
Applications in Drug Development
smFRET with this compound can be a powerful tool in various stages of drug development:
-
Target Validation: Probing the conformational dynamics of a drug target in its native-like state.
-
Mechanism of Action Studies: Observing how a drug or lead compound modulates the conformational landscape and dynamics of its target.
-
High-Throughput Screening: Developing assays to screen for compounds that induce specific conformational changes in a target protein.
-
Binding Kinetics: Measuring the on and off rates of drug binding by observing changes in FRET signals.
By providing unprecedented detail on the dynamic nature of biomolecular interactions, smFRET assays utilizing robust fluorophores like this compound offer a unique window into the mechanisms of life and disease, thereby accelerating the development of novel therapeutics.
References
- 1. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 2. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 3. Extinction Coefficient [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 4. Cyanine - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. agilent.com [agilent.com]
- 9. Single-Molecule Characterization of this compound -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental setup and single-molecule FRET (smFRET) assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Cy3.5 Labeling for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cy3.5 for Flow Cytometry
Cyanine3.5 (this compound) is a bright, orange-red fluorescent dye that serves as a valuable tool in multicolor flow cytometry.[1] Its spectral properties make it well-suited for excitation by the yellow-green laser (typically 561 nm), filling a spectral niche that allows for its integration into complex immunophenotyping panels. This document provides detailed application notes and protocols for the use of this compound in flow cytometry, with a focus on antibody labeling and intracellular cytokine staining.
This compound is a member of the cyanine (B1664457) dye family and is known for its high photostability and bright fluorescence.[1] An interesting characteristic of this compound, similar to Cy3, is that its fluorescence is often enhanced upon covalent linkage to proteins, which can be advantageous for achieving a high signal-to-noise ratio in biological assays.
Quantitative Data
For effective experimental design and data analysis in flow cytometry, a thorough understanding of the quantitative properties of the fluorochromes is essential. The following tables summarize the key spectral and photophysical properties of this compound and provide a comparative overview with other common fluorochromes.
Table 1: Spectral and Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~581 nm | [1] |
| Emission Maximum (λem) | ~596 nm | [1] |
| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | 0.15 - 0.35 | [2] |
| Stokes Shift | ~15 nm | [1] |
| Common Laser Line | 561 nm (Yellow-Green) | [2] |
| Common Emission Filter | 585/42 nm | [2] |
Note on Quantum Yield: Different sources report varying quantum yields for this compound. This variability may depend on the solvent environment and conjugation state. Researchers should consider this variability in the context of their specific application.
Table 2: Comparative Brightness and Photostability of Common Fluorochromes
| Fluorochrome | Relative Brightness | Relative Photostability |
| FITC | Moderate | Low |
| PE | Very High | Moderate |
| This compound | High | High |
| APC | High | High |
| Alexa Fluor 488 | High | High |
| Alexa Fluor 568 | High | Very High |
This table provides a qualitative comparison. The actual performance can vary depending on the instrument, laser power, and experimental conditions.
Table 3: Illustrative Compensation Matrix with this compound
Fluorescence spillover occurs when the emission spectrum of one fluorochrome overlaps with the detection channel of another.[3] Compensation is a mathematical correction to account for this spillover. The following is a hypothetical compensation matrix to illustrate the potential spillover of this compound into other common channels. Actual compensation values are highly instrument-specific and must be determined experimentally for each flow cytometer and panel.
| FITC (FL1) | PE (FL2) | This compound (FL3) | APC (FL4) | |
| From FITC | 100% | 15% | 2% | 0.1% |
| From PE | 2% | 100% | 25% | 1% |
| From this compound | 0.5% | 10% | 100% | 5% |
| From APC | 0% | 0.1% | 1% | 100% |
Experimental Protocols
Antibody Labeling with this compound NHS Ester
This protocol describes the covalent labeling of antibodies with this compound N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the antibody.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Protocol:
-
Prepare the Antibody:
-
Dialyze the antibody against 1X PBS, pH 7.4, to remove any amine-containing buffers or stabilizers.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M to raise the pH to ~8.3-8.5.
-
-
Prepare the this compound NHS Ester Stock Solution:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening.
-
Dissolve the this compound NHS ester in a small volume of anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Calculate the required volume of this compound NHS ester solution. A molar excess of 8-12 fold of dye to antibody is a good starting point for mono-labeling.
-
Calculation:(mg of Ab / MW of Ab) * Molar Excess * MW of this compound NHS Ester = mg of this compound NHS Ester needed
-
-
Add the calculated volume of this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with 1X PBS, pH 7.4.
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute the labeled antibody with 1X PBS. The first colored fraction to elute will be the conjugated antibody. Unconjugated dye will elute later.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 581 nm (for this compound).
-
Calculate the degree of labeling (DOL) using the following formula:
-
DOL = (A_581 * MW of Ab) / (ε_this compound * (A_280 - (A_581 * CF_280)))
-
Where:
-
A_581 and A_280 are the absorbances at 581 nm and 280 nm.
-
MW of Ab is the molecular weight of the antibody (~150,000 g/mol for IgG).
-
ε_this compound is the molar extinction coefficient of this compound (116,000 M⁻¹cm⁻¹).
-
CF_280 is the correction factor for the absorbance of the dye at 280 nm (typically around 0.08 for Cy dyes).
-
-
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C or -80°C.
-
Intracellular Cytokine Staining Protocol
This protocol outlines the general procedure for staining intracellular cytokines, such as IFN-γ, using a this compound-conjugated antibody.
Materials:
-
Cell suspension (e.g., activated PBMCs)
-
Cell culture medium
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% Saponin and 1% BSA)
-
This compound-conjugated anti-cytokine antibody (e.g., anti-IFN-γ-Cy3.5)
-
Antibodies for surface marker staining
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Stimulation:
-
Stimulate cells with the appropriate activators (e.g., PMA and ionomycin, or specific antigen) in culture medium for a predetermined time (typically 4-6 hours).
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor to the culture to block cytokine secretion and allow for intracellular accumulation.
-
-
Surface Staining:
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer containing the fluorescently labeled antibodies for cell surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Fixation:
-
Resuspend the cells in Fixation Buffer.
-
Incubate for 20 minutes at room temperature.
-
Wash the cells once with flow cytometry staining buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in Permeabilization Buffer.
-
Add the this compound-conjugated anti-cytokine antibody at the predetermined optimal concentration.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Acquisition:
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer equipped with a 561 nm laser.
-
Set up appropriate compensation controls using single-stained samples for each fluorochrome in the panel.
-
Visualizations
Interferon-gamma (IFN-γ) Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway initiated by IFN-γ, a key cytokine in the immune response. This pathway is frequently analyzed by detecting intracellular IFN-γ production in activated T cells using flow cytometry.
Caption: IFN-γ signaling cascade leading to gene transcription.
Experimental Workflow: Intracellular Cytokine Staining
This diagram outlines the key steps involved in the intracellular staining of cytokines for flow cytometry analysis.
References
Application Notes: Protocol for Cy3.5 Maleimide Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Cy3.5 maleimide (B117702), a bright and photostable fluorescent dye, to cysteine-containing peptides. The maleimide functional group reacts specifically with the thiol (sulfhydryl) group of cysteine residues, forming a stable thioether bond. This method is widely used for creating fluorescently labeled peptides for various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][2][3] Following this protocol will ensure efficient and reproducible labeling of peptides for downstream applications in research and drug development.
Core Principles of this compound Maleimide Conjugation
The conjugation reaction relies on the specific reaction between the maleimide group of the this compound dye and the sulfhydryl group of a cysteine residue within a peptide.[4][5] To ensure successful conjugation, several factors must be carefully controlled:
-
Thiol Availability: The cysteine residue must have a free thiol group. Disulfide bonds within the peptide must be reduced prior to conjugation.[4][6]
-
pH Control: The reaction is most efficient at a pH range of 6.5-7.5.[4][5][7] At higher pH values, reaction with primary amines (like lysine) can occur, leading to non-specific labeling.[7]
-
Exclusion of Oxygen: Thiols are susceptible to oxidation, which can prevent the reaction with the maleimide. Using degassed buffers helps to minimize this.[4][6]
-
Dye Solubility: this compound maleimide has low aqueous solubility and is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[4][6]
Experimental Workflow
The following diagram outlines the key steps in the this compound maleimide conjugation process, from peptide preparation to final product characterization.
Figure 1. Workflow for this compound Maleimide Peptide Conjugation.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the conjugation reaction and subsequent purification.
Table 1: Reaction Conditions for this compound Maleimide Peptide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction.[4][5][7] |
| Molar Ratio (Dye:Peptide) | 10:1 to 20:1 | A molar excess of the dye drives the reaction to completion.[4][6] This may need to be optimized for specific peptides. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[4][6] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster. |
| Reaction Time | 1 hour to overnight | Longer incubation times can increase conjugation efficiency.[4][5] |
| Reducing Agent (TCEP) | 10-100x molar excess over peptide | TCEP is often preferred over DTT as it does not need to be removed prior to conjugation.[4][6] |
| Organic Solvent | <10% of final reaction volume | To maintain peptide solubility and stability.[7] |
Table 2: Typical HPLC Gradient for Labeled Peptide Purification
| Time (minutes) | % Solvent A (e.g., 0.1% TFA in Water) | % Solvent B (e.g., 0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 15 | 85 |
| 40 | 15 | 85 |
| 45 | 95 | 5 |
| 50 | 95 | 5 |
Note: This is a generic gradient and should be optimized for the specific peptide.
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide
-
This compound maleimide
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, or other suitable buffer (e.g., HEPES, Tris)[4][6]
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Deionized water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Protocol for this compound Maleimide Conjugation to a Peptide
-
Prepare the Peptide Solution:
-
Dissolve the cysteine-containing peptide in a degassed buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[4][6] Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., nitrogen or argon) through it for at least 15 minutes. This is crucial to prevent the oxidation of the thiol group.[4][6]
-
-
Reduce Disulfide Bonds (if necessary):
-
Prepare the this compound Maleimide Solution:
-
Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMSO or DMF.[6] Briefly vortex to ensure it is fully dissolved.
-
This solution should be prepared fresh and protected from light.
-
-
Perform the Conjugation Reaction:
-
While gently stirring or vortexing, add the this compound maleimide stock solution to the peptide solution to achieve a 10-20 fold molar excess of the dye.[4][5]
-
Flush the reaction vial with an inert gas, cap it tightly, and wrap it in aluminum foil to protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous mixing.[4][5]
-
-
Purify the Labeled Peptide:
-
The purification step is critical to remove unreacted dye and unlabeled peptide.[]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for achieving high purity.[][11] Use a C18 reverse-phase column and a suitable gradient of water/acetonitrile with 0.1% TFA (see Table 2 for an example gradient). Monitor the elution profile at both 280 nm (for the peptide) and the excitation maximum of this compound (~581 nm).
-
Size-Exclusion Chromatography: For larger peptides, a desalting column (e.g., Sephadex G-25) can be used to separate the labeled peptide from the smaller, unreacted dye molecules.[8]
-
-
Characterize the Labeled Peptide:
-
Mass Spectrometry: Confirm the successful conjugation and determine the final molecular weight of the labeled peptide.[]
-
HPLC Analysis: Assess the purity of the final product.[]
-
UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the peptide) and ~581 nm (for this compound).
-
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of this compound maleimide to cysteine-containing peptides. By carefully controlling the reaction conditions and implementing a robust purification strategy, researchers can generate high-quality fluorescently labeled peptides for a wide range of biological applications.[2] For optimal results, it is recommended to optimize the molar ratio of dye to peptide and the purification method for each specific peptide.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. lubio.ch [lubio.ch]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. Characterization of receptors using cyanine 3-labeled neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cy3.5 in Super-Resolution Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3.5, a member of the cyanine (B1664457) dye family, is a fluorescent probe with utility in various fluorescence-based applications, including super-resolution microscopy. Its photophysical properties make it suitable for techniques such as Stochastic Optical Reconstruction Microscopy (STORM), particularly in its direct STORM (dSTORM) variant, and potentially in Stimulated Emission Depletion (STED) microscopy. This document provides a detailed overview of this compound's characteristics and protocols for its application in these advanced imaging techniques.
Photophysical Properties of this compound
The performance of a fluorophore in super-resolution microscopy is critically dependent on its photophysical characteristics. This compound exhibits properties that are advantageous for single-molecule localization microscopy. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~581 - 591 nm | [1][2] |
| Emission Maximum (λem) | ~594 - 604 nm | [1][2] |
| Stokes Shift | ~13 - 15 nm | [3] |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ | [1][2] |
| Quantum Yield (Φ) | ~0.15 - 0.35 | [1][2][3] |
| Molecular Weight | ~1102 g/mol | [3] |
This compound in dSTORM (Direct STORM)
In dSTORM, single fluorophores are induced to photoswitch between a fluorescent "on" state and a dark "off" state. The stochastic activation of a sparse subset of fluorophores in each frame allows for their precise localization, and the accumulation of many such localizations reconstructs a super-resolution image. This compound can be used as a photoswitchable fluorophore in dSTORM.
Photoswitching Mechanism
The photoswitching of cyanine dyes like this compound in the presence of a thiol-containing imaging buffer is generally understood to involve the reversible formation of a non-fluorescent adduct.[4] High-intensity laser light drives the fluorophore into a long-lived dark state, from which it can spontaneously or be induced to return to the fluorescent state, resulting in the "blinking" necessary for dSTORM.
Experimental Protocol: dSTORM Imaging of Immunostained Samples with this compound
This protocol outlines the steps for labeling and imaging intracellular targets using this compound for dSTORM.
1. Antibody Labeling with this compound NHS Ester
-
Objective: To covalently conjugate this compound to primary or secondary antibodies.
-
Materials:
-
Antibody (e.g., IgG) at 1-2 mg/mL in amine-free buffer (e.g., PBS).
-
This compound NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5.
-
Gel filtration column (e.g., Sephadex G-25) for purification.
-
-
Procedure:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the sodium bicarbonate buffer.
-
Dissolve the this compound NHS ester in a small amount of DMF or DMSO to create a stock solution.
-
Add the this compound stock solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 8:1 to 10:1 is common.
-
Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the labeled antibody from unconjugated dye using a gel filtration column equilibrated with PBS.
-
The degree of labeling (DOL) can be determined by measuring the absorbance at 280 nm (for the protein) and at the absorption maximum of this compound.
-
2. Immunostaining
-
Objective: To label the target structure within fixed cells with the this compound-conjugated antibody.
-
Procedure:
-
Culture and fix cells on high-precision glass coverslips (#1.5). A common fixation protocol is 3-4% paraformaldehyde (PFA) for 10-15 minutes.
-
Permeabilize the cells with a detergent such as 0.1-0.2% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific binding sites with a blocking buffer (e.g., 3-5% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody (if using an unlabeled primary and a this compound-labeled secondary) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the this compound-labeled secondary antibody (or primary antibody if directly labeled) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with PBS.
-
(Optional but recommended) Post-fix the sample with 3-4% PFA for 10 minutes to immobilize the antibodies.
-
3. dSTORM Imaging
-
Objective: To acquire single-molecule localization data from the this compound-labeled sample.
-
Imaging Buffer: A critical component for inducing photoswitching. A common recipe includes:
-
An oxygen scavenging system (e.g., GLOX: 14 mg Glucose Oxidase + 50 μL Catalase in 200 μL of buffer).[5]
-
A thiol (e.g., 10-100 mM 2-mercaptoethanol (B42355) (BME) or cysteamine (B1669678) (MEA)).[5][6]
-
A buffer to maintain pH (e.g., 50 mM Tris + 10 mM NaCl + 10% glucose, pH 8.0).[6]
-
For improved blinking of Cy3 dyes, a modified buffer containing 40% Vectashield, 1% n-propyl gallate (NPG), and 20 mM DABCO in TRIS-glycerol has been reported to be effective.[7]
-
-
Microscope Setup:
-
An inverted microscope equipped with a high numerical aperture (NA) objective (e.g., 1.4 NA).
-
Lasers for excitation and activation (e.g., a 561 nm laser for exciting this compound). A lower power UV or violet laser (e.g., 405 nm) can sometimes be used to aid in the reactivation of the fluorophores.
-
A sensitive camera (e.g., EMCCD or sCMOS).
-
Appropriate filter sets to separate emission light from excitation light.
-
-
Image Acquisition:
-
Mount the coverslip with the stained cells onto the microscope.
-
Add the freshly prepared dSTORM imaging buffer.
-
Illuminate the sample with high laser power at the excitation wavelength of this compound (e.g., 561 nm) to drive most of the fluorophores into the dark state.
-
Acquire a time series of images (typically 10,000 to 50,000 frames) at a high frame rate, capturing the stochastic blinking of individual this compound molecules.
-
The laser power and camera exposure time will need to be optimized for the specific setup and sample to achieve a sparse distribution of single-molecule events in each frame.
-
4. Data Analysis
-
The acquired image stack is processed with localization software (e.g., ThunderSTORM, rapidSTORM) to identify and fit the point spread function (PSF) of each single-molecule event to determine its precise coordinates.
-
The accumulated localizations are then used to reconstruct the final super-resolution image.
This compound in Activator-Reporter-Based STORM
In this variation of STORM, an "activator" dye (like Cy3) is paired with a "reporter" dye (like Cy5 or Alexa Fluor 647). The activator dye absorbs light at a shorter wavelength and facilitates the return of the reporter dye from a dark state to a fluorescent state.[4] While Cy3 is more commonly cited for this purpose, this compound, with its similar structure and spectral properties, can also potentially function as an activator.
Experimental Considerations
-
Labeling: Antibodies or other targeting molecules are co-labeled with both the activator (this compound) and the reporter dye. The proximity of the two dyes is crucial for efficient energy transfer.
-
Imaging: The sample is illuminated with the reporter's excitation laser (e.g., 647 nm) to induce fluorescence and drive it into the dark state. A second laser at the activator's excitation wavelength (e.g., 561 nm for this compound) is used at low power to reactivate the reporter dye.
This compound in STED Microscopy
STED microscopy achieves super-resolution by using a second, donut-shaped laser beam (the STED beam) to de-excite fluorophores at the periphery of the excitation spot through stimulated emission. This effectively narrows the point spread function.
Suitability of this compound for STED
For a fluorophore to be suitable for STED, its emission spectrum must overlap with the wavelength of an available STED depletion laser. The STED laser wavelength is typically red-shifted relative to the fluorophore's emission maximum.[8] Given this compound's emission maximum around 594-604 nm, a STED laser in the range of 660 nm or longer could potentially be used for depletion. However, the efficiency of depletion and the resulting resolution will depend on the specific photophysical interactions between this compound and the STED laser. While there is more literature on the use of Cy3 in STED, this compound remains a candidate, though its performance would need to be empirically optimized.
General Protocol for STED Imaging
-
Sample Preparation: Prepare the sample as you would for standard confocal microscopy, ensuring high-quality labeling and mounting in a suitable medium with a refractive index matched to the objective immersion oil.[9]
-
Microscope Setup:
-
A STED microscope with an excitation laser appropriate for this compound (e.g., 561 nm) and a depletion laser with a donut-shaped beam profile (e.g., 660 nm or 775 nm).
-
-
Image Acquisition:
-
The sample is scanned with the co-aligned excitation and STED laser beams.
-
The power of the STED laser is a critical parameter that determines the achievable resolution; higher STED power generally leads to better resolution but also increases the risk of photobleaching and phototoxicity.[10]
-
The signal is detected using a detector with appropriate filtering to block the scattered STED laser light.
-
Diagrams
Caption: Workflow for labeling antibodies with this compound NHS ester.
Caption: General workflow for dSTORM imaging.
References
- 1. glenresearch.com [glenresearch.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine - Wikipedia [en.wikipedia.org]
- 4. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 5. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. augusta.edu [augusta.edu]
- 7. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 10. What is the resolution of a STED microscope? [abberior.rocks]
Cy3.5 for Western Blotting and ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescent dye Cy3.5 for sensitive and quantitative protein detection in Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) applications. Detailed protocols for antibody conjugation and experimental procedures are included to facilitate the successful implementation of this compound in your research workflows.
Introduction to this compound
This compound is a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family. Its excellent photostability, high quantum yield, and distinct spectral properties make it a valuable tool for fluorescent immunoassays.[1] A key advantage of this compound is its ability to maintain bright fluorescence even at high labeling densities on antibodies, a characteristic it shares with Cy3.[1][2][3] This property is particularly beneficial for maximizing signal intensity without significant quenching effects.
Fluorescent Properties of this compound
The spectral characteristics of this compound are crucial for designing experiments and selecting appropriate instrumentation.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~579 - 581 nm | [1][4][5] |
| Emission Maximum (λem) | ~591 - 596 nm | [1][4][5] |
| Molar Extinction Coefficient | ~116,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield (Φ) | ~0.35 | [6] |
Antibody Conjugation with this compound
The most common methods for labeling antibodies with this compound involve the use of N-hydroxysuccinimide (NHS) esters or maleimides, which react with primary amines (lysine residues) or free sulfhydryl groups on the antibody, respectively.
Diagram: Antibody Conjugation Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. xobi.net [xobi.net]
- 3. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 89022-et-cy3-cy5 - Chroma Technology Corp [chroma.com]
- 6. research.fredhutch.org [research.fredhutch.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cy3.5 Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Cy3.5 photobleaching during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently unable to fluoresce.[1][2] This process occurs when the dye molecule is exposed to excitation light. For cyanine (B1664457) dyes like this compound, the mechanism typically involves the fluorophore entering a long-lived, highly reactive "triplet state" after excitation. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the dye molecule, causing the fluorescence signal to fade.[3][4]
Q2: My this compound signal is fading very quickly. What are the most likely causes?
Rapid signal loss is a classic sign of photobleaching. The most common causes are:
-
High Illumination Intensity: Using excessive laser or lamp power dramatically accelerates photobleaching.[3]
-
Prolonged Exposure: Long or repeated exposures, common in time-lapse imaging, lead to cumulative photochemical damage.[2]
-
Presence of Oxygen: Molecular oxygen is a key ingredient in the most common photobleaching pathways.[3]
-
Suboptimal Imaging Buffer: The chemical environment, including pH and the absence of protective agents, can significantly impact fluorophore stability.
Q3: How can I quantitatively measure the photobleaching rate in my experiment?
You can create a photobleaching curve to measure the rate of signal decay under your specific experimental conditions.[2] This involves acquiring a time-lapse series of images of your sample using constant imaging settings. By measuring the decrease in mean fluorescence intensity over time within a region of interest, you can calculate the photobleaching half-life (the time it takes for the signal to drop to 50% of its initial intensity).[1] This quantitative data is crucial for comparing conditions or determining if your acquisition protocol is viable.
Q4: Are there more photostable alternatives to this compound?
Yes. While this compound is a versatile dye, several alternatives in the same spectral range offer significantly higher photostability. Alexa Fluor 555 and ATTO 550 are well-regarded for their superior brightness and resistance to photobleaching compared to Cy3, a close relative of this compound.[5][6] For demanding applications that require long imaging times, switching to a more robust dye is often the most effective solution.[6][7][8]
Q5: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to mounting media or imaging buffers to suppress photobleaching and prolong the fluorescent signal.[9] They work through several mechanisms, primarily by scavenging reactive oxygen species (ROS) or by "quenching" the reactive triplet state of the fluorophore, returning it to the ground state before it can be chemically destroyed.[4]
Photophysical Properties of this compound and Alternatives
The choice of fluorophore is a critical factor in preventing photobleaching. Dyes with higher quantum yields are brighter, and those with higher molar extinction coefficients absorb light more efficiently, often allowing for the use of lower, less damaging illumination intensities.
| Property | This compound | Cy3 | Alexa Fluor 555 | ATTO 550 |
| Excitation Max (nm) | ~581 | ~550 | ~555 | ~554 |
| Emission Max (nm) | ~596 | ~570 | ~565 | ~576 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 116,000[10] | 150,000[11] | 155,000 | 120,000 |
| Quantum Yield (Φ) | ~0.15[10] | ~0.24[11] | ~0.10 | ~0.80 |
| Relative Photostability | Moderate | Moderate | High[5][7] | High[6] |
| Note: Photophysical properties can vary depending on the local environment (e.g., solvent, conjugation to a biomolecule). |
Troubleshooting Guide
Use this guide to systematically address photobleaching issues during your microscopy experiments.
Issue 1: Rapid Signal Loss During Image Acquisition
This is the most common problem associated with photobleaching. Follow these steps to mitigate rapid fading.
Step 1: Optimize Microscope Acquisition Settings The first and simplest intervention is to reduce the amount of light hitting your sample.
-
Reduce Illumination Intensity: Use the lowest laser/lamp power that provides an adequate signal-to-noise ratio (SNR). Often, researchers use 10-50% of maximum laser power.
-
Minimize Exposure Time: Use the shortest camera exposure time possible. A highly sensitive camera (e.g., sCMOS or EMCCD) is crucial as it can detect weaker signals, allowing for shorter exposures.[6]
-
Use Neutral Density (ND) Filters: Insert ND filters into the light path to decrease illumination intensity without altering the spectral quality of the light.[2][3]
-
Reduce Acquisition Frequency: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.
Step 2: Improve the Chemical Environment If optimizing settings is insufficient, the next step is to enhance the chemical environment to protect the fluorophore.
-
Use a Commercial Antifade Mounting Medium: For fixed samples, use a mounting medium containing antifade reagents like ProLong™, VECTASHIELD®, or SlowFade™. These are professionally formulated to reduce photobleaching across a wide spectrum of dyes.
-
Add Antifade Reagents to Live-Cell Media: For live-cell imaging, supplement your media with reagents like Trolox or commercial formulations designed to reduce phototoxicity and photobleaching.
-
Prepare an Oxygen Scavenging Buffer: Removing molecular oxygen from the imaging buffer is a highly effective way to prevent photobleaching. See Protocol 2 for a common recipe.
Step 3: Consider a More Photostable Fluorophore If the steps above do not sufficiently preserve your signal for the required imaging duration, your experiment may demand a more robust dye.
-
Switch to an Alternative Dye: Replace this compound with a spectrally similar but more photostable dye such as Alexa Fluor 555 or ATTO 550.[6]
Diagrams
Experimental Protocols
Protocol 1: Assessing Fluorophore Photostability
This protocol describes a method to quantify the photobleaching rate of your this compound-labeled sample under your specific imaging conditions.[1]
Objective: To determine the photobleaching half-life of a fluorescently labeled sample.
Materials:
-
Your this compound-labeled sample (on a slide or dish).
-
Fluorescence microscope with a stable light source and appropriate filters for this compound.
-
A sensitive camera (sCMOS or EMCCD).
-
Image acquisition and analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your sample as you would for a typical experiment.
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Set the microscope parameters (objective, laser power, exposure time, gain) to the exact settings you intend to use for your experiment. Do not change these settings during the acquisition.
-
-
Image Acquisition:
-
Locate a representative region of interest (ROI).
-
Acquire a time-lapse series of images. The interval between frames should be constant (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence has faded to near-background levels.
-
-
Data Analysis (using ImageJ/Fiji):
-
Open the time-lapse image sequence.
-
Use the ROI tool to draw a region around your fluorescent structure.
-
Measure the mean intensity within the ROI for each frame of the time-series.
-
In a separate, nearby area with no fluorescence, measure the mean background intensity for each frame.
-
For each time point, calculate the corrected intensity: Corrected Intensity = (Mean ROI Intensity) - (Mean Background Intensity).
-
Normalize the data by dividing each corrected intensity value by the corrected intensity of the first frame (t=0).
-
Plot the normalized intensity versus time in a spreadsheet program.
-
Fit the data to a single exponential decay curve to calculate the photobleaching half-life (t₁/₂).
-
Protocol 2: Preparing an n-Propyl Gallate Antifade Mounting Medium
This is a simple and effective recipe for a homemade antifade mounting medium suitable for fixed cells.[9][12][13]
Objective: To prepare a glycerol-based mounting medium containing n-propyl gallate to reduce photobleaching.
Materials:
-
n-propyl gallate (e.g., Sigma P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethyl formamide (B127407) (DMF)
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.[13]
-
Prepare the glycerol/PBS mixture: In a 50 mL conical tube, thoroughly mix:
-
9 mL of Glycerol
-
1 mL of 10X PBS
-
-
Combine: While stirring the glycerol/PBS mixture rapidly, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.[12][13]
-
Storage: Store the final mounting medium in small aliquots, protected from light, at -20°C. It is stable for several months to years.[9] To use, thaw an aliquot and apply one drop to your sample before adding a coverslip.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods and Tips [bio.umass.edu]
- 10. glenresearch.com [glenresearch.com]
- 11. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cy3.5 Background Fluorescence Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence when using Cy3.5 dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence with this compound?
High background fluorescence with this compound can stem from several sources:
-
Autofluorescence: Endogenous fluorescence from the tissue or cells themselves is a primary contributor. Components like collagen, elastin, FAD, FMN, and lipofuscin can emit light in the same spectral range as this compound.[1] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.[1]
-
Non-specific Binding: The this compound-conjugated antibody may bind to unintended targets in the sample. This can be due to hydrophobic interactions, electrostatic interactions, or binding to Fc receptors on cells like macrophages and monocytes.[2][3][4] Some cyanine (B1664457) dyes are known to exhibit non-specific binding to certain cell types.[2][5][6]
-
Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding and high background.[7][8][9][10]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites before antibody incubation can result in high background.[8][9][11]
-
Insufficient Washing: Failure to adequately wash away unbound antibodies is a common cause of high background.[8][9]
-
Drying of the Sample: Allowing the sample to dry out at any stage of the staining procedure can cause non-specific antibody binding and increased background.[8][12]
Q2: How can I determine the source of the high background fluorescence in my this compound experiment?
A systematic approach with proper controls is essential:
-
Unstained Control: Examine an unstained sample (tissue or cells that have gone through the entire procedure without the addition of primary or secondary antibodies) under the microscope using the same settings as your stained samples. This will reveal the level of endogenous autofluorescence.[1][7]
-
Secondary Antibody Only Control: Stain a sample with only the this compound-conjugated secondary antibody (no primary antibody). If you observe significant fluorescence, it indicates non-specific binding of the secondary antibody.[12]
-
Isotype Control: Use a primary antibody of the same isotype and at the same concentration as your specific primary antibody, but one that does not recognize any target in your sample. This helps to determine if the observed background is due to non-specific binding of the primary antibody.
By comparing the fluorescence in these controls to your fully stained sample, you can identify the primary source of the background noise.
Q3: Are there specific properties of this compound I should be aware of regarding background fluorescence?
This compound is a bright and photostable orange-red fluorescent dye.[13] Its spectral properties are similar to Cy3.[14] Studies have shown that Cy3 and this compound tend to maintain bright fluorescence even at high labeling ratios, in contrast to Cy5 which can be more prone to self-quenching. While this is an advantage, the inherent properties of cyanine dyes, such as potential hydrophobicity and charge, can still contribute to non-specific binding.[15][] Some cyanine dyes have been reported to bind non-specifically to monocytes and macrophages.[2][5][6]
Troubleshooting Guides
This section provides detailed troubleshooting guides to systematically address high background fluorescence in your this compound experiments.
Guide 1: Reducing Autofluorescence
Autofluorescence is the natural fluorescence of biological specimens and can significantly contribute to background noise.
Caption: Workflow for identifying and addressing autofluorescence.
Troubleshooting Steps:
-
Optimize Fixation:
-
Problem: Aldehyde fixatives like paraformaldehyde and glutaraldehyde (B144438) can induce autofluorescence.[1]
-
Solution:
-
Reduce the concentration of the fixative (e.g., try 1-2% paraformaldehyde instead of 4%).
-
Decrease the fixation time.
-
Consider using an alternative fixative like ice-cold methanol (B129727) or ethanol (B145695), which may reduce autofluorescence, but be aware that this can affect some epitopes.[17]
-
-
-
Chemical Quenching:
-
Problem: Free aldehyde groups from fixation can cause background. Endogenous fluorescent molecules also contribute.
-
Solutions:
-
Sodium Borohydride (B1222165) Treatment: This reduces autofluorescence caused by aldehyde fixatives.[1][17][18]
-
Glycine or Ammonium Chloride Quenching: These reagents quench the free aldehyde groups from fixation.[19][20]
-
Sudan Black B (SBB) Staining: SBB is effective at quenching lipofuscin-related autofluorescence.[21][22][23] However, it should be used with caution as it can introduce its own background in the far-red spectrum.
-
-
Guide 2: Minimizing Non-Specific Antibody Binding
If autofluorescence is low, the high background is likely due to non-specific binding of the primary or this compound-conjugated secondary antibody.
Caption: Workflow for troubleshooting non-specific antibody binding.
Troubleshooting Steps:
-
Optimize Blocking:
-
Problem: Inadequate blocking of non-specific binding sites.[8][9][11]
-
Solution:
-
Increase the blocking time (e.g., from 30 minutes to 1 hour).[8]
-
Increase the concentration of the blocking agent (e.g., up to 10% serum or 5% BSA).
-
Use normal serum from the same species as the secondary antibody host for blocking.[24][25] For example, if your this compound secondary is a goat anti-mouse, use normal goat serum.
-
Consider using a specialized blocking buffer designed to reduce non-specific binding of cyanine dyes.[5][6]
-
-
-
Optimize Antibody Concentration:
-
Optimize Washing Steps:
-
Problem: Insufficient washing does not remove all unbound antibodies.[8][9]
-
Solution:
-
Increase the number of washes (e.g., from 3 to 5 washes).
-
Increase the duration of each wash (e.g., from 5 to 10-15 minutes).
-
Include a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer to help reduce non-specific interactions.[10]
-
-
Quantitative Data Summary
While specific quantitative data for background reduction with this compound is limited in the literature, the following table summarizes the expected qualitative outcomes of various troubleshooting strategies.
| Troubleshooting Strategy | Expected Outcome on Background | Potential Impact on Specific Signal | Notes |
| Optimize Fixation | |||
| Reduce Fixative Concentration/Time | Moderate Reduction | Minimal | May compromise tissue morphology if reduced too much. |
| Switch to Methanol/Ethanol Fixation | Significant Reduction | May alter or destroy some epitopes. | Test on a small sample first. |
| Chemical Quenching | |||
| Sodium Borohydride (0.1% in PBS) | Significant Reduction | Minimal | Effective for aldehyde-induced autofluorescence.[1][17][18] |
| Glycine/NH4Cl (50-100mM in PBS) | Moderate Reduction | Minimal | Quenches free aldehyde groups.[19][20] |
| Sudan Black B (0.1-0.3% in 70% ethanol) | High Reduction (especially for lipofuscin) | Can quench specific signal if not used carefully. | May introduce its own background in the far-red.[21] |
| Blocking & Washing | |||
| Increase Blocking Time/Concentration | Moderate to High Reduction | Minimal | A crucial step for minimizing non-specific binding.[8] |
| Use Serum from Secondary Host | High Reduction | Minimal | Highly recommended for blocking.[24][25] |
| Add Detergent to Wash Buffer | Moderate Reduction | Minimal | Helps to disrupt weak, non-specific interactions.[10] |
| Antibody Dilution | |||
| Titrate Primary & Secondary Antibodies | High Reduction | Optimal signal-to-noise ratio is the goal. | Essential for every new antibody and experiment.[7] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Autofluorescence Reduction
This protocol is to be performed after fixation and before permeabilization.
-
Fixation: Fix your cells or tissue sections as per your standard protocol (e.g., 4% paraformaldehyde in PBS for 15-20 minutes).
-
Washing: Wash the samples three times for 5 minutes each with PBS.
-
Sodium Borohydride Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. For example, dissolve 10 mg of sodium borohydride in 10 mL of PBS. Caution: Sodium borohydride is a strong reducing agent and should be handled with care.
-
Incubation: Incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.[3] You may observe some bubbling.[18]
-
Washing: Wash the samples thoroughly three times for 5 minutes each with PBS to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (permeabilization, blocking, etc.).
Protocol 2: Optimizing Blocking with Normal Serum
This protocol should be integrated into your standard immunofluorescence workflow.
-
Rehydration and Permeabilization: After fixation and any quenching steps, rehydrate and permeabilize your samples as required for your target antigen (e.g., 0.1-0.25% Triton X-100 in PBS for 10 minutes).
-
Washing: Wash the samples three times for 5 minutes each with PBS.
-
Blocking Solution Preparation: Prepare a blocking solution consisting of 5-10% normal serum from the host species of your this compound-conjugated secondary antibody in PBS with 0.1% Triton X-100. For example, if using a goat anti-mouse this compound secondary, use 5-10% normal goat serum.
-
Blocking: Incubate your samples in the blocking solution for at least 1 hour at room temperature in a humidified chamber.[11]
-
Primary Antibody Incubation: Dilute your primary antibody in a buffer containing a lower concentration of the blocking agent (e.g., 1-2% normal serum or 1% BSA in PBS with 0.1% Triton X-100). Incubate as per your optimized protocol.
-
Washing: Wash the samples three times for 5-10 minutes each with PBS containing 0.05% Tween-20.
-
Secondary Antibody Incubation: Dilute your this compound-conjugated secondary antibody in the same buffer used for the primary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Proceed with your final washing steps and mount the samples in an anti-fade mounting medium.
Protocol 3: Sudan Black B Staining for Lipofuscin Quenching
This protocol is typically performed after the secondary antibody incubation and final washes.
-
Complete Immunostaining: Perform your entire immunofluorescence protocol, including primary and this compound-conjugated secondary antibody incubations and washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filtered to remove any precipitates.
-
Incubation: Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Washing: Briefly wash the slides in 70% ethanol to remove excess SBB, followed by several thorough washes in PBS.
-
Mounting: Mount the coverslips using an aqueous mounting medium.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. biotium.com [biotium.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. sinobiological.com [sinobiological.com]
- 10. youtube.com [youtube.com]
- 11. ibidi.com [ibidi.com]
- 12. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 17. mellorlab.wordpress.com [mellorlab.wordpress.com]
- 18. cambridge.org [cambridge.org]
- 19. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 20. usercontent.one [usercontent.one]
- 21. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 22. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 23. microbenotes.com [microbenotes.com]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Technical Support Center: Optimizing Cy3.5 Signal-to-Noise Ratio
Welcome to the technical support center for optimizing your Cy3.5 imaging experiments. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve a high signal-to-noise ratio for clear, reliable results.
Troubleshooting Guides
This section addresses common issues encountered during imaging with this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or Weak this compound Signal
Question: Why is my this compound signal weak or undetectable?
A weak or absent signal can be attributed to several factors, ranging from the sample preparation to the imaging setup.[1][2][3][4]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Perform a titration experiment to determine the optimal primary and secondary antibody concentrations. Insufficient antibody will lead to a weak signal.[2][5] |
| Inefficient Antibody Conjugation | If you are conjugating your own antibodies, ensure an optimal degree of labeling (DOL). A common starting point is a 10:1 molar ratio of dye to antibody.[6] Over-labeling can lead to self-quenching.[7] |
| Target Protein Abundance | The target protein may have low expression levels in your sample. Confirm protein expression using a positive control or an alternative method like Western blotting.[3] Consider using signal amplification techniques, such as a tyramide signal amplification (TSA) system.[4][5] |
| Incorrect Filter Sets/Light Source | Ensure that your microscope's excitation and emission filters are appropriate for this compound (Excitation max: ~581 nm, Emission max: ~596 nm).[8][9][10] Using mismatched filters will result in poor signal detection.[3][11] |
| Photobleaching | This compound, like all fluorophores, is susceptible to photobleaching. Minimize light exposure by keeping samples in the dark during incubations.[3] Use an anti-fade mounting medium to protect against photobleaching during imaging.[3][4] |
| Fluorescence Quenching | The fluorescence of this compound can be quenched by various factors in its microenvironment, including high temperatures, the presence of oxygen, and interaction with certain molecules.[4][12][13][14] Ensure your imaging buffer is optimized to minimize quenching. |
| Sample Preparation Issues | Over-fixation of the sample can mask the antigen epitope, preventing antibody binding.[1] Ensure cells or tissues do not dry out during the staining procedure, as this can introduce artifacts and reduce signal.[1][15] |
Issue 2: High Background Noise
Question: How can I reduce the high background in my this compound images?
High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.[4]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Excessive Antibody Concentration | Using too high a concentration of primary or secondary antibodies can lead to non-specific binding.[2][16] Perform a titration to find the optimal antibody concentration that maximizes specific signal while minimizing background.[6] |
| Insufficient Blocking | Inadequate blocking can result in non-specific binding of antibodies to the sample. Increase the blocking incubation time or try a different blocking agent, such as serum from the same species as the secondary antibody.[1][2][5] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise. Increase the number and/or duration of wash steps.[5][6][16] |
| Autofluorescence | Some cells and tissues naturally fluoresce, a phenomenon known as autofluorescence.[1] Include an unstained control sample to assess the level of autofluorescence.[3][6] If autofluorescence is high, consider using a spectral unmixing tool if your imaging system supports it.[4] |
| Free Dye in Conjugate | If you have conjugated your own antibody, residual free dye can bind non-specifically to your sample. Ensure the removal of all unconjugated dye after the labeling reaction using a purification method like column chromatography.[6][17] |
| Fixation-Induced Autofluorescence | Certain fixatives, like glutaraldehyde, can induce autofluorescence.[1] If possible, use a different fixative or treat with a reducing agent like sodium borohydride (B1222165) to quench aldehyde-induced autofluorescence.[1] |
Issue 3: Rapid Photobleaching
Question: My this compound signal fades very quickly during imaging. What can I do?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. While it cannot be completely eliminated, its effects can be minimized.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Excessive Light Exposure | Minimize the sample's exposure to excitation light. During incubations, keep samples protected from light.[3] When imaging, use the lowest possible laser power and exposure time that still provides an adequate signal. |
| Absence of Anti-fade Reagent | Use a commercially available or homemade anti-fade mounting medium. These reagents contain chemicals that reduce photobleaching.[3][4] |
| Imaging Buffer Composition | The composition of the imaging buffer can influence photostability. Some buffers may contain components that accelerate photobleaching. Consider using a buffer optimized for cyanine (B1664457) dyes. |
| High Oxygen Concentration | Molecular oxygen can contribute to photobleaching.[12] While often not practical to control in live-cell imaging, for fixed samples, some anti-fade reagents are formulated to reduce oxygen in the sample environment. |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining
-
Sample Preparation: Prepare cells or tissue sections on slides.
-
Fixation: Fix the sample with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If targeting an intracellular protein, permeabilize the cells with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10 minutes.[15]
-
Blocking: Block non-specific binding by incubating the sample in a blocking buffer (e.g., 1-5% BSA or 10% normal serum from the secondary antibody host species in PBS) for at least 30 minutes to 1 hour.[5]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the sample (e.g., 1 hour at room temperature or overnight at 4°C).
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer to its optimal concentration. Incubate the sample for 1 hour at room temperature, protected from light.[15]
-
Washing: Wash the sample three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto the slide using an anti-fade mounting medium.[3]
-
Imaging: Image the sample using a fluorescence microscope with appropriate filters for this compound.
Protocol 2: Antibody Conjugation to this compound NHS Ester
This protocol is a general guideline for labeling antibodies with a this compound N-hydroxysuccinimide (NHS) ester.
-
Antibody Preparation: Dialyze the purified antibody against a carbonate-bicarbonate buffer (pH 8.5-9.5) to remove any amine-containing buffers (like Tris) and to achieve the optimal pH for the conjugation reaction.[18] The antibody concentration should ideally be 1-2 mg/mL.[19]
-
Dye Preparation: Dissolve the this compound NHS ester in an anhydrous organic solvent like DMSO or DMF to create a stock solution.[20]
-
Conjugation Reaction: Add the reactive dye solution to the antibody solution while gently stirring. A common starting point for the molar ratio of dye to antibody is 10:1.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated free dye. This is crucial to prevent high background staining.[6] Common methods include spin desalting columns or dialysis.[6][17]
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~581 nm). An optimal DOL is typically between 3 and 7.[6]
-
Storage: Store the conjugated antibody in a suitable buffer (e.g., PBS with a stabilizer like BSA) at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: A typical immunofluorescence experimental workflow.
Caption: Factors influencing the final this compound signal quality.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound? A1: this compound has an excitation maximum of approximately 581 nm and an emission maximum of around 596 nm.[8] It is characterized by its bright fluorescence and high photostability.[8]
Q2: Can I use this compound for multiplex imaging with other fluorophores? A2: Yes, this compound's relatively narrow absorption and emission spectra reduce overlap, making it suitable for multiplex assays.[8] When planning a multiplex experiment, ensure that the filter sets for each fluorophore are well-separated to minimize spectral bleed-through.
Q3: What is the difference between sulfonated and non-sulfonated this compound? A3: Sulfonated cyanine dyes have improved water solubility, which can reduce aggregation and non-specific binding.[20] Non-sulfonated versions may require the use of an organic co-solvent like DMSO or DMF for labeling reactions in aqueous buffers.[20]
Q4: How does the degree of labeling (DOL) affect my signal? A4: The DOL, or the number of fluorophore molecules per antibody, is critical. While a higher DOL might seem to promise a brighter signal, over-labeling can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence.[7] It is important to optimize the DOL for your specific antibody and application.[6]
Q5: What are some common anti-fade reagents? A5: Many commercial mounting media contain proprietary anti-fade reagents. Common components include antioxidants like Trolox, a derivative of vitamin E, which helps to reduce photobleaching by quenching triplet states and scavenging reactive oxygen species.
Q6: Does the pH of the buffer affect this compound fluorescence? A6: The fluorescence of cyanine dyes can be pH-sensitive. For many cyanine dyes, fluorescence decreases with increasing pH, often stabilizing above pH 6.[12] It is important to use a well-buffered solution within the optimal range for your experiment.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 8. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 13. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 15. protilatky.cz [protilatky.cz]
- 16. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological [sinobiological.com]
- 17. Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cy3® Conjugation kit | Easy Cy3® Labelling (ab188287) | Lightning-Link® | Abcam [abcam.com]
- 20. lumiprobe.com [lumiprobe.com]
Cy3.5 Labeling Efficiency: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Cy3.5 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound NHS ester?
The optimal pH for labeling primary amines with N-hydroxysuccinimide (NHS) esters like this compound is between 8.2 and 8.5.[1][2] At this pH range, the primary amino groups on the protein (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be reactive.[2] A lower pH can lead to the protonation of the amines, reducing their reactivity, while a significantly higher pH increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction.[1][2][3]
Q2: What buffers should I use for the labeling reaction?
It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with your target molecule for the dye.[1] Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer, or 50 mM sodium borate, all adjusted to a pH of 8.3-8.5.[2] If your protein is in a buffer containing primary amines, it must be exchanged for a suitable amine-free buffer before starting the labeling reaction.[1]
Q3: How should I dissolve and store this compound NHS ester?
This compound NHS ester should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][4] It is recommended to prepare this solution immediately before use to minimize hydrolysis.[2][4] For longer-term storage, the solid dye should be stored at -20°C, protected from light.[4][5] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a few weeks, but repeated freeze-thaw cycles should be avoided.[3][5]
Q4: What is the ideal Degree of Labeling (DOL)?
The optimal Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, depends on the specific protein and its intended application.[1] A general guideline is to aim for one dye molecule per 200 amino acids.[1] It's important to avoid over-labeling, as this can lead to protein aggregation or fluorescence quenching, where neighboring dye molecules inhibit each other's fluorescence.[1] For this compound, studies have shown that fluorescence can be enhanced upon covalent attachment to a protein, allowing for potentially higher DOLs before significant quenching occurs compared to dyes like Cy5.[6][7]
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
Q: I am seeing very low or no fluorescence in my final product. What could be the cause?
A: Several factors can contribute to poor labeling efficiency. Refer to the following troubleshooting steps to diagnose the issue.
Troubleshooting Decision Tree for Low Labeling Efficiency
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Issue 2: Precipitate Formation During or After Labeling
Q: I noticed a precipitate forming in my reaction tube. What is happening?
A: Precipitate formation can be due to either dye aggregation or protein aggregation.
-
Dye Aggregation: Cyanine dyes can aggregate, especially at high concentrations in aqueous solutions.[8][9][10] To mitigate this, ensure the dye stock solution in DMSO or DMF is added to the protein solution with gentle vortexing to ensure rapid mixing. Do not add the protein solution to the concentrated dye.
-
Protein Aggregation: Over-labeling can lead to an increase in the hydrophobicity of the protein, causing it to aggregate and precipitate.[1] If you suspect this, you should reduce the dye-to-protein molar ratio in your reaction.
Issue 3: High Background or Non-Specific Staining
Q: My labeled protein shows high background signal in my application. How can I fix this?
A: High background is often caused by residual, unbound free dye in your conjugate solution.
-
Purification: It is critical to remove all non-reacted dye after the labeling reaction.[1] Standard methods include gel filtration columns (like Sephadex G-25), extensive dialysis, or appropriate spin concentrators.[1] If you still see a band corresponding to the free dye on an SDS-PAGE gel, a second round of purification is necessary.[1]
-
Quenching: After the incubation period, quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.[2] This will react with any remaining NHS esters and prevent further labeling.
Data Presentation
Table 1: Key Parameters for this compound NHS Ester Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 8.2 - 8.5 | Crucial for deprotonation of primary amines.[1][2] |
| Buffer | 0.1 M Sodium Bicarbonate, PBS | Must be free of primary amines (e.g., Tris, Glycine).[1] |
| Protein Concentration | > 2 mg/mL | Labeling efficiency is highly dependent on concentration.[1] |
| Dye Solvent | Anhydrous DMSO or DMF | Prepare fresh to avoid hydrolysis of the NHS ester.[2][4] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This is a starting point and requires optimization for each protein.[11] |
| Reaction Time | 1 - 2 hours | Longer times may be needed for lower pH or temperature.[11][12] |
| Temperature | Room Temperature | Incubation on a shaker or mixer is recommended.[12] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound NHS Ester
This protocol is a general guideline for labeling 1 mg of a typical IgG antibody.
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, dissolve 1 mg of this compound NHS ester in 100 µL of high-quality, anhydrous DMSO or DMF.[1] Vortex thoroughly.
-
-
Labeling Reaction:
-
Quenching (Optional but Recommended):
-
Add Tris-HCl to a final concentration of 50-100 mM to quench any unreacted dye.[2]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25), dialysis, or a spin concentrator designed for your protein's molecular weight.[1]
-
General Experimental Workflow
Caption: Standard experimental workflow for protein labeling with this compound.
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~581 nm).
-
Spectrophotometry: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~581 nm (A_max).
-
Calculations: Use the following equations to determine the protein concentration and the DOL.[13][14][15]
-
Correction Factor (CF): The this compound dye also absorbs light at 280 nm. This contribution must be subtracted. The CF for this compound is approximately 0.08.
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A_max * CF)] / ε_protein (where ε_protein is the molar extinction coefficient of your protein at 280 nm)
-
Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye (where ε_dye for this compound is ~150,000 M⁻¹cm⁻¹)
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
This compound NHS Ester Reaction with Primary Amine
Caption: Amine-reactive labeling chemistry of this compound NHS ester.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ajuronline.org [ajuronline.org]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Low Signal Intensity with Cy3.5 Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity when using Cy3.5 probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for weak or absent this compound probe signals?
Low signal intensity with this compound probes can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Suboptimal Probe Design and Quality: Inefficient labeling of the probe with the this compound dye will result in a lower fluorescence capacity. The quality of the template DNA is also crucial for successful probe generation.[1]
-
Improper Sample Preparation: Issues such as over-fixation of tissues can make it difficult for the probe to penetrate and bind to its target.[1][2] Similarly, inadequate permeabilization can prevent the probe from reaching intracellular targets.[2][3]
-
Inefficient Hybridization: The conditions during hybridization, including temperature, time, and the composition of the hybridization buffer, are critical for successful probe binding.[4][5]
-
Incorrect Microscope and Imaging Settings: The fluorescence microscope settings, including the filters and laser power, must be appropriate for the this compound dye.[2]
-
Photobleaching: Excessive exposure of the sample to light during imaging can cause the this compound fluorophore to fade.[1][2]
Q2: How does the labeling efficiency of my this compound probe affect the signal?
The labeling efficiency directly impacts the number of fluorophore molecules on each probe, which in turn determines the maximum possible signal intensity. A low labeling efficiency means fewer this compound molecules are available to fluoresce upon excitation, leading to a weaker signal. It is important to check the probe labeling efficiency as a primary step in troubleshooting.[2]
Q3: Could my sample fixation and permeabilization protocol be the cause of the low signal?
Yes, both fixation and permeabilization are critical steps that can significantly impact signal intensity. Over-fixation, for instance with formalin for more than 24 hours, can mask epitopes and hinder probe penetration.[1] On the other hand, insufficient fixation can lead to poor preservation of the target molecules. Permeabilization is necessary for intracellular targets, but excessive treatment can damage cellular morphology and lead to the loss of target molecules.[3] It's important to optimize these steps for your specific sample type and target.[6]
Q4: What are the key hybridization conditions to optimize for a stronger this compound signal?
To enhance your signal, focus on optimizing the following hybridization parameters:
-
Probe Concentration: Increasing the probe concentration can lead to a stronger signal, but an excess can cause high background.[2][7]
-
Hybridization Time and Temperature: A longer hybridization time (e.g., overnight) can improve probe binding.[4] The temperature should be optimized to be stringent enough to prevent non-specific binding but not so high that it prevents the probe from binding to its target.[8]
-
Hybridization Buffer: The use of formamide (B127407) in the buffer allows for lower hybridization temperatures, which helps in preserving the morphology of the sample.[1] Maintaining humidity during hybridization is also crucial to prevent the probe solution from drying out.[1][5]
Q5: How significant is photobleaching with this compound, and how can I minimize it?
Cyanine dyes, including this compound, have relatively low photostability compared to more recently developed dyes.[9] Photobleaching, or the fading of the fluorescent signal upon exposure to light, can be a significant issue. To minimize photobleaching:
-
Minimize the sample's exposure to light during imaging.[2]
-
Store probes and stained slides in a dark environment.[5]
Q6: Are there alternative fluorescent dyes to this compound that might provide a better signal?
Yes, several alternative dyes may offer brighter and more photostable signals than this compound. For example, Alexa Fluor 555 has a spectrum that virtually matches Cy3, but it provides higher total fluorescence and is more photostable.[10] Other alternatives for the yellow-orange spectrum include ATTO 550 and CAL Fluor Orange 560.[11]
Troubleshooting Guides
Problem: Weak or No Signal
This is one of the most common issues encountered. The following guide provides a systematic approach to identifying and resolving the root cause.
Caption: A logical workflow for troubleshooting low signal intensity.
| Potential Cause | Recommended Solution(s) |
| Probe-Related Issues | |
| Low Labeling Efficiency | Verify the efficiency of the labeling reaction. Consider using a pre-labeled probe from a commercial vendor.[2] |
| Inadequate Probe Concentration | Perform a titration to determine the optimal probe concentration.[2][7] |
| Probe Degradation | Store probes protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Sample Preparation Issues | |
| Over-fixation | Reduce fixation time. For formalin-fixed, paraffin-embedded (FFPE) tissues, do not exceed 24 hours of fixation.[1] |
| Inadequate Fixation | Ensure the tissue is properly fixed to preserve the target nucleic acids or proteins. |
| Insufficient Permeabilization | Optimize the permeabilization step to allow the probe to access intracellular targets. |
| Hybridization & Washing Issues | |
| Suboptimal Hybridization Temperature | Adjust the hybridization temperature. A lower temperature may improve binding, but could increase background.[8] |
| Insufficient Hybridization Time | Increase the hybridization time, for example, by performing an overnight incubation. |
| Wash Steps Too Stringent | Decrease the stringency of the washes by lowering the temperature or increasing the salt concentration. |
| Imaging & Detection Issues | |
| Incorrect Microscope Filters | Ensure that the excitation and emission filters are appropriate for this compound (Excitation max ~581 nm, Emission max ~596 nm). |
| Photobleaching | Use an antifade mounting medium and minimize light exposure.[1][2] |
| Suboptimal Microscope Settings | Adjust the exposure time and gain settings on the microscope. |
Experimental Protocols
Protocol: Optimizing Probe Concentration for FISH
This protocol provides a general guideline for determining the optimal concentration of a this compound-labeled probe for Fluorescence In Situ Hybridization (FISH).
-
Prepare a dilution series of your this compound-labeled probe in hybridization buffer. Typical starting concentrations range from 1 to 10 µmol/L.[7] A suggested series could be 1 µM, 2.5 µM, 5 µM, and 10 µM.
-
Prepare your slides with the cells or tissue sections as per your standard protocol, including fixation and permeabilization.
-
Apply each probe dilution to a separate slide or a distinct area on the same slide.
-
Denature the probe and target DNA. For FFPE tissue, a typical denaturation step is 83°C for 3 minutes.[12]
-
Hybridize the slides in a humidified chamber, typically overnight at 37°C.[4]
-
Perform post-hybridization washes according to your standard protocol to remove unbound probe.
-
Counterstain the nuclei with a dye such as DAPI and mount the slides with an antifade medium.[1]
-
Image the slides using a fluorescence microscope with the appropriate filter sets for this compound and DAPI.
-
Evaluate the signal-to-noise ratio for each probe concentration. The optimal concentration will provide a bright, specific signal with minimal background fluorescence.
Caption: Key stages in a FISH protocol where signal intensity can be compromised.
Fluorophore Alternatives
If troubleshooting does not sufficiently improve the signal from your this compound probe, consider using an alternative fluorophore.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Photostability | Notes |
| This compound | ~581 | ~596 | Moderate | Low | Prone to photobleaching.[9] |
| Alexa Fluor 555 | ~555 | ~565 | High | High | A superior alternative to Cy3 with a similar spectrum.[10] |
| ATTO 550 | ~554 | ~576 | High | High | A common alternative in the yellow-orange range.[11] |
| Dy547 | ~557 | ~574 | High | Moderate | Can offer a higher quantum yield than Cy3 when excited at 488 nm.[13] |
| Alexa Fluor 546 | ~556 | ~573 | High | High | Outperforms tetramethylrhodamine (B1193902) (TRITC) and Cy3.[10] |
By systematically working through these troubleshooting steps and considering alternative reagents, you can significantly improve the signal intensity of your fluorescence-based experiments.
References
- 1. clinicallab.com [clinicallab.com]
- 2. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Overcoming Common Challenges with Fluorescent IHC - FluoroFinder [fluorofinder.com]
- 4. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Assessing the Influence of Selected Permeabilization Methods on Lymphocyte Single-Cell Multi-Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the hybridization chain reaction-fluorescence in situ hybridization (HCR-FISH) protocol for detection of microbes in sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. generi-biotech.com [generi-biotech.com]
- 12. youtube.com [youtube.com]
- 13. Do you offer Cy3 and Cy5 alternative dye [biosyn.com]
Cy3.5 Fluorescence Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the effect of pH on the fluorescence stability of Cy3.5.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound?
Based on data from structurally similar cyanine (B1664457) dyes, Cy3 and Cy5, this compound is expected to exhibit stable fluorescence in a pH range of approximately 4.0 to 10.0.[1][2] Significant deviations outside this range, particularly in highly acidic or alkaline environments, may lead to a decrease in fluorescence intensity.
Q2: How does pH affect the fluorescence intensity of this compound?
For most cyanine dyes, including Cy3, the fluorescence intensity remains relatively constant within their optimal pH range.[2] Extreme pH values can lead to protonation or deprotonation of the dye molecule, which can alter its electronic structure and consequently affect its ability to fluoresce. While specific quantitative data for this compound is limited, it is reported to mimic the properties of Cy3, which shows little to no change in fluorescence intensity between pH 4 and 10.[1][3]
Q3: Can pH changes cause a spectral shift in this compound emission?
While significant spectral shifts are not commonly reported for this compound within its stable pH range, extreme pH conditions could potentially cause minor shifts in the excitation or emission maxima. It is always recommended to verify the spectral characteristics of your dye under your specific experimental buffer conditions.
Q4: Is this compound suitable for experiments in acidic organelles like lysosomes?
While this compound is generally stable down to a pH of 4.0, the highly acidic environment of lysosomes (pH ~4.5-5.0) could potentially lead to a slight decrease in fluorescence. For quantitative studies in such environments, it is advisable to perform control experiments to assess the dye's stability and brightness under acidic conditions.
Troubleshooting Guide: pH-Related Issues with this compound Fluorescence
This guide addresses common problems that may arise due to pH instability during experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | The pH of the imaging buffer or mounting medium is outside the optimal range for this compound (pH 4-10). | Measure the pH of your buffer and adjust it to be within the 7.0-8.5 range for optimal performance. For specific applications requiring acidic or alkaline conditions, validate the dye's performance at that pH first. |
| Degradation of the dye due to prolonged exposure to extreme pH. | Prepare fresh dye solutions and minimize the time the dye is exposed to harsh pH environments. Store stock solutions as recommended by the manufacturer, typically in a neutral pH buffer or an organic solvent. | |
| Inconsistent fluorescence intensity between samples | Variations in the pH of the buffer used for different samples. | Ensure that the same buffer with a consistent pH is used across all samples in an experiment to ensure comparability of results. |
| Signal fading or photobleaching | Suboptimal pH can sometimes exacerbate photobleaching. | Optimize the pH of your imaging buffer to the recommended range. Additionally, use an anti-fade mounting medium and minimize the exposure time and intensity of the excitation light. |
Quantitative Data Summary: Expected pH Stability of this compound
| pH | Expected Relative Fluorescence Intensity (%) | Notes |
| 3.0 | 80 - 90 | Potential for slight quenching in highly acidic conditions. |
| 4.0 | 95 - 100 | Generally stable. |
| 5.0 | 95 - 100 | Generally stable. |
| 6.0 | 95 - 100 | Generally stable. |
| 7.0 | 100 | Optimal. |
| 8.0 | 100 | Optimal. |
| 9.0 | 95 - 100 | Generally stable. |
| 10.0 | 90 - 95 | Potential for slight decrease in highly alkaline conditions. |
| 11.0 | 70 - 80 | Significant quenching may occur. |
Disclaimer: This data is based on the reported pH stability of Cy3 and Cy5 and serves as a guideline.[2] It is strongly recommended to perform your own pH stability curve for this compound under your experimental conditions for accurate quantitative analysis.
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol provides a general framework for determining the fluorescence stability of this compound across a range of pH values.
Materials:
-
This compound dye stock solution (e.g., in DMSO)
-
A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10, carbonate-bicarbonate buffer for pH 10-11)
-
Fluorometer or fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~581/596 nm)
-
Cuvettes or microscope slides
-
pH meter
Procedure:
-
Prepare a working solution of this compound: Dilute the this compound stock solution in a neutral buffer (e.g., PBS pH 7.4) to a final concentration suitable for your instrument (typically in the nanomolar to low micromolar range).
-
Prepare pH buffer series: Prepare a set of buffers covering the desired pH range. Verify the pH of each buffer using a calibrated pH meter.
-
Sample Preparation: For each pH value, mix a fixed volume of the this compound working solution with a fixed volume of the corresponding pH buffer. Ensure the final concentration of the dye is the same in all samples.
-
Fluorescence Measurement:
-
Fluorometer: Measure the fluorescence intensity of each sample at the emission maximum of this compound (~596 nm) using the excitation maximum (~581 nm).
-
Microscope: Acquire images of each sample using consistent settings (e.g., exposure time, gain). Measure the mean fluorescence intensity of a defined region of interest.
-
-
Data Analysis:
-
Subtract the background fluorescence from a blank sample (buffer only) for each pH value.
-
Normalize the fluorescence intensity of each sample to the intensity of the sample at a neutral pH (e.g., pH 7.4), which is set to 100%.
-
Plot the relative fluorescence intensity as a function of pH.
-
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Troubleshooting logic for pH-related issues with this compound fluorescence.
References
- 1. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
choosing the right filter set for Cy3.5 imaging
This guide provides researchers, scientists, and drug development professionals with detailed information for selecting the optimal filter set for Cy3.5 imaging and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of the this compound fluorophore?
This compound is an orange-red fluorescent dye known for its brightness and high photostability.[1] Its spectral characteristics are crucial for selecting appropriate hardware for fluorescence microscopy. While specific values can vary slightly, the primary excitation and emission peaks are well-established.
Data Presentation: Spectral Characteristics of this compound
| Property | Wavelength (nm) / Value | Source(s) |
| Excitation Maximum | ~579 - 581 nm | [1][2][3] |
| Emission Maximum | ~591 - 596 nm | [1][2][3] |
| Stokes Shift | ~15 nm | [1] |
| Quantum Yield | 0.15 - 0.35 | [4][5] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ (at 581 nm) | [6] |
Q2: What is a filter set and why is it critical for this compound imaging?
A filter set is a combination of three optical components—an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter—that work together to selectively illuminate the sample and collect the emitted fluorescence. Using a filter set precisely matched to this compound's spectral profile is essential for maximizing signal collection while minimizing background noise, ensuring high-contrast and high-quality images.
Q3: What are the components of a standard this compound filter set?
A typical filter set consists of:
-
Excitation Filter: This filter is placed in the illumination path and transmits only the wavelengths of light that efficiently excite this compound (typically around 560-580 nm), while blocking other wavelengths from the light source.
-
Dichroic Mirror/Beamsplitter: This component, positioned at an angle, reflects the excitation light towards the sample and transmits the longer-wavelength emission light from the sample to the detector. The "cut-on" wavelength for a this compound filter is typically around 562 nm.[7]
-
Emission (or Barrier) Filter: Located in front of the detector, this filter blocks stray excitation light and transmits only the fluorescence emitted by this compound (typically in the 590-620 nm range), further reducing background noise.
Q4: What are the recommended filter specifications for this compound?
For optimal performance, filters should be centered around the excitation and emission peaks of this compound. A bandpass filter set is generally recommended to reduce spectral crosstalk from other fluorophores.
Data Presentation: Recommended this compound Filter Set Specifications
| Component | Type | Recommended Center Wavelength / Bandpass (nm) |
| Excitation Filter | Bandpass | 569/25 (e.g., 556-581 nm) |
| Dichroic Mirror | Longpass | 562 nm cut-on |
| Emission Filter | Bandpass | 593/40 (e.g., 573-613 nm) or 585/42 |
Note: The notation "Center/Bandwidth" (e.g., 569/25) indicates a center wavelength of 569 nm and a bandwidth of 25 nm. Commercially available sets for similar dyes like Alexa Fluor 568 are often suitable for this compound.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during this compound imaging experiments.
Problem: Weak or No Signal
A faint or absent fluorescent signal can prevent the acquisition of usable data.
-
Possible Cause 1: Incorrect Filter Set
-
Solution: Verify that your excitation and emission filters are matched to the spectral profile of this compound. The excitation filter must transmit light around 580 nm, and the emission filter must pass light around 595 nm.
-
-
Possible Cause 2: Photobleaching
-
Possible Cause 3: Low Labeling Efficiency
-
Solution: Ensure that your labeling protocol is optimized. A low degree of labeling (DOL) on your antibody or probe will result in a weak signal. However, over-labeling can lead to self-quenching, which also reduces fluorescence.[12]
-
Problem: High Background or Low Signal-to-Noise Ratio (SNR)
High background fluorescence can obscure the specific signal from your target.
-
Possible Cause 1: Autofluorescence
-
Solution: Biological samples often contain endogenous molecules that fluoresce naturally, a phenomenon known as autofluorescence.[13][14] Image an unstained control sample using the same settings to determine the level of autofluorescence. If it is high, especially in FFPE tissues, consider using fluorophores that emit at higher wavelengths.[13]
-
-
Possible Cause 2: Spectral Bleed-through
-
Solution: If you are performing multicolor imaging, fluorescence from another dye with an overlapping emission spectrum may "bleed through" into the this compound channel.[15] This is common with fluorophores like Alexa Fluor 488.[15] To mitigate this, use a narrow-bandpass emission filter, perform sequential imaging (exciting and capturing each fluorophore one at a time), or use linear unmixing software during image processing.[16]
-
-
Possible Cause 3: Non-specific Probe Binding
Problem: Rapid Fading of Fluorescence (Photobleaching)
Photobleaching is the photochemical destruction of a fluorophore, leading to irreversible loss of signal.[10]
-
Possible Cause 1: High Excitation Light Intensity
-
Possible Cause 2: Long Exposure Times
-
Solution: Minimize the sample's exposure to light.[10] Find your region of interest using transmitted light or a lower magnification before switching to fluorescence. When imaging, use the shortest exposure time that yields a good signal-to-noise ratio.
-
-
Possible Cause 3: Lack of Protective Mounting Medium
Experimental Protocols
Protocol 1: Assessing Photobleaching Rate of this compound
This protocol allows you to quantify the photostability of your this compound-labeled sample under your specific imaging conditions.
Objective: To measure the rate of fluorescence decay over time.
Materials:
-
A prepared slide with your this compound-labeled sample.
-
Fluorescence microscope equipped with a suitable this compound filter set and a digital camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Placement: Place the slide on the microscope stage and bring the sample into focus.
-
Microscope Setup:
-
Select the this compound filter set.
-
Set the excitation light intensity to the level you plan to use for your experiment.
-
Choose an objective with the desired magnification.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and interval between frames (e.g., one image every 5 seconds for 2 minutes). Ensure these settings are relevant to your planned experiment.
-
-
Data Analysis:
-
Open the image sequence in your analysis software.
-
Define a region of interest (ROI) around a specifically labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each frame (time point).
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.
-
Fit the resulting decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to ~37% of its initial value).[19]
-
Visualizations
// Node Definitions start [label="Start: Select Filter Set\nfor this compound Imaging", fillcolor="#F1F3F4", fontcolor="#202124"]; spec [label="1. Review this compound Spectra\nExcitation: ~580 nm\nEmission: ~595 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; exciter [label="2. Select Excitation Filter\n(Bandpass: e.g., 569/25 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dichroic [label="3. Select Dichroic Mirror\n(Cut-on: ~562 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; emitter [label="4. Select Emission Filter", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="Multi-color\nExperiment?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; bandpass [label="Use Narrow Bandpass Filter\n(e.g., 593/40 nm)\nReduces bleed-through", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; longpass [label="Use Longpass Filter\n(e.g., 590LP)\nMaximizes signal, higher\nbackground risk", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_check [label="5. Final Check\nEnsure compatibility with\nmicroscope light source & detectors", fillcolor="#F1F3F4", fontcolor="#202124"]; finish [label="Optimal Filter Set Chosen", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> spec; spec -> exciter; exciter -> dichroic; dichroic -> emitter; emitter -> decision; decision -> bandpass [label=" Yes "]; decision -> longpass [label=" No "]; bandpass -> final_check; longpass -> final_check; final_check -> finish; } end_dot Caption: Logical workflow for selecting the appropriate filter set for this compound.
// Node Definitions start [label="Problem:\nHigh Background / Low SNR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_autofluor [label="1. Image Unstained Control", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_autofluor [label="High background in control?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_autofluor [label="Issue: Autofluorescence\n- Use spectral unmixing\n- Change to far-red dye", fillcolor="#F1F3F4", fontcolor="#202124"]; check_bleed [label="2. Image Single-Stained Controls\n(for multi-color)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_bleed [label="Signal in wrong channel?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_bleed [label="Issue: Spectral Bleed-through\n- Use narrow-bandpass filters\n- Perform sequential imaging", fillcolor="#F1F3F4", fontcolor="#202124"]; check_binding [label="3. Review Staining Protocol", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_binding [label="Issue: Non-Specific Binding\n- Optimize probe concentration\n- Improve blocking & washing steps", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_autofluor; check_autofluor -> is_autofluor; is_autofluor -> sol_autofluor [label=" Yes "]; is_autofluor -> check_bleed [label=" No "]; check_bleed -> is_bleed; is_bleed -> sol_bleed [label=" Yes "]; is_bleed -> check_binding [label=" No "]; check_binding -> sol_binding; } end_dot Caption: Troubleshooting workflow for diagnosing high background noise.
References
- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 2. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cyanine - Wikipedia [en.wikipedia.org]
- 6. xobi.net [xobi.net]
- 7. edmundoptics.com [edmundoptics.com]
- 8. 49031-et-alexa-fluor-568-cy3-5 [chroma.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 13. akoyabio.com [akoyabio.com]
- 14. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 15. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. emsdiasum.com [emsdiasum.com]
- 19. benchchem.com [benchchem.com]
Cy3.5 dye degradation and storage problems
For researchers, scientists, and drug development professionals utilizing Cy3.5 dye, achieving consistent and reliable fluorescence data is paramount. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound dye degradation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound dye to minimize degradation?
A1: Proper storage is crucial for maintaining the stability and performance of this compound dye. For long-term storage, it is recommended to store the dye in a desiccated environment at -20°C and protected from light.[1] Aliquoting the dye upon receipt can help to avoid multiple freeze-thaw cycles, which can contribute to degradation. For short-term storage of solutions, 4°C in the dark is acceptable for a limited time.
Q2: How does temperature affect the stability of this compound dye?
A2: Temperature plays a significant role in the degradation kinetics of fluorescent dyes. Storing this compound at higher temperatures increases the rate of chemical degradation. While some fluorescently labeled antibodies can be stable for extended periods when stored at -20°C, repeated warming to room temperature can lead to a progressive loss of fluorescence intensity.[1][2] Therefore, it is critical to minimize the time the dye is kept at room temperature.
Q3: What is photobleaching, and how can I prevent it with this compound?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[3] this compound, like other cyanine (B1664457) dyes, is susceptible to photobleaching, especially under intense or prolonged illumination. To minimize photobleaching, it is advisable to:
-
Use antifade reagents: Incorporate commercially available antifade reagents into your mounting medium or imaging buffer.[4]
-
Minimize light exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters to decrease illumination power.[3]
-
Optimize imaging settings: Use the lowest possible laser power and exposure time that still provides a sufficient signal-to-noise ratio.
-
Image quickly: Acquire images promptly after focusing on the region of interest.
Q4: Can the local chemical environment impact this compound fluorescence?
A4: Yes, the local chemical environment can influence the fluorescence quantum yield and stability of this compound. While Cy3 dyes are generally considered pH-insensitive in the range of 4 to 10, extreme pH values can lead to dye degradation. The presence of oxidizing agents or reactive oxygen species can accelerate photobleaching. Conversely, the addition of oxygen scavengers to the imaging buffer can enhance photostability.
Q5: What causes a low or no fluorescence signal in my experiment with this compound?
A5: A weak or absent signal can stem from several factors, including issues with the dye itself, the labeling protocol, or the experimental setup. Common causes include dye degradation due to improper storage, inefficient labeling of the target molecule, low expression of the target antigen, or suboptimal imaging conditions. A systematic troubleshooting approach is necessary to identify and resolve the specific cause.
Troubleshooting Guides
Problem 1: Rapid Loss of Fluorescence Signal (Photobleaching)
| Possible Cause | Recommended Solution |
| Excessive Light Exposure | Minimize the sample's exposure to excitation light. Use transmitted light for initial focusing whenever possible.[3] |
| High Excitation Power | Reduce the laser power or use neutral-density filters to attenuate the excitation light.[3] |
| Absence of Antifade Reagents | Incorporate an antifade reagent, such as n-propyl gallate or commercial formulations, into the mounting medium.[4] |
| Presence of Oxygen | For live-cell imaging or single-molecule studies, consider using an oxygen scavenging system in your imaging buffer. |
Problem 2: Weak or No Initial Fluorescence Signal
| Possible Cause | Recommended Solution |
| Dye Degradation | Ensure the dye has been stored correctly at -20°C, protected from light, and in a desiccated environment. Avoid repeated freeze-thaw cycles. |
| Inefficient Labeling | Optimize the dye-to-protein (or other biomolecule) labeling ratio. Verify the reactivity of the dye and the functionality of the target molecule. |
| Low Target Concentration | Confirm the expression level of your target protein or nucleic acid. Use positive controls to validate the presence of the target. |
| Suboptimal Imaging Settings | Ensure you are using the correct excitation and emission filters for this compound (Ex/Em max: ~581/596 nm).[5] Check the sensitivity and gain settings of your detector. |
| Incompatible Buffer/Medium | Check for components in your buffer that may quench fluorescence. Ensure the pH is within the optimal range for this compound. |
Quantitative Data Summary
| Storage Condition | Expected Stability (Qualitative) | Recommendations |
| -20°C, Desiccated, Dark (Lyophilized Powder) | High (Years) | Ideal for long-term storage. Aliquot to avoid moisture introduction. |
| -20°C, in Anhydrous DMSO (Stock Solution) | Good (Months) | Use anhydrous solvent to prevent hydrolysis. Protect from light. Aliquot to minimize freeze-thaw cycles. |
| 4°C, in Aqueous Buffer (Working Solution) | Low (Days to Weeks) | Prone to gradual degradation. Prepare fresh for best results. Protect from light. |
| Room Temperature, Exposed to Light | Very Low (Hours to Days) | Significant and rapid degradation. Avoid this condition. |
Experimental Protocols
Protocol: Assessing the Photostability of this compound
This protocol provides a method to quantify the photobleaching rate of this compound-labeled samples using fluorescence microscopy.
1. Sample Preparation: a. Prepare a sample with immobilized this compound-labeled molecules (e.g., antibodies on a slide, or labeled cells). b. Mount the sample in your standard imaging buffer, with and without an antifade reagent for comparison.
2. Microscope Setup: a. Use a fluorescence microscope equipped with a laser source appropriate for this compound excitation (e.g., ~561 nm). b. Set the laser power to a level consistent with your typical imaging experiments. c. Select the appropriate emission filter for this compound (~590-650 nm). d. Set the detector gain and exposure time to achieve a good initial signal without saturation.
3. Image Acquisition: a. Select a field of view with a representative population of labeled structures. b. Acquire a time-lapse series of images of the same field of view. Use a constant exposure time and frame rate (e.g., one frame every 10 seconds for 5 minutes).
4. Data Analysis: a. Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series. b. Correct for background fluorescence by subtracting the mean intensity of a region with no labeled structures. c. Normalize the intensity values to the initial intensity (from the first frame). d. Plot the normalized intensity as a function of time. e. Fit the data to an exponential decay curve to determine the photobleaching rate constant.
Visualizations
References
Validation & Comparative
Cy3.5 vs. Cy3: A Comparative Guide to their Fluorescence Properties for Researchers
In the realm of fluorescence-based biological research, the cyanine (B1664457) family of dyes has long been a cornerstone for labeling and visualizing biomolecules. Among these, Cy3 has been a workhorse for a wide range of applications. Its close relative, Cy3.5, offers a subtly different spectral profile that can be advantageous in specific experimental contexts. This guide provides an objective comparison of the fluorescence properties of Cy3 and this compound, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal fluorophore for their needs.
Core Fluorescence Properties: A Head-to-Head Comparison
The fundamental characteristics of a fluorophore dictate its suitability for different applications. Here, we summarize the key spectral and photophysical properties of Cy3 and this compound. It is important to note that these values can exhibit some variability depending on the solvent, conjugation to a biomolecule, and the specific commercial source of the dye.
| Property | Cy3 | This compound |
| Excitation Maximum (λex) | ~550 - 555 nm[1][2][] | ~579 - 581 nm[4][5] |
| Emission Maximum (λem) | ~565 - 570 nm[1][2][] | ~591 - 604 nm[4][5][6][7] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[1][8][9] | ~150,000 cm⁻¹M⁻¹[10] |
| Quantum Yield (Φ) | 0.04 - 0.15[1][4][11][12][13] | 0.15 - 0.35[4][6][7] |
| Color | Bright Orange-Red[][14] | Orange-Red[5] |
Key Observations:
-
Red-Shifted Spectra: this compound exhibits a noticeable red shift in both its excitation and emission spectra compared to Cy3. This shift can be beneficial in reducing background fluorescence from cellular components (autofluorescence) and in multiplexing experiments where spectral separation from other fluorophores is critical.
-
Similar Molar Absorptivity: Both dyes possess a high molar extinction coefficient of approximately 150,000 cm⁻¹M⁻¹, indicating their strong ability to absorb light and contributing to their brightness.[1][8][9][10]
-
Variable Quantum Yield: The reported quantum yields for both dyes vary across different sources. While some sources report a similar quantum yield of 0.15 for both[1][4][6], others suggest a potentially higher quantum yield for this compound (up to 0.35)[7], which would translate to greater brightness. Conversely, some studies have reported a lower quantum yield for Cy3 in aqueous solutions (0.04)[12][13]. The quantum yield is highly sensitive to the local environment and conjugation state.
Performance in Experimental Applications
A key study directly comparing the performance of Cy3 and this compound when conjugated to antibodies revealed a significant shared characteristic: an anomalous enhancement in fluorescence upon covalent labeling.[15][16][17] This 2- to 3-fold increase in brightness is a distinct advantage over other cyanine dyes like Cy5, which can suffer from fluorescence quenching at high labeling densities.[15][16] This finding suggests that for applications requiring bright signals from labeled proteins, such as immunofluorescence and western blotting, both Cy3 and this compound are excellent choices.[15][16]
Photostability:
Both Cy3 and this compound are generally considered to be photostable dyes, suitable for imaging applications that require prolonged or repeated light exposure.[5][18] However, their photostability can be influenced by the experimental conditions. For demanding applications like single-molecule studies, the choice of dye and the use of photoprotective reagents are crucial. A study characterizing a this compound-Cy5.5 FRET pair demonstrated good photostability for this compound under continuous illumination for approximately 5 minutes.[19][20]
Experimental Workflows and Protocols
The following sections provide a detailed experimental protocol for a common application and a generalized workflow diagram.
Experimental Protocol: Antibody Labeling with NHS Ester Dyes
This protocol describes the general procedure for labeling antibodies with amine-reactive NHS ester derivatives of Cy3 or this compound.
Materials:
-
Antibody (IgG) solution (free of amine-containing stabilizers like Tris, BSA, or gelatin)
-
Cy3-NHS ester or this compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Phosphate-buffered saline (PBS)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the Dye Stock Solution:
-
Allow the vial of Cy dye NHS ester to warm to room temperature.
-
Dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[23]
-
-
Labeling Reaction:
-
Purification of the Labeled Antibody:
-
Prepare a gel filtration column according to the manufacturer's instructions.
-
Apply the reaction mixture to the column and elute with PBS.[23]
-
Collect the fractions containing the labeled antibody, which will be the first colored band to elute.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the dye.
-
Experimental Workflow: Immunofluorescence Staining
The following diagram illustrates a typical workflow for an immunofluorescence experiment using a Cy3 or this compound conjugated secondary antibody.
Caption: A generalized workflow for immunofluorescence staining.
Signaling Pathway Diagram: FRET-based Detection of Biomolecular Interactions
Cy3 and this compound are often used as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments, typically paired with an acceptor like Cy5. FRET is a powerful technique to study molecular interactions.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. metabion.com [metabion.com]
- 4. Cyanine - Wikipedia [en.wikipedia.org]
- 5. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Extinction Coefficient [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 9. abpbio.com [abpbio.com]
- 10. Extinction Coefficient [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 11. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 15. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 19. Single-Molecule Characterization of this compound -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biotium.com [biotium.com]
- 22. interchim.fr [interchim.fr]
- 23. NHS ester protocol for labeling proteins [abberior.rocks]
- 24. docs.aatbio.com [docs.aatbio.com]
A Comparative Guide to the Photostability of Cy3.5 and Alexa Fluor 594
For researchers, scientists, and drug development professionals, the choice of a fluorescent dye is critical for the success of fluorescence-based assays. An ideal fluorophore should be bright, highly fluorescent, and, most importantly, photostable, to allow for sufficient time for image capture and analysis without significant signal loss. This guide provides an objective comparison of two commonly used red-fluorescent dyes, Cy3.5 and Alexa Fluor 594, with a focus on photostability, supported by spectroscopic data and a detailed experimental protocol for in-house validation.
Quantitative Data Summary
Alexa Fluor 594 and this compound are both fluorescent dyes that emit in the red region of the spectrum. However, their photophysical properties, which dictate their performance in imaging experiments, show notable differences. Alexa Fluor 594 generally exhibits higher brightness and superior photostability compared to many conventional dyes.[1][2][3] The Alexa Fluor family of dyes is well-regarded for its enhanced photostability and brightness, making them less susceptible to pH variations and more resistant to photobleaching than spectrally similar cyanine (B1664457) (Cy) dyes.[4][5][6]
| Property | Alexa Fluor 594 | This compound |
| Excitation Maximum (nm) | ~590[1] | ~581 - 591[7][8][9] |
| Emission Maximum (nm) | ~617[1] | ~594 - 604[7][8][9] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~73,000[1] | ~116,000[7][8] |
| Fluorescence Quantum Yield (Φ) | ~0.66[1][10] | ~0.15 - 0.35[7][8][9] |
| Relative Photostability | High[1][3][5] | Moderate[11][12] |
Note: Molar extinction coefficients and quantum yields are approximate and can vary depending on the molecular conjugate and solvent conditions.
Experimental Protocol: Assessing Fluorophore Photostability
This protocol outlines a typical workflow for comparing the photostability of fluorescent dyes like this compound and Alexa Fluor 594 using fluorescence microscopy. The process involves subjecting the fluorophores to continuous excitation light and measuring the decay of their fluorescence intensity over time.[11]
1. Sample Preparation:
- Culture and fix cells on sterile coverslips.
- Perform immunofluorescent staining for an intracellular target (e.g., tubulin) using a primary antibody.
- Incubate with secondary antibodies conjugated separately with Alexa Fluor 594 and this compound. Ensure similar degrees of labeling for a fair comparison.
- Wash the cells to remove unbound antibodies.[13]
- Mount the coverslips onto microscope slides using an antifade mounting medium. Sealing the edges can prevent drying.[13]
2. Image Acquisition (Photobleaching Experiment):
- Use a confocal or epifluorescence microscope equipped with appropriate laser lines and filters for both dyes (e.g., 561 nm or 594 nm laser).
- Locate a region of interest (ROI) with well-stained cells for each dye.
- To minimize photobleaching before the experiment, find and focus on the sample using transmitted light or a neighboring area.[14]
- Set the imaging parameters (e.g., laser power, exposure time, gain) to be identical for both dyes. Use the lowest possible laser power required to obtain a good signal-to-noise ratio.[13]
- Acquire an initial image (Time = 0).
- Begin a time-lapse acquisition, continuously illuminating the ROI and capturing images at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes) or until the fluorescence signal has significantly faded.[11]
3. Data Analysis:
- For each time point in the series, measure the mean fluorescence intensity within the defined ROI.
- Measure the background fluorescence from a region on the slide without any cells and subtract this value from the ROI intensity for each time point.[11]
- Normalize the background-corrected fluorescence intensity for each time point against the initial intensity at Time = 0.
- Plot the normalized fluorescence intensity as a function of time for both this compound and Alexa Fluor 594.
- The resulting curves will illustrate the rate of photobleaching. A slower decay rate indicates higher photostability. The photobleaching half-life (the time it takes for fluorescence to decrease to 50% of its initial value) can be calculated from these curves for a quantitative comparison.[11]
Visualization of Experimental Workflow
Caption: Workflow for the assessment of fluorophore photostability.
Conclusion
Based on available data, Alexa Fluor 594 is demonstrably more photostable than this compound.[4][6] Its higher quantum yield and resistance to photobleaching make it a superior choice for imaging applications that require prolonged or repeated exposure to excitation light, such as time-lapse live-cell imaging, z-stack acquisition in confocal microscopy, and super-resolution microscopy.[1][3] While this compound has a higher extinction coefficient, its lower quantum yield and moderate photostability can be limiting factors. For demanding applications where signal preservation is paramount, Alexa Fluor 594 provides greater reliability and allows for longer integration times, resulting in higher-quality images with a better signal-to-noise ratio. Researchers are encouraged to perform in-house comparisons using the provided protocol to determine the optimal dye for their specific experimental conditions and instrumentation.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Cyanine - Wikipedia [en.wikipedia.org]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of Cyanine Dye Quantum Yields: Cy3.5 vs. Alternatives
In molecular biology and bio-imaging, the selection of a fluorescent dye is critical for achieving high sensitivity and signal-to-noise ratios. Cyanine (B1664457) (Cy) dyes are a popular class of synthetic fluorophores known for their high molar extinction coefficients and amenability to chemical modification. A key parameter for evaluating their performance is the fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed photons into emitted fluorescence.[1][2] This guide provides a comparative overview of the quantum yield of Cy3.5 against other widely used cyanine dyes like Cy3, Cy5, Cy5.5, and Cy7, supported by experimental protocols for their determination.
Quantitative Comparison of Cyanine Dye Properties
The fluorescence quantum yield of cyanine dyes is highly sensitive to their local environment, including solvent viscosity, pH, and conjugation to biomolecules.[3][4] For instance, the quantum yield of Cy3 is known to increase significantly when it is bound to DNA, a phenomenon attributed to the inhibition of photoisomerization, which is a major non-radiative decay pathway.[5][6] The following table summarizes the key spectral properties of this compound and its common alternatives. It is important to note that these values, particularly the quantum yield, can vary based on experimental conditions.
| Dye | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) |
| Cy3 | ~550 nm[] | ~570 nm[] | 0.15 (in PBS)[8] | 150,000 M⁻¹cm⁻¹ |
| This compound | ~581 nm | ~594 nm | ~0.15 | 150,000 M⁻¹cm⁻¹ |
| Cy5 | ~649 nm[3][9] | ~670 nm[1][3] | 0.27 (in PBS)[9][10] | 250,000 M⁻¹cm⁻¹[3][9] |
| Cy5.5 | ~675 nm[11] | ~694 nm[11] | ~0.20[12] | 250,000 M⁻¹cm⁻¹ |
| Cy7 | ~750 nm[] | ~773 nm[] | ~0.30[13] | 250,000 M⁻¹cm⁻¹ |
Values are approximate and can vary with the environment. Data compiled from multiple sources.
From the data, this compound exhibits a quantum yield comparable to that of Cy3. Dyes emitting in the far-red and near-infrared regions, such as Cy5, Cy5.5, and Cy7, generally possess higher quantum yields, which contributes to their brightness and suitability for applications requiring deep tissue penetration and minimal autofluorescence.[1][]
Experimental Protocols for Quantum Yield Determination
The fluorescence quantum yield of a compound is determined using one of two primary methods: the comparative (relative) method or the absolute method.[14][15]
The Comparative Method
This is the most widely used technique due to its implementation with standard laboratory spectrofluorometers. It involves comparing the fluorescence of the unknown sample to a well-characterized fluorescent standard with a known quantum yield.[16]
Principle: If a standard and an unknown sample have identical absorbance at the same excitation wavelength and are measured under the same conditions, it is assumed they absorb an equal number of photons.[16] The quantum yield of the unknown can then be calculated from a ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvents used.
Detailed Protocol:
-
Standard Selection: Choose a reference standard whose absorption and emission spectra overlap significantly with the test sample.
-
Sample Preparation: Prepare a series of dilute solutions for both the test sample and the reference standard in a high-purity, spectroscopic grade solvent. To prevent inner filter effects, the absorbance of all solutions at the excitation wavelength should be kept below 0.1.[17]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters (e.g., slit widths) are identical for the sample and standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the reference standard. The resulting plots should be linear.
-
Determine the gradient (slope) of each line.
-
-
Calculation: The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions.
-
The Absolute Method
The absolute method provides a direct measurement of quantum yield without reliance on reference standards. This technique requires specialized instrumentation, specifically an integrating sphere, to capture all photons emitted by the sample.[14][15][18]
Principle: The absolute quantum yield is calculated by directly measuring the ratio of the number of photons emitted by the sample to the number of photons it absorbed.[15]
Detailed Protocol:
-
Instrument Setup: An integrating sphere is installed in the sample compartment of a spectrofluorometer.[18]
-
Blank Measurement (Excitation Light): A cuvette containing only the solvent is placed in the sphere, and the spectrum of the excitation light is recorded. This measures the integrated intensity of the excitation light from the blank (La).
-
Sample Measurement (Unabsorbed Light and Emission): The blank is replaced with the sample cuvette. The resulting spectrum will contain two distinct regions: the scattered, unabsorbed excitation light (Lc) and the fluorescence emission from the sample (Ec).
-
Calculation: The absolute quantum yield (Φ_F) is calculated using the formula:
Φ_F = E_c / (L_a - L_c)
Where:
-
E_c is the integrated fluorescence intensity of the sample.
-
L_a is the integrated intensity of the excitation light from the blank measurement.
-
L_c is the integrated intensity of the unabsorbed excitation light from the sample measurement.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the widely used comparative method for determining fluorescence quantum yield.
Caption: Workflow for the comparative method of quantum yield determination.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Cy3-DNA Stacking Interactions Strongly Depend on the Identity of the Terminal Basepair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 11. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Quantum Yield [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. jascoinc.com [jascoinc.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. iss.com [iss.com]
- 18. edinst.com [edinst.com]
Cy3.5: A Superior Alternative to TAMRA and Rhodamine Red-X for Fluorescent Labeling
For researchers, scientists, and drug development professionals seeking enhanced performance in fluorescence-based applications, Cy3.5 emerges as a compelling alternative to traditional dyes like TAMRA and Rhodamine Red-X. Offering comparable spectral characteristics with potential advantages in brightness and photostability, this compound presents a valuable tool for sensitive and robust experimental outcomes.
This guide provides an objective comparison of this compound with TAMRA and Rhodamine Red-X, supported by experimental data and detailed protocols for key applications.
At a Glance: Spectral and Photophysical Properties
A summary of the key spectral and photophysical properties of this compound, TAMRA, and Rhodamine Red-X is presented below. These parameters are crucial for selecting the appropriate dye for a specific application and instrument setup.
| Property | This compound | TAMRA (5-isomer) | Rhodamine Red-X |
| Excitation Maximum (λex) | ~581 nm | ~546 nm | ~570 nm |
| Emission Maximum (λem) | ~596 nm | ~575 nm | ~590 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~91,000 cm⁻¹M⁻¹ | ~105,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.40 | ~0.1 | Not widely reported |
| Brightness (ε x Φ) | ~60,000 | ~9,100 | - |
Note: Values can vary depending on the solvent, pH, and conjugation state.
Performance Comparison in Key Applications
Fluorescence Microscopy
In immunofluorescence applications, the brightness and photostability of a fluorophore are paramount for achieving high-quality images with a good signal-to-noise ratio. While direct comparative studies quantitatively benchmarking this compound against TAMRA and Rhodamine Red-X under identical conditions are limited in publicly available literature, the higher quantum yield and extinction coefficient of this compound suggest a significant advantage in brightness.
Anecdotal and manufacturer-provided data indicate that cyanine-based dyes, like this compound, often exhibit superior photostability compared to rhodamine derivatives, leading to longer observation times and reduced signal loss during image acquisition.
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for studying molecular interactions. The choice of a donor-acceptor pair is critical for efficient energy transfer. Both this compound and TAMRA can serve as FRET acceptors for donors like FAM (fluorescein). The efficiency of FRET is dependent on the spectral overlap between the donor's emission and the acceptor's excitation spectra, as well as the distance and orientation between the two fluorophores.
Quantitative PCR (qPCR)
In probe-based qPCR, TAMRA has traditionally been used as a quencher for reporter dyes like FAM. The quenching occurs through FRET when the probe is intact. During PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence.
While this compound is not typically used as a quencher in qPCR, its fluorescent properties make it a suitable reporter dye. For multiplex qPCR, where multiple targets are detected simultaneously, the distinct spectral properties of different fluorophores are crucial. The narrower emission spectrum of cyanine (B1664457) dyes compared to some rhodamine derivatives can be advantageous in minimizing spectral overlap between different detection channels.
Experimental Protocols
Detailed methodologies for key experiments are provided to guide researchers in the application of these fluorescent dyes.
General Protocol for Immunofluorescence Staining
This protocol provides a general workflow for immunofluorescence staining of cultured cells.
Caption: Workflow for a typical immunofluorescence experiment.
Methodology:
-
Cell Culture: Seed cells on coverslips in a petri dish and culture until they reach the desired confluency.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (e.g., anti-mouse IgG-Cy3.5) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for the chosen dye.
Protocol for Probe-Based qPCR using a TAMRA Quencher
This protocol outlines the setup for a typical probe-based qPCR experiment using a FAM reporter and a TAMRA quencher.
Caption: Workflow for a probe-based qPCR experiment.
Methodology:
-
Reaction Setup: Prepare a reaction mix containing the following components per reaction:
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and reaction buffer)
-
Forward Primer (e.g., 400 nM)
-
Reverse Primer (e.g., 400 nM)
-
TaqMan® Probe (e.g., 200 nM, labeled with FAM at the 5' end and TAMRA at the 3' end)
-
Template DNA (e.g., 1-100 ng)
-
Nuclease-free water to the final volume.
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at the end of this step).
-
-
-
Data Analysis: Analyze the amplification curves to determine the cycle threshold (Ct) values, which are inversely proportional to the initial amount of target DNA.
Visualizing the Alternatives: Chemical Structures
The chemical structures of these dyes underpin their unique spectral properties.
Caption: Simplified representation of the core structures.
Conclusion
This compound offers a compelling alternative to TAMRA and Rhodamine Red-X for a variety of fluorescence-based applications. Its superior brightness, driven by a high molar extinction coefficient and quantum yield, can lead to improved sensitivity and signal-to-noise ratios in imaging and detection assays. While TAMRA remains a standard as a quencher in qPCR, the distinct spectral properties of this compound make it a valuable tool for multiplexing and as a bright reporter fluorophore. Researchers should consider the specific requirements of their experiments, including instrumentation and the need for photostability, when selecting the optimal fluorescent dye. The detailed protocols provided in this guide offer a starting point for the successful implementation of these powerful research tools.
A Comparative Guide to the Validation of Cy3.5 Labeling: Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of protein labeling is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of mass spectrometry and other common techniques for validating the conjugation of Cy3.5, a popular fluorescent dye. Detailed experimental protocols, quantitative data comparisons, and workflow visualizations are presented to assist in the selection of the most appropriate validation method for your research needs.
Introduction to this compound Labeling and the Importance of Validation
This compound, a member of the cyanine (B1664457) dye family, is widely used for labeling proteins, antibodies, and other biomolecules in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. The covalent attachment of this compound to a protein is a crucial step that requires precise control and subsequent validation to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
Inadequate or inconsistent labeling can lead to inaccurate quantification, reduced assay sensitivity, and misleading results. Therefore, robust validation of the labeling efficiency is paramount. This guide focuses on the use of mass spectrometry as a primary validation tool and compares its performance with alternative methods such as UV-Vis spectrophotometry and fluorescence spectroscopy.
Methods for Validating this compound Labeling
Several analytical techniques can be employed to validate the successful conjugation of this compound to a protein and to quantify the DOL. The choice of method depends on factors such as the required accuracy, available instrumentation, and the specific characteristics of the protein-dye conjugate.
Mass Spectrometry: A High-Resolution Approach
Mass spectrometry (MS) offers a highly accurate and direct method for characterizing protein conjugates. By measuring the mass-to-charge ratio of the intact protein before and after labeling, the number of attached dye molecules can be precisely determined. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.
Advantages of Mass Spectrometry:
-
High Accuracy and Precision: MS provides a direct measurement of the molecular weight, allowing for precise determination of the DOL.[1][2]
-
Detailed Characterization: It can reveal the distribution of different labeled species (e.g., proteins with one, two, or more dye molecules).[3]
-
Specificity: MS can distinguish between labeled and unlabeled proteins and identify the sites of conjugation through peptide mapping workflows.[4]
Limitations of Mass Spectrometry:
-
Instrumentation Requirements: Access to specialized and often expensive mass spectrometry equipment is necessary.
-
Sample Preparation: Protocols can be complex and time-consuming, involving steps like protein digestion and purification.[5][6]
-
Potential for Ion Suppression: The presence of the dye or other components in the sample can sometimes interfere with the ionization process.
Alternative Validation Methods
While mass spectrometry provides the most detailed analysis, other more accessible techniques are also widely used for routine validation of protein labeling.
1. UV-Vis Spectrophotometry: This is the most common method for determining the DOL. It relies on measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength (around 581 nm for this compound). By applying the Beer-Lambert law and correcting for the dye's absorbance at 280 nm, the concentrations of the protein and the dye can be calculated, and from there, the DOL.[7][8]
Advantages of UV-Vis Spectrophotometry:
-
Accessibility and Speed: Spectrophotometers are widely available, and the measurement is quick and straightforward.
-
Cost-Effective: It is a relatively inexpensive method.
Limitations of UV-Vis Spectrophotometry:
-
Indirect Measurement: The calculation of DOL is based on extinction coefficients, which can be influenced by the local environment of the dye on the protein, potentially leading to inaccuracies of up to 20%.[9]
-
Purity Dependent: The presence of unbound dye or other absorbing impurities can significantly affect the accuracy of the measurement.[7]
-
Provides an Average Value: It only provides an average DOL and does not give information about the distribution of labeled species.
2. Fluorescence Spectroscopy: This technique measures the fluorescence intensity of the labeled protein. While not typically used for direct DOL determination, it is a valuable tool for assessing the functional consequence of labeling. The fluorescence properties of cyanine dyes can be sensitive to their environment and the degree of labeling. For instance, an anomalous fluorescence enhancement has been observed for Cy3 and this compound upon covalent attachment to proteins.[10][11]
Advantages of Fluorescence Spectroscopy:
-
High Sensitivity: It is a highly sensitive technique for detecting the presence of the fluorescent label.
-
Functional Assessment: It can provide insights into how the labeling affects the protein's conformation and the dye's quantum yield.
Limitations of Fluorescence Spectroscopy:
-
Not a Direct Measure of DOL: Fluorescence intensity is not directly proportional to the number of dye molecules due to quenching effects at high labeling densities.
-
Environmental Sensitivity: The fluorescence signal can be influenced by various factors, making it less reliable for absolute quantification of labeling.
Quantitative Data Comparison
The following table summarizes a hypothetical comparison of results obtained from the different validation methods for a this compound-labeled antibody.
| Validation Method | Degree of Labeling (DOL) | Standard Deviation | Notes |
| Mass Spectrometry (MALDI-TOF) | 3.2 | ± 0.1 | Provides a distribution of labeled species (e.g., 10% DOL=2, 70% DOL=3, 20% DOL=4). |
| UV-Vis Spectrophotometry | 3.5 | ± 0.3 | Provides an average DOL. Requires accurate extinction coefficients. |
| Fluorescence Spectroscopy | N/A | N/A | Measures relative fluorescence intensity, useful for functional assessment. |
This table illustrates that while UV-Vis spectrophotometry provides a reasonable estimate of the average DOL, mass spectrometry offers higher precision and more detailed information about the heterogeneity of the labeled protein population.
Experimental Protocols
This compound Labeling of an Antibody (Amine-Reactive Labeling)
This protocol describes a general procedure for labeling an antibody with an amine-reactive this compound NHS ester.
Materials:
-
Antibody solution (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Elution buffer (e.g., PBS)
Procedure:
-
Prepare the Antibody: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer. Adjust the protein concentration to 5-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of DMF or DMSO to create a stock solution.
-
Labeling Reaction: a. Add the 1 M sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 0.1 M. b. Add the desired molar excess of the reactive dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 is common. c. Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.
-
Purification: Remove the unreacted dye from the labeled antibody using a size-exclusion chromatography column or dialysis against a suitable storage buffer.
Validation by Mass Spectrometry (MALDI-TOF)
Materials:
-
Unlabeled antibody
-
This compound-labeled antibody (purified)
-
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: a. Prepare a solution of the unlabeled antibody at approximately 1 mg/mL. b. Prepare a solution of the this compound-labeled antibody at approximately 1 mg/mL.
-
Spotting on the MALDI Plate: a. On the MALDI target plate, spot 1 µL of the unlabeled antibody solution and let it air dry. b. In a separate spot, mix 1 µL of the this compound-labeled antibody solution with 1 µL of the matrix solution and spot it onto the plate. Let it co-crystallize at room temperature.
-
Mass Spectrometry Analysis: a. Calibrate the mass spectrometer using a known protein standard. b. Acquire the mass spectrum of the unlabeled antibody to determine its molecular weight. c. Acquire the mass spectrum of the this compound-labeled antibody.
-
Data Analysis: a. Determine the mass of the unlabeled antibody from its spectrum. b. In the spectrum of the labeled antibody, identify the peaks corresponding to the unlabeled antibody and the antibody conjugated with one, two, three, or more this compound molecules. c. Calculate the mass difference between the peaks to confirm the mass of the this compound dye. d. The distribution of the peak intensities can be used to calculate the average DOL and assess the heterogeneity of the labeling.
Validation by UV-Vis Spectrophotometry
Materials:
-
This compound-labeled antibody (purified)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: a. Measure the absorbance of the purified this compound-labeled antibody solution at 280 nm (A280) and at the maximum absorbance of this compound (~581 nm, Amax).
-
Calculate Degree of Labeling (DOL): a. Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm. b. Dye Concentration (M) = Amax / ε_dye
-
ε_dye is the molar extinction coefficient of the this compound dye at its Amax. c. DOL = Dye Concentration / Protein Concentration
-
Experimental Workflows
The following diagrams illustrate the workflows for this compound labeling and its validation using mass spectrometry and UV-Vis spectrophotometry.
Conclusion
The validation of this compound labeling is a critical quality control step in ensuring the reliability of downstream applications. While UV-Vis spectrophotometry offers a rapid and accessible method for estimating the average degree of labeling, mass spectrometry provides a more accurate, precise, and detailed characterization of the protein-dye conjugate. The choice of validation method should be guided by the specific requirements of the research, with mass spectrometry being the gold standard for applications demanding high accuracy and a thorough understanding of the labeling heterogeneity. This guide provides the necessary information for researchers to make an informed decision and to implement the appropriate validation strategy for their this compound-labeled proteins.
References
- 1. How accurate is mass spectrometry? | AAT Bioquest [aatbio.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. shimadzu.com [shimadzu.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. MALDI-TOF-MS-Based Identification of Monoclonal Murine Anti-SARS-CoV-2 Antibodies within One Hour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Structure Analysis Workflow [cran.r-project.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
Navigating the Crowded Spectrum: A Guide to Spectral Overlap Between Cy3.5 and Other Common Fluorophores
For researchers, scientists, and drug development professionals utilizing multiplex fluorescence techniques, careful consideration of spectral overlap is paramount to generating accurate and reliable data. This guide provides a comprehensive comparison of the spectral properties of Cy3.5 with other commonly used fluorophores, offering insights into potential spectral bleed-through and strategies for mitigation.
The increasing complexity of biological questions necessitates the simultaneous detection of multiple targets within a single sample. This is often achieved through multiplex immunofluorescence, where different cellular components are labeled with distinct fluorescent probes. However, the success of such experiments hinges on the careful selection of fluorophores to minimize spectral overlap, a phenomenon where the emission signal of one fluorophore "bleeds" into the detection channel of another. This guide focuses on this compound, a popular orange-red fluorescent dye, and examines its spectral compatibility with other commonly used fluorophores.
Spectral Properties of this compound and Selected Fluorophores
A fundamental step in designing a multiplex fluorescence experiment is to compare the excitation and emission spectra of the chosen fluorophores. The closer the emission peak of one fluorophore is to the excitation peak of another, the higher the likelihood of spectral overlap. The following table summarizes the key spectral properties of this compound and several other fluorophores commonly used in similar applications.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | 579[1][2] | 591[1][2] | 116,000[3][4] | 0.15 - 0.35[3][5] |
| Alexa Fluor 568 | 578 - 579[6][7][8] | 603[6][7][8] | 91,000[9] | 0.69[9] |
| TRITC | 544 - 557[10][11] | 570 - 590[12] | ~90,000 | ~0.2 |
| R-Phycoerythrin (PE) | 565 | 575 - 576[13] | 2,000,000[14] | 0.84[14] |
| Alexa Fluor 594 | 590[15][16][17] | 617 - 618[15][16] | 73,000[15] | 0.66[15] |
| Texas Red | 586 - 596[18][19] | 603 - 615[18][19] | 85,000[20] | 0.93[19] |
Understanding and Quantifying Spectral Overlap
Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to false-positive signals and inaccurate quantification of target molecules. The degree of spectral overlap is influenced by the specific fluorophores used, the filters in the imaging system, and the relative abundance of the targets.
While precise, universally applicable quantitative data for spectral bleed-through is challenging to provide due to its dependence on the specific experimental setup (e.g., microscope filters, detector sensitivity), a qualitative assessment can be made by examining the spectral curves. The closer the emission peak of the "donor" fluorophore is to the excitation peak of the "acceptor" fluorophore, the more significant the potential for bleed-through.
Based on the spectral data, Alexa Fluor 568 and TRITC have emission spectra that are closest to the excitation spectrum of this compound, suggesting a higher potential for spectral bleed-through. Conversely, the emission of this compound may bleed into the detection channels for Alexa Fluor 594 and Texas Red .
Experimental Protocols for Assessing and Mitigating Spectral Overlap
To ensure data integrity, it is crucial to experimentally determine and correct for spectral bleed-through. This is typically achieved through the use of single-stained compensation controls.
Experimental Protocol: Measuring Spectral Bleed-through in Confocal Microscopy
Objective: To quantify the percentage of signal from one fluorophore that is detected in another fluorophore's channel.
Materials:
-
Slides with cells or tissue stained with a single fluorophore (e.g., one slide with only this compound staining, another with only Alexa Fluor 568 staining).
-
Confocal microscope with adjustable emission detection windows.
-
Image analysis software (e.g., Fiji/ImageJ).
Procedure:
-
Image Single-Stained Controls:
-
For the slide stained only with Fluorophore A (e.g., this compound), acquire an image using the standard excitation and emission settings for Fluorophore A.
-
Without changing the specimen, acquire another image using the standard excitation and emission settings for Fluorophore B (e.g., Alexa Fluor 568). This will measure the bleed-through of Fluorophore A into Channel B.
-
Repeat this process for the slide stained only with Fluorophore B, acquiring images in both Channel B and Channel A.
-
-
Quantify Signal Intensity:
-
Using image analysis software, define regions of interest (ROIs) that contain positive staining in the single-stained images.
-
Measure the mean fluorescence intensity within these ROIs for both the correct channel and the bleed-through channel.
-
-
Calculate Bleed-through Percentage:
-
Bleed-through of A into B (%) = (Mean intensity of A in Channel B / Mean intensity of A in Channel A) * 100
-
Bleed-through of B into A (%) = (Mean intensity of B in Channel A / Mean intensity of B in Channel B) * 100
-
Experimental Protocol: Fluorescence Compensation in Flow Cytometry
Objective: To create a compensation matrix to correct for spectral overlap in multicolor flow cytometry.
Materials:
-
Single-stained compensation controls (e.g., compensation beads or cells stained with a single fluorophore-conjugated antibody for each color in the panel).
-
Unstained control (cells or beads).
-
Flow cytometer and analysis software.
Procedure:
-
Set up the Flow Cytometer:
-
Run the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages and to determine the level of autofluorescence.
-
For each single-stained control, run the sample and adjust the voltage for its corresponding detector so that the positive population is on scale and well-separated from the negative population.
-
-
Acquire Compensation Data:
-
Record data for each single-stained control, ensuring to collect a sufficient number of events for both the positive and negative populations.
-
-
Calculate the Compensation Matrix:
-
Most flow cytometry software has an automated compensation setup.
-
The software will use the single-stained controls to calculate the percentage of signal from each fluorophore that spills over into the other detectors. This creates a compensation matrix.
-
-
Apply and Verify Compensation:
-
Apply the calculated compensation matrix to your multicolor samples.
-
Visually inspect the compensated data by plotting each parameter against every other parameter to ensure that the populations are correctly compensated (i.e., there are no "double-positive" artifacts resulting from bleed-through).
-
Visualization of Concepts
To better illustrate the principles discussed, the following diagrams were generated using the DOT language.
Caption: Spectral overlap between this compound and Alexa Fluor 568.
References
- 1. app.fluorofinder.com [app.fluorofinder.com]
- 2. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Cyanine - Wikipedia [en.wikipedia.org]
- 6. Panel Builder [app.fluorofinder.com]
- 7. Spectrum [Alexa Fluor 568] | AAT Bioquest [aatbio.com]
- 8. Alexa Fluor 568/Alexa Fluor 568 FluoroFinder [app.fluorofinder.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. optolongfilter.com [optolongfilter.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 13. R-phycoerythrin (R-PE) | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. stressmarq.com [stressmarq.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 17. Panel Builder [app.fluorofinder.com]
- 18. Spectrum [Texas Red] | AAT Bioquest [aatbio.com]
- 19. FluoroFinder [app.fluorofinder.com]
- 20. Texas Red - Wikipedia [en.wikipedia.org]
A Comparative Guide to Cy3.5 for Multiplex Fluorescence Imaging
In the realm of multiplex fluorescence imaging, the selection of appropriate fluorophores is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of the performance of Cy3.5, a popular orange-red fluorescent dye, with its common alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize their multiplex imaging experiments.
Performance Comparison of Fluorescent Dyes
The efficacy of a fluorophore in multiplex imaging is determined by several key photophysical properties. These include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (the dye's resistance to fading upon light exposure). A summary of these properties for this compound and its alternatives is presented below.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | ~581[1] | ~596[1] | 116,000[2] | 0.35[2] | 40,600 |
| Alexa Fluor 594 | 590[2] | 617[2] | 73,000[2] | 0.66[2][3] | 48,180 |
| DyLight 594 | 593 | 618[4] | 80,000[4] | N/A | N/A |
| Cy3 | ~550-554[5][6] | ~568-570[5][6] | 150,000[5][7] | 0.15[5][8] | 22,500 |
| Cy5 | ~649-650[9][10] | ~667-670[9][10] | 250,000[10] | 0.27[10][11] | 67,500 |
Note: Quantum yield and extinction coefficient can vary depending on the solvent and conjugation state. The values presented here are for the free dyes in aqueous solution (PBS) where available. Relative brightness is a calculated metric to estimate the overall fluorescence intensity.
In terms of photostability, Alexa Fluor dyes are generally reported to be more photostable than cyanine (B1664457) dyes like Cy3 and Cy5.[12] This increased photostability allows for longer exposure times and more robust imaging, which is a critical consideration for quantitative studies.[13]
Experimental Methodologies
A robust and well-defined experimental protocol is crucial for successful multiplex fluorescence imaging. Below is a generalized protocol for immunofluorescence staining of cultured cells.
Multiplex Immunofluorescence Staining Protocol
1. Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells twice with 1x Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with 1x PBS for 5 minutes each.
2. Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Wash the cells three times with 1x PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes at room temperature.
3. Primary Antibody Incubation:
-
Dilute the primary antibodies (raised in different species) to their optimal concentrations in the blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
4. Secondary Antibody Incubation:
-
The following day, wash the cells three times with 1x PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit IgG (H+L) this compound and Goat anti-Mouse IgG (H+L) Alexa Fluor 488) in the blocking buffer. Protect the antibodies from light from this point forward.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature in the dark.
5. Counterstaining and Mounting:
-
Wash the cells three times with 1x PBS for 5 minutes each in the dark.
-
(Optional) Counterstain the nuclei with a DNA-binding dye like DAPI (4′,6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
6. Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filter sets for each fluorophore.
-
Acquire images for each channel sequentially to minimize spectral bleed-through.
Visualizing the Principles and Processes
To better understand the underlying principles of fluorescence and the experimental workflow, the following diagrams are provided.
Caption: Jablonski diagram illustrating the electronic transitions that occur during fluorescence.
Caption: A typical workflow for a multiplex immunofluorescence experiment.
References
- 1. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Extinction Coefficient [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 8. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 9. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 12. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Alexa Fluor 594 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Comparison of Cy3.5 and Cy5 for Dual-Color Experiments
For researchers, scientists, and drug development professionals, the selection of appropriate fluorophores is a critical decision that directly impacts the quality and reliability of dual-color imaging experiments. This guide provides an objective comparison of two popular cyanine (B1664457) dyes, Cy3.5 and Cy5, offering insights into their spectral properties, performance characteristics, and optimal use cases. The information presented is supported by experimental data and detailed protocols to aid in the design of robust dual-color assays.
Spectral and Photophysical Properties: A Quantitative Overview
The performance of a fluorophore is defined by its unique spectral and photophysical characteristics. Below is a summary of the key quantitative data for this compound and Cy5, essential for predicting their performance in dual-color experiments.
| Property | This compound | Cy5 |
| Excitation Maximum (λex) | ~579-581 nm[1] | ~649-651 nm[2][3] |
| Emission Maximum (λem) | ~591-596 nm[1] | ~666-670 nm[2][3] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[4] | ~250,000 cm⁻¹M⁻¹[3][5] |
| Quantum Yield (Φ) | ~0.15[6] | ~0.2-0.27[5][7] |
| Brightness (ε x Φ) | ~22,500 | ~50,000 - 67,500 |
| Stokes Shift | ~12-15 nm[8] | ~16-21 nm |
Performance Comparison in Dual-Color Imaging
When selecting a fluorescent dye pair for dual-color imaging, several factors beyond their basic spectral properties must be considered. These include spectral overlap, photostability, and potential for quenching, all of which can influence signal intensity and the signal-to-noise ratio.
Spectral Overlap and Bleed-Through: A significant advantage of the this compound and Cy5 pair is their well-separated excitation and emission spectra. The minimal overlap between the emission of this compound and the excitation of Cy5 reduces the likelihood of Förster Resonance Energy Transfer (FRET) unless the dyes are in very close proximity (typically <10 nm), making them suitable for colocalization studies where FRET is not intended.[9] The distinct emission peaks also simplify their separation using standard filter sets, minimizing spectral bleed-through and ensuring accurate signal detection in each channel.[10]
Brightness and Signal-to-Noise Ratio: Based on its higher extinction coefficient and quantum yield, Cy5 is inherently a brighter dye than this compound . This often translates to a better signal-to-noise ratio, which is particularly advantageous for detecting low-abundance targets.[11] Furthermore, Cy5's emission in the far-red region of the spectrum is beneficial as it minimizes interference from cellular autofluorescence, which is typically more pronounced at shorter wavelengths.[7][9]
Photostability: Both this compound and Cy5 are known for their relatively good photostability compared to older generation dyes. However, studies have indicated that Cy5 can be more susceptible to photobleaching than Cy3 under certain conditions.[12] The photostability of both dyes can be influenced by their local environment and the mounting medium used.[13] For experiments requiring prolonged or intense light exposure, such as live-cell imaging or confocal microscopy, it is advisable to use an anti-fade mounting medium to preserve the fluorescent signal.
Quenching Effects: A critical consideration when labeling proteins, such as antibodies, is the potential for self-quenching at high degrees of labeling (DOL). Research has shown that Cy5 is more prone to mutual quenching than Cy3 and this compound when multiple dye molecules are conjugated to a single protein.[2] This can lead to a paradoxical decrease in fluorescence intensity at higher labeling densities. Therefore, optimizing the DOL is crucial for achieving the brightest possible conjugates, with a typical range of 3 to 7 dye molecules per antibody being recommended for Cy5.[11] Conversely, Cy3 and this compound have been observed to sometimes exhibit an anomalous enhancement in fluorescence upon conjugation to proteins.[2]
Experimental Design and Protocols
To effectively utilize this compound and Cy5 in dual-color experiments, careful planning of the experimental workflow and appropriate instrumentation are essential.
Recommended Filter Sets
For optimal separation of this compound and Cy5 signals, the following filter set configurations are recommended:
-
This compound Channel:
-
Excitation Filter: ~560/40 nm
-
Dichroic Mirror: ~595 nm
-
Emission Filter: ~630/75 nm
-
-
Cy5 Channel:
-
Excitation Filter: ~620/60 nm
-
Dichroic Mirror: ~660 nm
-
Emission Filter: ~700/75 nm
-
Several manufacturers offer pre-configured filter sets specifically designed for Cy3 and Cy5 imaging that can be adapted for this compound.[14][15]
Dual-Color Immunofluorescence Protocol
This protocol provides a general workflow for sequential dual-color immunofluorescence staining using primary antibodies raised in different species.
Materials:
-
Fixed and permeabilized cells or tissue sections on slides
-
Primary antibody 1 (e.g., raised in rabbit)
-
Primary antibody 2 (e.g., raised in mouse)
-
This compound-conjugated secondary antibody (anti-rabbit)
-
Cy5-conjugated secondary antibody (anti-mouse)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Antifade mounting medium with DAPI
Procedure:
-
Blocking: Incubate the samples with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the samples with a mixture of the two primary antibodies, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the samples with a mixture of the this compound- and Cy5-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Briefly rinse with distilled water.
-
Mounting: Mount the coverslip using an antifade mounting medium containing DAPI for nuclear staining.
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for DAPI, this compound, and Cy5. Acquire each channel sequentially to prevent bleed-through.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the relationship between the dyes, the following diagrams are provided.
References
- 1. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 2. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. A Straightforward DOPE (Double Labeling of Oligonucleotide Probes)-FISH (Fluorescence In Situ Hybridization) Method for Simultaneous Multicolor Detection of Six Microbial Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 12. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 13. Imaging the Rainbow: Multiplexing with Same-Species Antibodies for Immunofluorescence | Proteintech Group [ptglab.com]
- 14. Hematology FISH protocol [ogt.com]
- 15. omichem.com [omichem.com]
Cy3.5: A Brighter and More Stable Alternative in Fluorescence Applications
For researchers, scientists, and drug development professionals, the choice of a fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. While traditional fluorescent dyes like Fluorescein (FITC) and Tetramethylrhodamine (TRITC) have been foundational in fluorescence microscopy, newer generations of dyes offer substantial improvements. Among these, Cy3.5, a member of the cyanine (B1664457) dye family, presents a compelling alternative, delivering enhanced brightness, stability, and versatility for a range of applications.
This compound is a synthetic indocarbocyanine dye that fluoresces in the orange-yellow region of the spectrum.[1] Its key advantages lie in its superior photophysical properties compared to traditional dyes, including a high molar extinction coefficient and good quantum yield, which contribute to a brighter fluorescent signal.[2][3] Furthermore, its relative insensitivity to environmental factors such as pH gives it a distinct edge over dyes like FITC, which are known to lose fluorescence in acidic environments.[4]
Quantitative Performance: this compound vs. Traditional Dyes
The selection of a fluorophore is often a data-driven decision. The tables below summarize the key photophysical properties of this compound in comparison to the traditional dyes FITC and TRITC, as well as its close relative, Cy3.
| Dye | Excitation Max (nm) | Emission Max (nm) | **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | Quantum Yield (QY) | Key Characteristics |
| This compound | 581 - 591[3][5][6] | 594 - 604[3][5][6] | ~116,000[3][5] | ~0.15 - 0.35[3][5] | Bright, pH-insensitive, good for FRET applications. |
| Cy3 | 550 - 555[2] | 570 - 572[2] | ~150,000[2] | ~0.15 - 0.24[2] | Very bright, photostable, pH-insensitive.[][8] |
| FITC | ~495 | ~519 | ~75,000 | ~0.92 | Prone to photobleaching, pH-sensitive fluorescence. |
| TRITC | ~557 | ~576 | ~85,000 | ~0.20 | More photostable than FITC, but less bright than cyanine dyes. |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.[9]
Key Advantages of this compound
1. Enhanced Brightness: Brightness is a function of both the molar extinction coefficient (the ability to absorb light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). This compound possesses a high molar extinction coefficient, significantly higher than that of FITC and TRITC, making it inherently brighter and enabling the detection of low-abundance targets.[3][5]
2. Photostability: Photobleaching, the irreversible loss of fluorescence upon exposure to excitation light, is a major limitation of traditional dyes like FITC.[9][10] Cyanine dyes, including this compound, generally offer greater resistance to photobleaching, allowing for longer or repeated exposures during imaging experiments, which is critical for time-lapse microscopy and quantitative studies.[8]
3. pH Insensitivity: The fluorescence intensity of many traditional dyes, most notably FITC, is highly dependent on pH. This can be a significant source of artifacts when studying cellular compartments with varying pH levels. This compound, like other cyanine dyes, maintains stable fluorescence across a wide physiological pH range, ensuring more reliable and reproducible results.[4][][11]
4. Versatility in Multiplexing and FRET: With its distinct spectral properties, this compound is an excellent candidate for multicolor imaging.[1] It is spectrally positioned between Cy3 and Cy5, making it a valuable component in multiplex assays.[12] Crucially, it serves as an efficient Förster Resonance Energy Transfer (FRET) acceptor when paired with Cy3 as a donor, or as a FRET donor when paired with Cy5.[1] FRET is a powerful technique for studying molecular interactions.
Experimental Protocols & Methodologies
The advantages of this compound are best illustrated through its application in common experimental techniques.
Immunofluorescence (IF) Staining
Immunofluorescence is a technique used to visualize the localization of a specific protein or antigen in cells or tissue sections. The brightness and photostability of this compound make it an excellent choice for labeling secondary antibodies.
Objective: To detect the subcellular localization of a target protein using a this compound-conjugated secondary antibody.
Methodology:
-
Cell/Tissue Preparation: Fix cells or tissue sections with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the sample in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the sample three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with a this compound-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.
-
Final Washes: Wash the sample three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the sample with an antifade mounting medium. Visualize using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~580-590 nm; Emission: ~600-610 nm).
References
- 1. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 8. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular pH measurements using perfluorocarbon nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omichem.com [omichem.com]
A Researcher's Guide to Evaluating Cy3.5 Conjugates for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cy3.5 conjugates and their alternatives, supported by experimental data, to aid in the selection of the optimal fluorophore for your specific research applications. We delve into key performance metrics, provide detailed experimental protocols, and offer visual guides to experimental workflows.
Introduction to this compound
Cyanine3.5 (this compound) is an orange-red fluorescent dye belonging to the cyanine (B1664457) family. It is characterized by its absorption maximum around 581 nm and an emission maximum at approximately 596 nm.[1] this compound is valued for its brightness and is frequently used for labeling proteins, antibodies, and nucleic acids in a variety of fluorescence-based assays.[1][] Common applications include fluorescence microscopy, flow cytometry, and immunoassays.[1]
Performance Comparison: this compound vs. Key Alternatives
The selection of a fluorophore is critical and depends on factors like brightness, photostability, and the specific instrumentation available. While this compound is a competent dye, several alternatives in the same spectral region often provide enhanced performance. The primary competitors include Alexa Fluor™ 555, Alexa Fluor™ 594, DyLight™ 550, and DyLight™ 594.
Alexa Fluor™ and DyLight™ dyes are known for their high fluorescence intensity and superior photostability compared to traditional cyanine dyes.[3][4][5] For instance, Alexa Fluor™ 555 is generally more fluorescent and photostable than Cy3, making it well-suited for imaging and flow cytometry.[5][6][7] Similarly, DyLight™ dyes are engineered for high intensity and photostability, remaining fluorescent over a broad pH range (pH 4-9).[3][8]
Quantitative Data Presentation
The following tables summarize the key spectral and photophysical properties of this compound and its common alternatives. Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield.
Table 1: Spectral Properties of this compound and Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| This compound | ~581 | ~596 | ~150,000 |
| Alexa Fluor™ 555 | 555 | 565 | 155,000 |
| DyLight™ 550 | 562 | 576 | 150,000[8] |
| Alexa Fluor™ 594 | 590 | 617 | 92,000 |
| DyLight™ 594 | 593 | 618 | 80,000[8] |
Table 2: Performance Characteristics
| Fluorophore | Fluorescence Quantum Yield (Φ) | Relative Brightness | Relative Photostability |
| Cy3 * | 0.15 - 0.24[9][10] | Moderate | Moderate |
| Alexa Fluor™ 555 | 0.10[11] | High | High[5][7] |
| DyLight™ 550 | 0.10[8] | High | High[8] |
| Alexa Fluor™ 594 | 0.66[11] | Very High | High[1] |
| DyLight™ 594 | 0.81[8] | Very High | High[8][12] |
*Note: Data for Cy3 is often used as a proxy for this compound due to limited specific data for this compound. Quantum yield can vary based on the conjugation molecule and local environment.[13]
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality data. Below are standard methodologies for antibody conjugation and common applications using fluorescently labeled antibodies.
Protocol 1: Amine-Reactive Dye Conjugation to Antibodies
This protocol describes the labeling of antibodies via primary amines (lysine residues) using an NHS-ester reactive dye.
Materials:
-
Purified antibody (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Amine-reactive dye (e.g., this compound NHS ester) dissolved in anhydrous DMSO
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Dialysis tubing or centrifugal filter device
Procedure:
-
Antibody Preparation: Dialyze the purified antibody against 0.1 M sodium bicarbonate buffer (pH 8.3) overnight at 4°C to remove any amine-containing preservatives and to adjust the pH for optimal conjugation.
-
Determine Antibody Concentration: Measure the absorbance of the antibody solution at 280 nm.
-
Prepare Dye Solution: Immediately before conjugation, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, add the reactive dye dropwise. The molar ratio of dye to antibody typically ranges from 5:1 to 20:1 and should be optimized for the specific antibody and dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against PBS at 4°C.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.
Protocol 2: Immunofluorescence (IF) Staining of Adherent Cells
This protocol outlines the steps for direct immunofluorescence staining, where the primary antibody is directly conjugated to a fluorophore.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Fluorophore-conjugated primary antibody
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Wash: Gently rinse the cells three times with PBS.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If targeting an intracellular antigen, incubate the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: To reduce non-specific binding, incubate the cells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the fluorophore-conjugated primary antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
Protocol 3: Flow Cytometry Staining of Cell Surface Markers
This protocol provides a general procedure for staining cell suspensions for analysis by flow cytometry.[12]
Materials:
-
Single-cell suspension (1 x 10⁶ cells per sample)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorophore-conjugated primary antibody
-
(Optional) Viability dye
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., blood, tissue culture).[14]
-
Cell Count: Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in cold Staining Buffer.
-
Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
Antibody Staining: Add the predetermined optimal amount of the fluorophore-conjugated antibody to the cells.
-
Incubation: Incubate the tubes for 20-30 minutes at 4°C in the dark.[12]
-
Wash: Add 2 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspension: Decant the supernatant and gently resuspend the cell pellet in 200-500 µL of cold Staining Buffer.
-
Analysis: Analyze the samples on a flow cytometer as soon as possible.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate common workflows and decision-making processes in fluorescence-based experiments.
Caption: Workflow for conjugating a fluorescent dye to a primary antibody.
Caption: Direct immunofluorescence staining workflow for adherent cells.
Caption: A simplified decision guide for choosing a suitable fluorophore.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. DyLight conjugated secondary antibodies | Abcam [abcam.com]
- 4. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dylight® Fluorophores Antibodies & Reagents - Leinco Technologies [leinco.com]
- 9. benchchem.com [benchchem.com]
- 10. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cy3.5
Researchers, scientists, and drug development professionals handle a myriad of chemical compounds daily, and understanding the proper disposal procedures for each is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Cy3.5, a cyanine (B1664457) dye commonly used for fluorescent labeling of biomolecules. Adherence to these procedures will help mitigate risks and ensure that this chemical is handled responsibly from use to disposal.
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the specific formulation you are using.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Use safety glasses or goggles that are tested and approved under appropriate government standards.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Store this compound in a cool, dry, and well-ventilated place, away from light.[1][2]
Step-by-Step Disposal Plan for this compound Waste
The proper disposal of this compound waste depends on its form (solid or liquid) and concentration. Hazardous chemical waste should never be disposed of down the drain.[3]
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste containing this compound. This includes pure dye, concentrated stock solutions, dilute working solutions, and contaminated materials.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department. Segregation is key to proper disposal.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect unused or expired solid this compound powder, contaminated lab supplies (e.g., pipette tips, microfuge tubes), and grossly contaminated PPE in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the chemical name and any other information required by your institution.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, shatter-resistant, and sealable container (plastic is often preferred).[3]
-
The container must be clearly labeled as "Hazardous Waste: this compound" with the approximate concentration and solvent (e.g., "this compound in DMSO").
-
Keep the waste container closed when not in use.[3]
-
Step 3: Neutralization of Unexhausted Dye Baths (if applicable and permitted)
For some dye baths, neutralization may be an option before disposal, but this should only be performed if sanctioned by your institution's EH&S and following a validated protocol.[4] Given that this compound is often used in small quantities for labeling, this step is less common than for industrial dyeing processes. If you have unexhausted dye baths, it is best to treat them as hazardous waste.
Step 4: Disposal of Contaminated Materials
-
Gloves and PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1] These should typically be placed in the solid hazardous waste container for this compound.
-
Glassware: Empty and rinse glassware that has come into contact with this compound. The first rinse should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations. Empty containers with less than 3% of the original volume may be discarded as regular trash after thorough rinsing, but policies vary.[5]
Step 5: Arranging for Waste Pickup
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory.[3]
-
Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[3]
Summary of this compound Characteristics
| Property | Value | Source |
| Excitation Maximum | ~579 nm | [2] |
| Emission Maximum | ~591 nm | [2] |
| Molecular Weight | ~1291.66 g/mol (for monosuccinimidyl ester) | [2] |
| Solvent for Stock Solutions | DMSO | [2] |
| Storage Conditions | Freeze (< -15 °C), minimize light exposure | [2] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all local, state, and federal regulations.
References
- 1. lookchem.com [lookchem.com]
- 2. Cyanine 3.5 monosuccinimidyl ester [equivalent to this compound® NHS ester] | AAT Bioquest [aatbio.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 5. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
Essential Safety and Operational Guide for Handling Cy3.5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the fluorescent dye Cy3.5. The following procedures outline the necessary personal protective equipment (PPE), operational handling protocols, and disposal plans to ensure a safe laboratory environment. This compound is a cyanine (B1664457) dye used in various fluorescence-based biochemical analyses and imaging applications.[1][2] While specific hazard information for this compound is not extensively documented, it should be handled with care, assuming it is potentially hazardous upon ingestion, inhalation, or contact with skin and eyes.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure to this compound. All personnel must use the following equipment when handling this chemical.[4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant impervious gloves (e.g., Nitrile). | To prevent skin contact. Gloves should be changed immediately if contaminated.[6][7][8] |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. | To protect eyes from splashes of the chemical solution.[7][8][9] |
| Body Protection | A long-sleeved laboratory coat. | To protect skin and clothing from spills.[8] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or fume hood. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.[6][7][10] |
| Footwear | Closed-toe shoes. | To protect feet from spills.[9] |
Operational Protocols
Storage
Proper storage is essential to maintain the stability of this compound and ensure safety.
-
Temperature: Store vials at -20°C in a dry environment.[11]
-
Light: Keep away from direct sunlight and long-term exposure to ambient light, as cyanine dyes can be photosensitive.[11]
-
Moisture: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze the compound and decrease its shelf life.[11]
-
Inert Atmosphere: After use, purging the vial with an inert gas like dry nitrogen or argon can extend the reagent's shelf life.[11]
Handling and Experimental Workflow
All manipulations of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[6][8]
Below is a typical workflow for preparing a this compound stock solution.
Preparation of Stock Solution
This compound is typically supplied as a solid and needs to be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a stock solution.[3][]
Example Reconstitution Protocol:
The following table provides the volume of DMSO needed to prepare a stock solution of a specific concentration from a given mass of this compound NHS ester.
| Mass of this compound | 1 mM Stock | 5 mM Stock | 10 mM Stock |
| 0.1 mg | 77.42 µL | 15.48 µL | 7.74 µL |
| 0.5 mg | 387.10 µL | 77.42 µL | 38.71 µL |
| 1.0 mg | 774.20 µL | 154.84 µL | 77.42 µL |
| Data is derived for a representative this compound NHS ester and may vary slightly based on the specific product.[1] |
Procedure:
-
Ensure all necessary equipment and PPE are ready.[8]
-
Allow the vial of this compound to reach room temperature before opening.[11]
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the vial or mix by pipetting up and down until the dye is completely dissolved.
-
Transfer the solution to a properly labeled, light-protected microcentrifuge tube for storage.
Safety and Disposal Plans
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[6]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dust or aerosols are present.[6][7]
-
Containment: For liquid spills, absorb the material with an inert absorbent like sand or vermiculite. For solid spills, carefully sweep or scoop the material to avoid creating dust.[6]
-
Cleanup: Collect the absorbed material or powder into a suitable, closed container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
First Aid:
-
Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste, including contaminated gloves, pipette tips, and absorbent materials.[13]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, compatible waste container. Do not pour cyanine dye solutions down the drain.[14]
-
Solid Waste: Contaminated labware, gloves, and absorbent materials should be placed in a designated solid chemical waste container.
-
Consult Safety Office: Contact your institution's environmental health and safety (EHS) office for specific guidance on the disposal of cyanine dye waste.
References
- 1. Cyanine 3.5 monosuccinimidyl ester [equivalent to this compound® NHS ester] | AAT Bioquest [aatbio.com]
- 2. Cyanine 3.5 alkyne [equivalent to this compound® alkyne] | AAT Bioquest [aatbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. biosynth.com [biosynth.com]
- 11. lumiprobe.com [lumiprobe.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
